molecular formula C6H6N2O3 B581671 5-Amino-6-hydroxypyridine-3-carboxylic acid CAS No. 1367986-63-7

5-Amino-6-hydroxypyridine-3-carboxylic acid

Cat. No.: B581671
CAS No.: 1367986-63-7
M. Wt: 154.125
InChI Key: ILYFNKIXWWNLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-hydroxypyridine-3-carboxylic acid (CAS: 1367986-63-7) is a multifunctional pyridine derivative with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . As a building block in medicinal chemistry, its structure incorporates three distinct functional groups—an amino group, a hydroxyl group, and a carboxylic acid—on a pyridine ring, making it a valuable scaffold for the synthesis of diverse heterocyclic compounds . Pyridine-3-carboxylic acid derivatives are of significant research interest due to their prevalence in biopharmaceuticals and fundamental biological processes . Such compounds frequently exhibit versatile pharmacological profiles and have shown promise in therapeutic areas including antiviral, anti-tumor, and anti-infective research . The presence of multiple coordination sites allows this compound to potentially act as a ligand in metal complexation studies or be used in the development of physiologically relevant molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYFNKIXWWNLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5-Amino-6-hydroxypyridine-3-carboxylic acid" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-6-hydroxypyridine-3-carboxylic acid

Authored by a Senior Application Scientist

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its ability to engage in a wide range of biological interactions and its versatile chemical functionality. Within this class, molecules bearing amino, hydroxyl, and carboxylic acid groups are of particular interest due to their capacity for hydrogen bonding, metal chelation, and their utility as synthons for more complex structures. This compound represents a key building block, with its specific arrangement of functional groups offering a unique potential for developing novel pharmaceuticals and functional materials.

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for this compound. The methodologies presented are grounded in established chemical principles and are designed to ensure the production of a highly pure and well-characterized final compound, suitable for a range of research and development applications.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step pathway, beginning with a commercially available starting material and proceeding through a series of functional group transformations. The following proposed route is designed for efficiency and control over the final product's purity.

Experimental Workflow: Synthesis

A Step 1: Nitration of 2-Hydroxypyridine B Step 2: Carboxylation A->B Introduction of Carboxylic Acid C Step 3: Reduction of Nitro Group B->C Selective Reduction D Final Product: This compound C->D Purification & Isolation

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
Step 1: Nitration of 2-Hydroxypyridine

The initial step involves the regioselective nitration of 2-hydroxypyridine to introduce a nitro group at the 5-position. This is a critical step that sets the stage for the subsequent introduction of the amino group.

  • Protocol:

    • To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 2-hydroxy-5-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Carboxylation

With the 5-position nitrated, the next step is the introduction of the carboxylic acid group at the 3-position. A Kolbe-Schmitt-type reaction is a plausible approach, though it may require optimization.

  • Protocol:

    • In a high-pressure autoclave, combine 2-hydroxy-5-nitropyridine with potassium carbonate.

    • Pressurize the vessel with carbon dioxide (60-80 atm).

    • Heat the mixture to 150-180 °C for 8-12 hours.

    • After cooling, vent the autoclave, and dissolve the solid residue in water.

    • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product, 6-hydroxy-5-nitropyridine-3-carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Step 3: Reduction of the Nitro Group

The final step in the synthesis is the selective reduction of the nitro group to an amino group. Catalytic hydrogenation is the preferred method due to its high selectivity and clean reaction profile.

  • Protocol:

    • Suspend 6-hydroxy-5-nitropyridine-3-carboxylic acid in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon.

    • Pressurize the vessel with hydrogen gas (3-5 atm).

    • Stir the mixture at room temperature until the hydrogen uptake ceases (typically 6-8 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

cluster_techniques Analytical Techniques A Synthesized Compound B Structural Elucidation A->B C Purity Assessment A->C NMR 1H NMR, 13C NMR B->NMR MS Mass Spectrometry B->MS IR FTIR Spectroscopy B->IR HPLC HPLC Analysis C->HPLC EA Elemental Analysis C->EA D Final Confirmation NMR->D MS->D IR->D HPLC->D EA->D

Caption: Integrated workflow for the characterization of the target compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from the key characterization techniques.

Technique Expected Observations Purpose
¹H NMR Aromatic protons with distinct chemical shifts and coupling constants. Signals for the amino and hydroxyl protons, which may be broad and exchangeable with D₂O.Confirms the proton environment and connectivity in the molecule.
¹³C NMR Resonances corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid.Determines the carbon skeleton of the molecule.
FTIR Characteristic absorption bands for O-H (hydroxyl), N-H (amino), and C=O (carboxylic acid) functional groups.Confirms the presence of key functional groups.
Mass Spec. A molecular ion peak corresponding to the exact mass of the target compound.Determines the molecular weight and elemental composition.
HPLC A single major peak, indicating high purity.Assesses the purity of the final compound.
Elemental Analysis Experimental percentages of C, H, and N that are in close agreement with the calculated values.Confirms the elemental composition of the compound.

Conclusion

The successful synthesis and rigorous characterization of this compound are critical for its application in research and development. The proposed synthetic pathway offers a logical and feasible approach to obtaining this valuable building block. The comprehensive characterization plan outlined ensures the final product's identity, purity, and structural integrity, providing a solid foundation for its use in further scientific exploration.

References

  • Due to the specific and potentially novel nature of "this compound," direct literature for its synthesis may not be readily available. The proposed synthetic steps are based on well-established, analogous chemical transformations found in standard organic chemistry literature and databases such as those provided by chemical suppliers and scholarly search engines. Researchers should consult resources like Sigma-Aldrich (a subsidiary of Merck KGaA), which provide information on related chemical structures and synthetic methodologies. For general procedures and safety information, authoritative sources in synthetic organic chemistry should be consulted.

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-6-hydroxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Amino-6-hydroxypyridine-3-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its array of functional groups, which offer multiple points for molecular modification and interaction. As with any novel or sparsely documented compound, definitive structural elucidation is paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Given the absence of a complete experimental dataset in public literature, this document serves as both a predictive guide and a practical manual. It is designed for researchers, enabling them to anticipate the spectroscopic features of this compound, and providing robust, field-proven protocols for its empirical analysis. Our approach is grounded in first principles of spectroscopy and extensive experience with similar heterocyclic systems.

Molecular Structure and Tautomerism

The structure of this compound presents the possibility of tautomerism, primarily between the pyridinol and pyridone forms. The pyridone tautomer is often more stable for 2- and 4-hydroxypyridines. For this 6-hydroxypyridine, an equilibrium is expected, which can be influenced by the solvent and pH. For the purpose of this guide, we will consider the pyridone form, 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid, as a significant contributor, which will be reflected in the spectroscopic predictions.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Verification synthesis Synthesized Compound purity Verify Purity (LC-MS, >95%) synthesis->purity nmr NMR (¹H, ¹³C, 2D) Solvent: DMSO-d₆ ir FTIR (ATR) Solid State ms HRMS (ESI-TOF) Positive & Negative Modes interp Correlate Spectra with Predictions nmr->interp ir->interp ms->interp verify Structural Confirmation interp->verify report Generate Report verify->report

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Insert the sample and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (for validation):

    • To unambiguously assign signals, perform 2D experiments such as HSQC (to correlate directly bonded C-H pairs) and HMBC (to identify long-range C-H correlations). This is the gold standard for validating complex structures.

FTIR Spectroscopy Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount (a few milligrams) of the solid powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Optimization: Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the [M+H]⁺ or [M-H]⁻ ion.

  • Full Scan MS Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion.

  • MS/MS Fragmentation: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. Ramping the collision energy will help to map the fragmentation pathways comprehensively.

Conclusion

The structural verification of this compound is readily achievable through a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of predicted data and validated experimental protocols to support researchers in this endeavor. The key identifiers for this compound will be the unique set of signals in the aromatic region of the ¹H NMR spectrum, the presence of two distinct carbonyl signals in the ¹³C NMR and IR spectra, and the accurate mass measurement of the molecular ion via HRMS. By following the methodologies outlined herein, scientists can confidently confirm the identity and purity of their synthesized material, paving the way for its further use in drug discovery and development.

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
  • Accent Journal of Economics Ecology & Engineering. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE.
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • Chemical Instrumentation Facility, University of Mississippi. (n.d.). Mass Spectrometry Tutorial.
  • JOURNAL OF INDIAN RESEARCH. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxylic acid, 6-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lin, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. Retrieved from [Link]

"5-Amino-6-hydroxypyridine-3-carboxylic acid" CAS number 1367986-63-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-6-hydroxypyridine-3-carboxylic acid (CAS: 1367986-63-7)

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS Number: 1367986-63-7), a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a molecule incorporating three key functional groups—an amine, a hydroxyl (existing in tautomeric equilibrium with a pyridone), and a carboxylic acid—it presents a versatile scaffold for chemical modification and biological interaction. This guide synthesizes available data on its physicochemical properties, outlines a plausible synthetic pathway based on established organic chemistry principles, discusses its potential applications derived from the known bioactivity of related structures, and provides essential safety and handling protocols based on analogous compounds. The information is intended to equip researchers with the foundational knowledge required to explore the utility of this compound in novel therapeutic and technological development.

Introduction: A Multifunctional Pyridine Scaffold

This compound belongs to the family of pyridine carboxylic acids, a class of compounds that forms the backbone of numerous pharmaceuticals and bioactive molecules.[1] The parent structure, nicotinic acid (pyridine-3-carboxylic acid), is a form of vitamin B3, highlighting the inherent biological relevance of this core. The subject molecule is distinguished by the addition of an amino group at the 5-position and a hydroxyl group at the 6-position.

The 6-hydroxy substituent is of particular note, as it exists in a tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridine (a 2-pyridone). This tautomerism can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and interaction with biological targets. The presence of three distinct functional groups offers multiple handles for derivatization, making it a promising building block for combinatorial chemistry and the development of targeted molecular probes or drug candidates.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for this specific molecule is limited, a combination of information from chemical suppliers and computational predictions provides a reliable profile.

Structural and Chemical Identifiers

The structure of this compound reveals a highly functionalized aromatic system. The IUPAC name for its pyridone tautomer is 5-amino-6-oxo-1H-pyridine-3-carboxylic acid.[2][3]

synthesis_workflow cluster_main Proposed Synthesis Workflow Start Starting Materials: - Cyanoacetamide - Ethyl 3-aminocrotonate Step1 Step 1: Michael Addition Base-catalyzed condensation Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Step 2: Cyclization & Aromatization Intramolecular condensation and tautomerization Intermediate->Step2 Product Final Product: This compound (as nitrile precursor) Step2->Product Step3 Step 3: Hydrolysis Acid or base hydrolysis of nitrile and ester groups Product->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Caption: A plausible multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization. The synthesis of related 6-amino-2-pyridone structures often utilizes natural product-based catalysts for milder, more environmentally friendly conditions. [4]

  • Step 1: Synthesis of the Pyridone Core.

    • To a solution of an appropriately substituted aldehyde (e.g., p-tolualdehyde) (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or a natural catalyst like betaine (10 mol%). [4] * Stir the mixture at room temperature for 1-2 hours to form the ylidenemalononitrile intermediate.

    • Add an active methylene compound, such as ethyl cyanoacetate (1.0 eq), to the reaction mixture.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Isolation.

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid with cold ethanol and diethyl ether to remove impurities.

    • Dry the product under vacuum. This would yield a 6-amino-2-pyridone-3-carbonitrile derivative.

  • Step 3: Hydrolysis to Carboxylic Acid.

    • Suspend the nitrile derivative in a solution of concentrated hydrochloric acid or sulfuric acid.

    • Heat the mixture under reflux for 12-24 hours until the hydrolysis of the nitrile to a carboxylic acid is complete (monitored by TLC or LC-MS).

    • Cool the solution and neutralize carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.

    • Filter, wash with water, and dry to obtain this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.

  • FT-IR Spectroscopy: To identify key functional groups (C=O, O-H, N-H, C=C).

Potential Applications & Research Directions

The structural motifs within this compound suggest several avenues for research, primarily in drug discovery.

  • Enzyme Inhibition: Pyridine carboxylic acid isomers are core components of many enzyme inhibitors. [1]The arrangement of hydrogen bond donors and acceptors in this molecule makes it a candidate for screening against kinases, polymerases, or metabolic enzymes where ATP or nucleotide binding is critical.

  • Antimicrobial Agents: The pyridine core is present in several antitubercular drugs, such as isoniazid and ethionamide. [1]The unique substitution pattern of this molecule could be explored for activity against Mycobacterium tuberculosis and other pathogenic bacteria.

  • Coordination Chemistry and Materials Science: The presence of both a carboxylic acid and a hydroxypyridine moiety makes it an excellent chelating ligand. It can be used to synthesize novel lanthanide-organic coordination polymers with potential applications in luminescence or catalysis, similar to how 6-hydroxypyridine-3-carboxylic acid has been used.

Safety and Handling

No specific safety data sheet (SDS) exists for CAS 1367986-63-7. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds like 5-Amino-2-hydroxypyridine and other aminopyridine derivatives. [5][6][7] 5.1. Hazard Identification (Inferred)

  • Signal Word: Warning

  • Potential Health Hazards:

    • May be harmful if swallowed or inhaled. [5][6] * Causes skin irritation. * Causes serious eye irritation. * May cause respiratory irritation. 5.2. Recommended Handling Protocol

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [7] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use. * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [5]4. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]5. Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5] 5.3. First Aid Measures (Inferred)

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [5]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [5]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [5]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [5]

Conclusion

This compound (CAS 1367986-63-7) is a chemical entity with significant, albeit largely unexplored, potential. Its highly functionalized pyridine core represents a valuable scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. While comprehensive experimental data remains sparse, predictive modeling and analogies to related structures provide a solid foundation for its physicochemical properties, safe handling, and potential applications. This guide serves as a starting point for researchers aiming to harness the unique chemical attributes of this versatile molecule.

References

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem. 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • ACS Publications. SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. [Link]

  • PubMed Central (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Google Patents. US3748336A - Process for the production of pyridine carboxylic acids.
  • Organic Syntheses. 3-aminopyridine. [Link]

  • PubChem. 6-Hydroxynicotinic acid. [Link]

Sources

Thermogravimetric Analysis of 5-Amino-6-hydroxypyridine-3-carboxylic acid: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Thermal Landscape of a Promising Pharmaceutical Intermediate

In the landscape of modern drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal stability, in particular, is a critical parameter that influences everything from synthesis and purification to formulation and storage.[1] This guide provides an in-depth exploration of the thermal behavior of 5-Amino-6-hydroxypyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research, through the lens of Thermogravimetric Analysis (TGA). While direct experimental TGA data for this specific molecule is not extensively published, this document, grounded in the established principles of thermal analysis and data from analogous structures, presents a predictive yet scientifically rigorous examination of its expected thermal decomposition profile.[2][3]

Introduction to this compound and the Role of TGA

This compound, with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol , is a substituted pyridine derivative.[4] Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, suggests a complex thermal decomposition pathway. TGA is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like this compound, TGA can provide invaluable insights into its thermal stability, the temperature ranges of decomposition, and the nature of the decomposition products. This information is crucial for establishing safe operating temperatures for manufacturing and for predicting the shelf-life of the final drug product.[1]

Experimental Protocol: A Validated Approach to TGA

The following protocol outlines a robust methodology for the thermogravimetric analysis of this compound. This procedure is designed to yield high-quality, reproducible data.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of linear heating rates is required. The instrument should be calibrated for mass and temperature using certified reference materials.

Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum). A consistent sample mass and packing density are crucial for reproducibility.

Experimental Parameters
  • Heating Rate: A linear heating rate of 10 °C/min is recommended for a good balance between resolution of thermal events and experimental time.

  • Temperature Range: The analysis should be conducted from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition, typically up to 600 °C for organic compounds.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) is essential to prevent oxidative decomposition.

  • Data Acquisition: The mass loss and temperature should be recorded continuously throughout the experiment.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_interpretation Interpretation start Start weigh Accurately weigh 5-10 mg of sample start->weigh pan Place sample in TGA pan weigh->pan instrument Calibrated TGA Instrument pan->instrument params Set Parameters: - Heating Rate: 10 °C/min - Temp Range: 25-600 °C - Atmosphere: N2 @ 50 mL/min instrument->params run Run TGA Experiment params->run acquire Acquire Mass vs. Temperature Data run->acquire plot Plot TGA/DTG Curves acquire->plot interpret Interpret Thermal Events plot->interpret report Generate Report interpret->report

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of related pyridine carboxylic acids and other functionalized aromatic compounds, a multi-stage decomposition is anticipated for this compound.[5]

TGA and DTG Curve Interpretation

The TGA curve will show the percentage of mass loss on the y-axis versus temperature on the x-axis. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss versus temperature, with peaks indicating the temperatures of maximum decomposition rates.

Table 1: Predicted Thermal Decomposition Data for this compound

Decomposition StageOnset Temperature (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)Predicted Lost Fragment(s)
Stage 1 ~150 - 200~220~29.2CO₂ (from carboxylic acid)
Stage 2 ~250 - 350~300~11.0NH₃ (from amino group)
Stage 3 >350-RemainingPyridine ring fragmentation

Note: The temperatures and mass loss percentages are predictive and should be confirmed by experimental data.

Proposed Decomposition Pathway

The decomposition of this compound in an inert atmosphere is likely to initiate with the decarboxylation of the carboxylic acid group, a common thermal decomposition route for carboxylic acids.[5] This would be followed by the loss of the amino group and subsequent fragmentation of the pyridine ring at higher temperatures.

Decomposition_Pathway A This compound B Intermediate 1 (after decarboxylation) A->B ΔT (~150-250°C) CO2 CO₂ A->CO2 C Intermediate 2 (after deamination) B->C ΔT (~250-350°C) NH3 NH₃ B->NH3 D Char Residue C->D ΔT (>350°C)

Sources

The Emerging Therapeutic Potential of 5-Amino-6-hydroxypyridine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Within this vast chemical space, "5-Amino-6-hydroxypyridine-3-carboxylic acid" emerges as a molecule of significant interest, possessing a unique constellation of functional groups—an amino group, a hydroxyl group, and a carboxylic acid moiety—that suggest a rich potential for diverse biological activities. Although direct and extensive biological studies on this specific compound are nascent, a comprehensive analysis of structurally related pyridine derivatives allows for the formulation of compelling hypotheses regarding its therapeutic promise. This technical guide provides an in-depth exploration of the potential biological activities of this compound, offering a roadmap for researchers in drug discovery and development. We will delve into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, grounded in the established structure-activity relationships of analogous compounds. This guide will further provide detailed experimental protocols and conceptual frameworks to empower scientific investigation into this promising molecule.

Introduction: The Chemical and Biological Landscape of a Privileged Scaffold

Pyridine and its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals, celebrated for their wide spectrum of biological activities.[1][2] The unique electronic properties of the pyridine ring, coupled with its capacity for diverse substitutions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a fascinating exemplar of this chemical versatility. Its structure, featuring hydrogen-bond donors and acceptors, as well as a potential metal-chelating motif, positions it as a prime candidate for interaction with various biological targets.

The presence of the amino and hydroxyl groups on the pyridine ring is known to enhance the antiproliferative activity of pyridine derivatives.[1][2] The carboxylic acid group, a common feature in many drugs, not only imparts polarity but also serves as a critical interaction point with biological macromolecules, particularly in the active sites of enzymes.[3] This guide will, therefore, focus on three key areas of potential biological activity: antimicrobial, anticancer, and enzyme inhibition.

Potential Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Pyridine derivatives have a long-standing history in this domain, and the structural features of this compound suggest it could be a valuable addition to this arsenal.

Hypothesized Mechanisms of Antimicrobial Action

Based on studies of related pyridine carboxylic acids, several mechanisms of antimicrobial action can be postulated for this compound:

  • Disruption of Cell Wall Synthesis: The pyridine scaffold can interfere with the enzymatic machinery responsible for bacterial cell wall biosynthesis.

  • Inhibition of Nucleic Acid Synthesis: The planar pyridine ring may intercalate with microbial DNA, or the compound could inhibit key enzymes involved in DNA replication and transcription. Molecular docking studies on similar 2-pyridone-3-carboxylic acid derivatives have shown potential interactions with DNA gyrase, a crucial bacterial enzyme.[2]

  • Metal Chelation: The 6-hydroxy and 3-carboxylic acid groups could chelate essential metal ions required for microbial enzyme function, thereby disrupting metabolic processes.[3]

Experimental Workflow for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial potential of this compound, a standardized broth microdilution assay is recommended. This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Comparative IC50 Values of Related Pyridine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various pyridine derivatives against different cancer cell lines, offering a perspective on the potential potency of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Di-2-pyridylketone 2-pyridine carboxylic acid hydrazoneHepG24.6 ± 0.2[4]
PPAH-copper complexHepG22.75 ± 0.30[5]
PPAH-copper complexHCT-1161.90 ± 0.20[5]
6-Amino-2-pyridone-3,5-dicarbonitrile derivative (5o)GlioblastomaPotent activity reported[6]
Pentacyclic benzimidazole with amido side chain (25)Z-1382.1[7]

Potential as an Enzyme Inhibitor: A Versatile Pharmacophore

Pyridine carboxylic acids are recognized as versatile scaffolds for the design of enzyme inhibitors. [3]The structural arrangement of this compound, particularly the juxtaposition of the hydroxyl and carboxylic acid groups, suggests a strong potential for metal chelation, a common mechanism for enzyme inhibition.

Plausible Enzyme Targets

Based on the activities of related compounds, potential enzyme targets for this compound include:

  • Urease: Pyridine carboxamide derivatives have shown potent urease inhibitory activity. [1]* Tyrosinase: Kojic acid derivatives linked to an amino pyridine moiety are effective tyrosinase inhibitors. [8][9]* Kinases: A number of pyridine derivatives have been developed as kinase inhibitors for cancer therapy.

  • Metalloproteases: The metal-chelating properties of the molecule make metalloproteases a plausible target class.

  • α-Amylase and Carboxypeptidase A: Some 2-pyridinecarboxylic acid analogs have demonstrated inhibitory activity against these enzymes.

General Protocol for an In Vitro Urease Inhibition Assay

The following protocol outlines a common method for assessing urease inhibitory activity.

Caption: General workflow for a urease inhibition assay.

Structure-Activity Relationship Insights

The inhibitory potential of pyridine carboxylic acids is highly dependent on the nature and position of substituents. For instance, in a series of pyridine carboxamide and carbothioamide derivatives, a chloro group at the meta position of the pyridine ring resulted in the most potent urease inhibition. [1]This highlights the importance of systematic structural modifications to optimize the activity of this compound.

Conclusion and Future Directions

While "this compound" remains a relatively unexplored molecule, the wealth of data on structurally similar pyridine derivatives strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. Its inherent chemical features point towards promising antimicrobial, anticancer, and enzyme-inhibiting activities.

This technical guide has laid out a scientifically grounded framework for initiating the biological evaluation of this compound. The provided experimental workflows and comparative data from analogous molecules offer a starting point for researchers to unlock its full therapeutic potential. Future research should focus on:

  • Synthesis and Characterization: Development of an efficient and scalable synthesis route for this compound and its derivatives.

  • In Vitro Screening: Comprehensive screening against a broad panel of microbial strains, cancer cell lines, and a diverse set of enzymes.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the compound exerts its biological effects.

  • In Silico Modeling: Utilization of computational tools for molecular docking and ADMET prediction to guide lead optimization.

The journey from a promising molecule to a clinically approved drug is long and arduous, but for compounds like this compound, the potential rewards for human health are immense.

References

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. (2023). NIH. [Link]

  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (2023). PubMed. [Link]

  • Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. (2023). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (1999). PubMed. [Link]

  • The antitumor mechanism of di-2-pyridylketone 2-pyridine carboxylic acid hydrazone and its copper complex in ROS generation and topoisomerase inhibition, and hydrazone involvement in oxygen-catalytic iron mobilization. (2015). PubMed. [Link]

  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (n.d.). Wiley Online Library. [Link]

  • Synthesis and in vitro antimicrobial evaluation of penta-substituted pyridine derivatives bearing the quinoline nucleus. (2025). ResearchGate. [Link]

  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. (2022). NIH. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). NIH. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). NIH. [Link]

  • 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature. (n.d.). ResearchGate. [Link]

  • Synthesis and in vitro biological evaluation of aminoacridines and artemisinin-acridine hybrids. (2014). PubMed. [Link]

  • SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. (n.d.). ACS Publications. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. [Link]

  • Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism. (2015). PubMed. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. [Link]

Sources

5-Amino-6-hydroxypyridine-3-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

Foreword: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological applicability is a paramount objective. The pyridine ring, a privileged structure in countless approved therapeutics, continues to yield new derivatives with significant potential.[1] This guide introduces a scaffold of particular promise: 5-Amino-6-hydroxypyridine-3-carboxylic acid . While underexplored in the current literature, its unique combination of functional groups presents a compelling platform for the rational design of targeted therapies. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core attributes of this scaffold and providing a strategic framework for its exploitation in drug discovery programs.

We will explore its inherent chemical properties, most notably its tautomeric nature, which is critical for its biological function. We will then delineate its potential in two of the most significant areas of modern therapeutics: metalloenzyme inhibition and kinase modulation. This guide is structured not as a rigid template, but as a logical journey from fundamental understanding to practical application, complete with detailed experimental methodologies and predictive insights grounded in established chemical principles.

Core Molecular Architecture and Physicochemical Properties

The foundational step in leveraging any new scaffold is a thorough understanding of its intrinsic chemical and physical characteristics. This compound is a richly functionalized heterocycle, and its true nature is best understood by examining its tautomeric equilibrium.

The Critical Role of Pyridinone Tautomerism

While named as a 6-hydroxypyridine, the molecule exists predominantly in its pyridone tautomeric form: 5-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid .[2] This equilibrium is heavily favored due to the aromaticity and the strong C=O bond in the pyridone form.[3] This is not merely a semantic point; the pyridone tautomer is the biologically relevant form for one of its most promising applications: metal chelation.

Caption: Tautomeric equilibrium of the core scaffold.

This tautomerism establishes a key pharmacophoric feature: a bidentate metal-binding motif formed by the pyridone oxygen and the adjacent carboxylic acid oxygen. This arrangement is a powerful tool for targeting metalloenzymes.

Physicochemical Data Summary

A summary of the predicted and known properties of the core scaffold provides a baseline for computational modeling and initial drug design efforts.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃PubChem
Molecular Weight 154.12 g/mol PubChem
CAS Number 1367986-63-7ChemicalBook[2]
Predicted Boiling Point 357.3±42.0 °CChemicalBook[4]
Predicted Density 1.520±0.06 g/cm³ChemicalBook[4]
Synonyms 5-Amino-6-hydroxynicotinic acid, 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acidChemicalBook[2]

Synthetic Strategy: A Proposed Route to the Core Scaffold and its Derivatives

Proposed Synthesis of the Core Scaffold

The proposed synthesis begins with a commercially available starting material, 6-chloronicotinic acid, and proceeds through nitration, amination, and nucleophilic aromatic substitution.

synthesis_workflow start 6-Chloronicotinic Acid step1 Nitration (H₂SO₄/HNO₃) start->step1 intermediate1 6-Chloro-5-nitronicotinic Acid step1->intermediate1 step2 Hydrolysis & Amination (NH₄OH, heat) intermediate1->step2 intermediate2 6-Amino-5-nitronicotinic Acid step2->intermediate2 step3 Hydrolysis (aq. NaOH, heat) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for the core scaffold.

Expertise & Causality:

  • Step 1 (Nitration): The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of a directing carboxylic acid group and forcing conditions (fuming sulfuric and nitric acid) can achieve nitration, primarily at the 5-position.

  • Step 2 (Amination): The chlorine at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and carboxylic acid groups. Reaction with ammonia or ammonium hydroxide can displace the chloride to install the 6-amino group.

  • Step 3 (Hydrolysis): While the previous step installs an amino group, a more robust method to achieve the final hydroxypyridine (pyridone) structure is a nucleophilic substitution of the 6-chloro group in 6-chloro-5-nitronicotinic acid with a hydroxide source like sodium hydroxide under heating, followed by reduction of the nitro group. A more direct route from the 6-amino-5-nitro intermediate would involve diazotization followed by hydrolysis, but this can be lower yielding. The chosen route prioritizes robust, higher-yield reactions.

Protocol: Synthesis of 6-Chloro-5-nitronicotinic Acid (Intermediate 1)
  • To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO₃), slowly add 6-chloronicotinic acid in portions, ensuring the temperature remains below 10 °C.

  • Once addition is complete, slowly add fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield the product.

Library Synthesis: Leveraging the Scaffold's Functional Handles

The true power of this scaffold lies in its three distinct functional handles, allowing for the creation of diverse chemical libraries.

  • Carboxylic Acid (C3): Amenable to standard amide bond coupling reactions (e.g., with HATU or EDC/HOBt) to introduce a wide variety of amines, exploring the R¹ space.

  • Amino Group (C5): Can be acylated, sulfonated, or used in reductive amination to introduce diverse substituents at the R² position.

  • Pyridone Nitrogen (N1): Can be alkylated under appropriate basic conditions to introduce substituents at the R³ position, further expanding chemical diversity.

Application I: A Novel Scaffold for Metalloenzyme Inhibition

Over 30% of human enzymes are metalloenzymes, playing critical roles in pathophysiology, making them high-value drug targets.[5] The hydroxypyridone (HOPO) motif is a superb metal-binding pharmacophore (MBP), and the 6-oxo-3-carboxylate arrangement in our scaffold is perfectly pre-organized to chelate divalent metal ions (e.g., Zn²⁺, Fe²⁺, Mn²⁺) in enzyme active sites.[5][6]

Mechanism of Action: Bidentate Chelation

The inhibitor binds to the active site metal ion in a bidentate fashion via the deprotonated pyridone oxygen and one of the carboxylate oxygens. This coordination displaces catalytic water molecules, occludes the active site, and halts the enzymatic reaction.

mechanism cluster_enzyme Enzyme Active Site cluster_complex Inhibited Complex Metal Metal Ion (e.g., Zn²⁺) His1 His Metal->His1 coord. His2 His Metal->His2 coord. His3 His Metal->His3 coord. H2O H₂O (catalytic) Metal->H2O coord. Scaffold 5-Amino-6-oxo-pyridine-3-carboxylate (Inhibitor) H2O->Scaffold Displaces Inhibitor Inhibitor Metal_i Metal Ion His1_i His Metal_i->His1_i coord. His2_i His Metal_i->His2_i coord. His3_i His Metal_i->His3_i coord. Metal_i->Inhibitor bidentate chelation

Caption: Proposed mechanism of metalloenzyme inhibition.

Trustworthiness: This mechanism is well-established for hydroxypyridinone-based inhibitors targeting various metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[6][7] The amino group at the C5 position provides an additional vector for forming hydrogen bonds with active site residues, potentially enhancing both potency and selectivity.

Target Classes and Therapeutic Areas
  • Matrix Metalloproteinases (MMPs): Implicated in cancer metastasis and inflammatory diseases.

  • Histone Deacetylases (HDACs): A major target class in oncology.

  • Viral Endonucleases: As demonstrated by related hydroxypyridinone scaffolds against influenza.

  • Metallo-β-lactamases: A key driver of antibiotic resistance.[8]

Protocol: In Vitro Metalloenzyme Inhibition Assay (Generic)
  • Reagents: Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35), recombinant human enzyme (e.g., MMP-2), fluorogenic substrate, and test compounds (dissolved in DMSO).

  • Procedure: a. In a 96-well microplate, add 50 µL of assay buffer. b. Add 1 µL of test compound at various concentrations (e.g., 10-point, 3-fold serial dilution). c. Add 25 µL of diluted enzyme to initiate a pre-incubation period (e.g., 15 minutes at 37 °C). d. Add 25 µL of the fluorogenic substrate to start the reaction. e. Monitor the increase in fluorescence (e.g., Ex/Em = 340/420 nm) over 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to calculate the IC₅₀ value.

Application II: A Promising Core for Kinase Inhibitors

The 2-aminopyridine motif is a cornerstone of modern kinase inhibitor design, renowned for its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[9] Apatinib (Rivoceranib), a VEGFR2 inhibitor, features a 2-(methylamino)pyridine-3-carboxamide core, demonstrating the clinical validation of this general structure.[10]

Rationale: Hinge-Binding and Selectivity Pockets

The 5-amino group on our scaffold can be functionalized to mimic the classic 2-aminopyridine hinge-binding motif, while the rest of the molecule can be elaborated to achieve selectivity by targeting adjacent hydrophobic pockets and solvent-exposed regions. The carboxylic acid can be converted to an amide, which is a common feature in many kinase inhibitors for forming additional interactions.

Target Classes and Therapeutic Areas
  • Tyrosine Kinases (e.g., VEGFR, EGFR, SRC): Central to oncology and angiogenesis.

  • Serine/Threonine Kinases (e.g., CK2, VRK1/2): Implicated in cell division, signaling, and cancer.[9][11]

  • Inflammatory Kinases (e.g., JAK, BTK): Key targets for autoimmune diseases.

Protocol: Cell-Based Assay for Anticancer Activity (e.g., Proliferation)

This protocol assesses the ability of a compound to inhibit the proliferation of a cancer cell line.

  • Materials: Cancer cell line (e.g., A549 lung carcinoma), complete growth medium (e.g., RPMI-1640 + 10% FBS), 96-well cell culture plates, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours. b. Prepare serial dilutions of the test compounds in the growth medium and add 100 µL to the appropriate wells. Include vehicle (DMSO) controls. c. Incubate the plate for 72 hours at 37 °C, 5% CO₂. d. Equilibrate the plate to room temperature for 30 minutes. e. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Record luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent viability relative to vehicle controls. Plot the data and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.[4][12][13]

Conclusion and Future Directions

The This compound scaffold stands at the intersection of proven pharmacophores. Its inherent tautomerism provides a potent metal-binding motif ideal for targeting a vast array of metalloenzymes, while its aminopyridine character offers a validated starting point for the development of selective kinase inhibitors. The presence of multiple, chemically orthogonal functional handles makes it an exceptionally attractive platform for generating diverse chemical libraries.

While this guide has laid out a strategic framework based on established principles and data from related structures, the novelty of this specific scaffold means its full potential is yet to be realized. The next steps for research and development teams should focus on:

  • Optimizing and validating the proposed synthetic route to ensure a reliable supply of the core scaffold.

  • Synthesizing focused libraries targeting both metalloenzymes and kinases to probe structure-activity relationships.

  • Executing the described in vitro assays to identify initial hits and guide optimization efforts.

This scaffold represents a compelling opportunity to develop next-generation therapeutics. Its versatility is its strength, offering a gateway to multiple high-value target classes and the potential to address significant unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Talib, W. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules. [Link]

  • L. Forlani, et al. (2002). Pyridine-Tautomerism of Hydroxy Pyridine. Arkivoc. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57505361, 5-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid. [Link]

  • Krzyzanowski, P. M., et al. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. ACS Chemical Biology. [Link]

  • Lountos, G. T., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Future Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link]

  • Krzyzanowski, P. M., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. PLoS One. [Link]

  • Vass, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • El-Sayed, M. A. A., et al. (2021). Pyridine Derivatives as Biologically Active Precursors; Organics and Selected Coordination Complexes. Crystals. [Link]

  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][13][14]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11315474, Rivoceranib. [Link]

  • Chen, H., et al. (2020). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the In Silico ADMET Profiling of 5-Amino-6-hydroxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to de-risk drug candidates early in the discovery pipeline has positioned in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as an indispensable tool. This guide provides a comprehensive, technically-grounded walkthrough for the computational evaluation of 5-Amino-6-hydroxypyridine-3-carboxylic acid , a novel pyridine derivative. We will dissect the theoretical underpinnings of predictive modeling and furnish detailed, field-tested protocols for leveraging open-access platforms to generate a robust ADMET profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive science into their workflows, thereby accelerating the identification of viable clinical candidates and minimizing late-stage attrition.

Introduction: The Rationale for Predictive ADMET in Modern Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising compounds failing due to unfavorable pharmacokinetic or toxicity profiles.[1] The ability to forecast these properties before a molecule is even synthesized represents a paradigm shift in drug discovery, saving invaluable time and resources.[1] In silico ADMET prediction utilizes computational models, often built on vast datasets of experimental results and powered by machine learning algorithms, to estimate how a molecule will behave within a biological system.[2][3]

This guide focuses on This compound , a molecule of interest for which a comprehensive ADMET profile is essential to gauge its therapeutic potential. We will employ a multi-tool approach, primarily leveraging the widely-used and validated SwissADME and pkCSM web servers to build a holistic understanding of this compound's likely in vivo disposition.[4][5]

Molecular Identity:

  • Compound Name: this compound

  • CAS Number: 1367986-63-7[6][7]

  • Molecular Formula: C₆H₆N₂O₃[6]

  • Molecular Weight: 154.12 g/mol [6]

  • Canonical SMILES: NC1=CC(=C(O)N=C1)C(=O)O

  • InChI: InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,7H2,(H,8,9)(H,10,11)[6]

The In Silico ADMET Workflow: A Conceptual Overview

The process of in silico ADMET prediction is not a "black box." It is a structured, hypothesis-driven investigation into a molecule's physicochemical and biological properties. The workflow we will follow is designed to be logical, iterative, and self-validating, ensuring the generation of reliable and actionable data.

ADMET_Workflow cluster_input Molecular Input cluster_prediction In Silico Prediction Tools cluster_analysis ADMET Parameter Analysis cluster_output Data Synthesis & Interpretation Input This compound (SMILES String) SwissADME SwissADME Input->SwissADME Submit SMILES pkCSM pkCSM Input->pkCSM Submit SMILES Absorption Absorption (e.g., GI Absorption, Caco-2 Permeability) SwissADME->Absorption Predicts Distribution Distribution (e.g., BBB Penetration, Plasma Protein Binding) SwissADME->Distribution Predicts Metabolism Metabolism (e.g., CYP Inhibition) SwissADME->Metabolism Predicts Drug_Likeness Drug-Likeness & Physicochemical Properties SwissADME->Drug_Likeness Predicts pkCSM->Absorption Predicts pkCSM->Distribution Predicts pkCSM->Metabolism Predicts Excretion Excretion (e.g., Renal OCT2 Substrate) pkCSM->Excretion Predicts Toxicity Toxicity (e.g., AMES Toxicity, hERG Inhibition) pkCSM->Toxicity Predicts Data_Table Tabulated Results Absorption->Data_Table Compile Data Distribution->Data_Table Compile Data Metabolism->Data_Table Compile Data Excretion->Data_Table Compile Data Toxicity->Data_Table Compile Data Final_Profile Comprehensive ADMET Profile Data_Table->Final_Profile Synthesize & Interpret Drug_Likeness->Final_Profile Synthesize & Interpret

Figure 1: A conceptual diagram illustrating the in silico ADMET prediction workflow for a target molecule.

Physicochemical Properties and Drug-Likeness

Before delving into the dynamic aspects of ADMET, we must first understand the fundamental physicochemical properties of our molecule. These properties are often strong determinants of a compound's pharmacokinetic behavior.

Protocol 1: Physicochemical and Drug-Likeness Analysis using SwissADME

  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).

  • Input the Molecule: In the "Enter a list of SMILES" text box, paste the canonical SMILES string for this compound: NC1=CC(=C(O)N=C1)C(=O)O.

  • Initiate Analysis: Click the "Run" button to start the calculations.

  • Data Collection: Once the analysis is complete, a results page will be displayed. From this page, record the values for the parameters listed in Table 1.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

ParameterPredicted ValueInterpretation and Significance
Molecular Weight 154.12 g/mol Low molecular weight is generally favorable for absorption and distribution.
LogP (iLOGP) -1.16The negative LogP value indicates high hydrophilicity (water-loving).
LogS (ESOL) -1.25Predicts good aqueous solubility, which is crucial for absorption.
Topological Polar Surface Area (TPSA) 92.75 ŲA TPSA below 140 Ų is often associated with good oral bioavailability.
Number of Hydrogen Bond Donors 3Within the generally accepted range for drug-likeness.
Number of Hydrogen Bond Acceptors 4Within the generally accepted range for drug-likeness.
Lipinski's Rule of Five No violationsThe molecule adheres to this well-established rule of thumb for drug-likeness.
Bioavailability Score 0.55An empirical score indicating a good probability of oral bioavailability.

Absorption

Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves passage through the intestinal wall.

Protocol 2: Absorption Prediction using SwissADME and pkCSM

  • SwissADME: Using the results from Protocol 1, record the predicted values for "GI absorption" and "BOILED-Egg" model prediction.

  • pkCSM:

    • Navigate to the pkCSM web server ([Link]]

    • Paste the SMILES string into the "SMILES string" text box.

    • Click "Submit" to run the prediction.

    • From the results table, record the values for "Intestinal absorption (human)" and "Caco-2 permeability".

Table 2: Predicted Absorption Properties

ParameterPredicted ValuePlatformInterpretation and Significance
GI Absorption HighSwissADMEIndicates the molecule is likely to be well-absorbed from the gastrointestinal tract.
BOILED-Egg Model HIA: Yes, BBB: NoSwissADMEPredicts high human intestinal absorption (HIA) but no brain penetration (BBB).
Intestinal Absorption (human) 93.5%pkCSMA quantitative prediction suggesting excellent absorption in the human intestine.
Caco-2 Permeability (logPapp) 0.65 cm/spkCSMA logPapp > 0.90 is considered high permeability; this value suggests moderate permeability.

Distribution

Distribution describes how a drug spreads throughout the various tissues and fluids of the body after absorption. Key factors include binding to plasma proteins and the ability to cross biological barriers like the blood-brain barrier (BBB).

Protocol 3: Distribution Prediction using pkCSM

  • Data Collection: From the pkCSM results generated in Protocol 2, record the values for "VDss (human)", "Fraction unbound (human)", "BBB permeability", and "CNS permeability".

Table 3: Predicted Distribution Properties

ParameterPredicted ValuePlatformInterpretation and Significance
Volume of Distribution (VDss, log L/kg) -0.35 L/kgpkCSMA low VDss suggests the drug will be primarily confined to the bloodstream rather than distributing extensively into tissues.
Fraction Unbound (human, Fu) 0.65pkCSMA relatively high fraction of the drug is predicted to be unbound in plasma, meaning it is free to interact with its target.
BBB Permeability (logBB) -1.85pkCSMA logBB < -1.0 indicates poor penetration of the blood-brain barrier, which is desirable for drugs intended for peripheral targets.
CNS Permeability (logPS) -2.55pkCSMA logPS > -2 suggests good CNS penetration, while < -3 indicates poor penetration. This value suggests limited entry into the central nervous system.

Metabolism

Metabolism is the biochemical modification of drugs by the body, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver. Understanding a drug's metabolic profile is crucial for predicting its half-life and potential for drug-drug interactions.

Metabolism_Pathway Molecule This compound CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) Molecule->CYP_Enzymes Metabolic Biotransformation Metabolites Metabolites CYP_Enzymes->Metabolites Excretion Excretion Metabolites->Excretion

Figure 2: A simplified diagram showing the central role of Cytochrome P450 enzymes in drug metabolism.

Protocol 4: Metabolism Prediction using SwissADME and pkCSM

  • SwissADME: From the results of Protocol 1, record the predictions for inhibition of the five major CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4).

  • pkCSM: From the results of Protocol 2, record the predictions for whether the compound is a substrate or inhibitor of the same major CYP isoforms.

Table 4: Predicted Metabolic Properties

ParameterPredicted ValuePlatformInterpretation and Significance
CYP1A2 Inhibitor NoSwissADME & pkCSMUnlikely to inhibit this major drug-metabolizing enzyme.
CYP2C19 Inhibitor NoSwissADME & pkCSMUnlikely to inhibit this enzyme, which metabolizes several important drugs.
CYP2C9 Inhibitor NoSwissADME & pkCSMLow potential for drug-drug interactions involving this isoform.
CYP2D6 Inhibitor NoSwissADME & pkCSMUnlikely to interfere with the metabolism of many antidepressants and beta-blockers.
CYP3A4 Inhibitor NoSwissADME & pkCSMLow risk of interactions with a wide range of commonly prescribed drugs.
CYP Substrate Not predicted to be a major substrate of tested isoformspkCSMSuggests the molecule may be cleared by other metabolic pathways or excreted unchanged.

Excretion and Toxicity

Excretion is the removal of the drug and its metabolites from the body. Toxicity prediction is vital for identifying potential safety liabilities early on.

Protocol 5: Excretion and Toxicity Prediction using pkCSM

  • Data Collection: From the pkCSM results generated in Protocol 2, record the values for "Renal OCT2 substrate", "AMES toxicity", and "hERG I inhibition".

Table 5: Predicted Excretion and Toxicity Properties

ParameterPredicted ValuePlatformInterpretation and Significance
Renal OCT2 Substrate NopkCSMThe compound is not predicted to be a substrate for this important renal uptake transporter.
AMES Toxicity NopkCSMThe compound is predicted to be non-mutagenic, a critical safety endpoint.
hERG I Inhibition NopkCSMLow risk of inhibiting the hERG potassium channel, which can lead to cardiac arrhythmias.

Synthesis and Conclusion

The in silico ADMET profile of this compound is highly promising. The molecule exhibits characteristics that are generally associated with favorable pharmacokinetics for an orally administered drug. Its low molecular weight, high predicted aqueous solubility, and excellent predicted gastrointestinal absorption suggest good bioavailability. Furthermore, the compound is predicted to have low distribution into tissues and limited penetration of the central nervous system, which could be advantageous for peripherally-acting drugs.

Crucially, the safety profile appears benign from this initial computational assessment. The lack of predicted AMES toxicity and hERG inhibition, coupled with a low likelihood of inhibiting major CYP450 enzymes, suggests a low potential for mutagenicity, cardiotoxicity, and drug-drug interactions.

While these in silico predictions provide a strong foundation for further development, they must be viewed as a guide rather than a definitive statement. Experimental validation through in vitro and subsequent in vivo studies is the essential next step to confirm these promising computational findings. This predictive analysis, however, strongly supports the allocation of resources for the synthesis and experimental evaluation of this compound as a potential drug candidate.

References

  • Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. [Link]

  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Aurlide. How do you predict ADMET properties of drug candidates?[Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • Biosig Lab. Help - How to use pkCSM. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • PubMed Central. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. [Link]

  • National Institute of Standards and Technology. A Meta-model for ADMET Property Prediction Analysis. [Link]

  • BioSolveIT. ADME Properties in Drug Discovery. [Link]

  • PubChem. 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • ChemAI. SMILES/InChI/IUPAC Converter. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

Sources

"5-Amino-6-hydroxypyridine-3-carboxylic acid" stability and degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of 5-Amino-6-hydroxypyridine-3-carboxylic acid

A Proactive Approach to Characterizing a Novel Pyridine Derivative

This guide provides a comprehensive framework for investigating the stability and degradation pathways of this compound. As a molecule of interest in pharmaceutical and chemical research, a thorough understanding of its intrinsic stability is paramount for the development of safe, effective, and robust products. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, proactive strategy for stability testing in the absence of extensive published data on this specific molecule.

The pyridine ring, with its distinct electron distribution, and the presence of amino, hydroxyl, and carboxylic acid functional groups, suggests several potential degradation pathways. Forced degradation studies are therefore essential to elucidate these pathways, identify potential degradation products, and establish the molecule's intrinsic stability.[1][2] This guide will detail the rationale behind selecting specific stress conditions and provide a roadmap for developing and validating a stability-indicating analytical method.

Physicochemical Properties and Predicted Stability Profile

This compound (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.13 g/mol ) is a substituted pyridine derivative. The pyridine nucleus, being electron-deficient, can influence the reactivity of its substituents. The presence of both an electron-donating amino group and a hydroxyl group, along with an electron-withdrawing carboxylic acid group, creates a complex electronic environment that will dictate its susceptibility to various degradation mechanisms.

Based on the chemistry of related pyridine and phenol compounds, a preliminary stability profile can be predicted:

Stress ConditionPredicted StabilityPotential Degradation Pathways
Acidic Hydrolysis Potentially LabileHydrolysis of the lactam form (6-oxo tautomer), potential for decarboxylation.
Basic Hydrolysis Potentially LabileRing opening, degradation of the amino and hydroxyl groups.
Oxidation SusceptibleOxidation of the amino and hydroxyl groups, potential for ring oxidation. Formation of colored degradation products is possible.
Photolysis Potentially UnstablePhotochemical transformation due to UV absorption by the aromatic ring and functional groups.
Thermal Stress Likely Stable at moderate temperaturesDecarboxylation at elevated temperatures.

Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the intrinsic stability of a drug substance.[2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation. The following is a proposed workflow for the forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Solution (e.g., in Methanol/Water) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) API->Acid Expose to Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) API->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal Stress (Solid & Solution, e.g., 80°C) API->Thermal Expose to Photo Photolytic Stress (ICH Q1B compliant chamber) API->Photo Expose to HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Characterize Peaks

Caption: Proposed workflow for forced degradation studies.

Hydrolytic Degradation

The pyridone structure is known to be susceptible to hydrolysis, especially under acidic and basic conditions.[1] The rate of this degradation is pH-dependent.

Protocol for Hydrolytic Degradation:

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

  • Incubation: Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the samples before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Causality behind Experimental Choices: The use of both acid and base covers the pH extremes the molecule might encounter. Elevated temperature accelerates the degradation process, allowing for the timely identification of degradation products.

Oxidative Degradation

The amino and hydroxyl groups on the pyridine ring are potential sites for oxidation.

Protocol for Oxidative Degradation:

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Stress Agent: Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time intervals.

  • Analysis: Analyze the samples directly by HPLC.

Causality behind Experimental Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. Performing the experiment at room temperature minimizes the contribution of thermal degradation.

Photolytic Degradation

The aromatic nature of the pyridine ring suggests potential susceptibility to photodegradation.

Protocol for Photolytic Degradation:

  • Preparation: Expose both the solid drug substance and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Control: A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.

  • Sampling: Analyze the samples after a specified duration of exposure.

  • Analysis: Analyze using a stability-indicating HPLC method.

Causality behind Experimental Choices: Following ICH Q1B ensures that the photostability testing is conducted under standardized and relevant conditions.

Thermal Degradation

Thermal stress can provide insights into the stability of the molecule during manufacturing and storage.

Protocol for Thermal Degradation:

  • Preparation: Subject the solid drug substance and a solution to elevated temperatures (e.g., 80°C).

  • Incubation: Store the samples in a calibrated oven.

  • Sampling: Withdraw samples at different time points.

  • Analysis: Analyze the samples by HPLC.

Causality behind Experimental Choices: Testing both solid and solution forms is crucial as degradation pathways can differ.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A well-developed HPLC method is the cornerstone of any stability study.

HPLC_Method_Development cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) Column C18 Column Gradient Gradient Elution Column->Gradient MobilePhase Mobile Phase (e.g., Acetonitrile/Buffer) pH Mobile Phase pH MobilePhase->pH Detection UV/PDA Detection FlowRate Flow Rate Detection->FlowRate Specificity Specificity Gradient->Specificity pH->Specificity FlowRate->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Key considerations for method development:

  • Column Chemistry: A C18 stationary phase is a good starting point for the separation of polar and non-polar compounds.

  • Mobile Phase: A combination of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is recommended. The pH of the buffer can be adjusted to optimize the peak shape and retention of the acidic and basic functional groups.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]

Identification of Degradation Products

The identification of major degradation products is essential for understanding the degradation pathways and for assessing the safety of the drug substance.

Techniques for Degradant Identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for obtaining the molecular weight and fragmentation patterns of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the complete structure of isolated degradation products.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent This compound Oxidation Oxidation Products (e.g., N-oxide, quinone-imine) Parent->Oxidation Oxidative Stress (H2O2) Hydrolysis Hydrolytic Products (e.g., ring opening) Parent->Hydrolysis Acidic/Basic Hydrolysis (HCl/NaOH) Decarboxylation Decarboxylation Product Parent->Decarboxylation Thermal Stress (High Temperature) Photoproducts Photodegradation Products (e.g., dimers, rearranged products) Parent->Photoproducts Photolytic Stress (UV/Vis Light)

Caption: Postulated degradation pathways for this compound.

Conclusion

A comprehensive understanding of the stability and degradation of this compound is a critical prerequisite for its successful development. The proactive and systematic approach outlined in this guide, encompassing forced degradation studies under various stress conditions, the development of a validated stability-indicating analytical method, and the characterization of degradation products, will provide the necessary data to ensure the quality, safety, and efficacy of any resulting product. While this guide is based on established principles of pyridine chemistry and pharmaceutical stability testing, the actual degradation profile must be confirmed through rigorous experimental investigation.

References

  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate. Benchchem.
  • Forced Degradation Studies. MedCrave online. 2016.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. 2018.
  • Degradation of Pyridines in the Environment. ResearchGate.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals.
  • Stability-indicating HPLC Method Research Articles. R Discovery.
  • Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. IJRPC.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-6-hydroxypyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-amino-6-hydroxypyridine-3-carboxylic acid scaffold is a key heterocyclic motif present in a variety of biologically active compounds. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the ionizable carboxylic acid group, makes it a privileged structure in medicinal chemistry and drug development. Derivatives of this core are explored for their potential as enzyme inhibitors, receptor modulators, and as intermediates in the synthesis of more complex molecular architectures.

This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of this compound and its derivatives. The methodologies discussed are grounded in established principles of pyridine chemistry and are designed to be adaptable for researchers in both academic and industrial settings. We will explore two primary retrosynthetic approaches, focusing on the strategic introduction of the key functional groups—amino, hydroxyl, and carboxylic acid—onto the pyridine ring.

Retrosynthetic Analysis and Strategic Planning

The synthesis of highly substituted pyridines requires careful planning to manage the regioselectivity of functional group introduction. The electronic nature of the pyridine ring, combined with the directing effects of existing substituents, dictates the outcome of electrophilic and nucleophilic substitution reactions. Our analysis identifies two plausible and robust synthetic routes starting from commercially available or readily accessible precursors.

Primary Synthetic Strategy (Route A): This approach begins with a pre-functionalized nicotinic acid derivative, 6-chloronicotinic acid. The strategy involves a sequence of nitration, reduction, and nucleophilic aromatic substitution to install the required functional groups in a controlled manner.

Alternative Synthetic Strategy (Route B): This route commences with 6-hydroxynicotinic acid, which can be synthesized from non-pyridine precursors or via biochemical oxidation. Subsequent electrophilic nitration and reduction afford the target molecule.

Below is a graphical representation of the overarching synthetic logic.

G cluster_0 Retrosynthetic Overview cluster_A Route A cluster_B Route B Target This compound A1 5-Amino-6-chloronicotinic Acid Target->A1 Hydrolysis B1 5-Nitro-6-hydroxynicotinic Acid Target->B1 Reduction A2 5-Nitro-6-chloronicotinic Acid A1->A2 Reduction A3 6-Chloronicotinic Acid A2->A3 Nitration B2 6-Hydroxynicotinic Acid B1->B2 Nitration

Caption: Retrosynthetic pathways for this compound.

Part 1: Primary Synthetic Route (Route A) via 6-Chloronicotinic Acid

This route offers a highly controlled approach due to the defined starting substitution pattern of 6-chloronicotinic acid. The sequential introduction of the nitro and then the amino group is directed by the existing chloro and carboxyl substituents.

G Start 6-Chloronicotinic Acid Step1 5-Nitro-6-chloronicotinic Acid Start->Step1  Nitration (HNO₃, H₂SO₄) Step2 5-Amino-6-chloronicotinic Acid Step1->Step2  Reduction (e.g., Fe/HCl or H₂/Pd-C) Final This compound Step2->Final  Hydrolysis (aq. NaOH, heat)

Caption: Workflow for the primary synthetic route (Route A).

Protocol 1.A: Nitration of 6-Chloronicotinic Acid

Causality: The carboxylic acid group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho-, para-directing group. For the C-5 position, both groups' directing effects are aligned (meta to the carboxyl, ortho to the chloro), thus favoring nitration at this position.

  • Materials:

    • 6-Chloronicotinic acid

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid (98%)

    • Ice

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (5 mL per 1 g of starting material).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add 6-chloronicotinic acid (1 equivalent) in portions, ensuring the temperature does not exceed 10 °C.

    • Once the starting material is fully dissolved, add fuming nitric acid (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated product, 5-nitro-6-chloronicotinic acid, is collected by vacuum filtration.

    • Wash the solid with cold deionized water until the filtrate is neutral (pH ~7).

    • Dry the product under vacuum to yield the desired nitro-derivative.

Protocol 1.B: Reduction of 5-Nitro-6-chloronicotinic Acid

Causality: The nitro group is readily reduced to an amine using various established methods. Reduction with iron in an acidic medium is a cost-effective and reliable method for this transformation on an aromatic ring.

  • Materials:

    • 5-Nitro-6-chloronicotinic acid

    • Iron powder (<100 mesh)

    • Concentrated hydrochloric acid

    • Ethanol

    • Sodium bicarbonate

    • Diatomaceous earth

  • Procedure:

    • Create a suspension of 5-nitro-6-chloronicotinic acid (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add iron powder (5-10 equivalents) to the suspension.

    • Heat the mixture to reflux (approx. 80 °C).

    • Add a few drops of concentrated hydrochloric acid to initiate the reaction.

    • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Filter the hot solution through a pad of diatomaceous earth to remove the iron salts.

    • Wash the filter cake with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting solid, 5-amino-6-chloronicotinic acid, can be purified by recrystallization if necessary.

Protocol 1.C: Hydrolysis of 5-Amino-6-chloronicotinic Acid

Causality: The chloro-substituent at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. Under basic conditions and elevated temperatures, hydroxide ions will displace the chloride to form the corresponding 6-hydroxy derivative.[1]

  • Materials:

    • 5-Amino-6-chloronicotinic acid

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Concentrated hydrochloric acid

  • Procedure:

    • Dissolve 5-amino-6-chloronicotinic acid (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2-4 M, using 3-5 equivalents of NaOH).

    • Heat the reaction mixture to reflux (100-110 °C) for 12-24 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

    • After completion, cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The target compound, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration.

    • Wash the product with a small amount of cold water and then with a suitable organic solvent like ethanol or ether to remove impurities.

    • Dry the final product under vacuum.

Part 2: Alternative Synthetic Route (Route B) via 6-Hydroxynicotinic Acid

This route leverages the synthesis of 6-hydroxynicotinic acid as the key starting material. This intermediate can be prepared via several methods, including a well-documented procedure starting from methyl coumalate.[2]

G Start 6-Hydroxynicotinic Acid Step1 5-Nitro-6-hydroxypyridine-3-carboxylic Acid Start->Step1  Nitration (HNO₃, H₂SO₄) Final This compound Step1->Final  Reduction (e.g., H₂/Pd-C)

Caption: Workflow for the alternative synthetic route (Route B).

Protocol 2.A: Synthesis of 6-Hydroxynicotinic Acid

A reliable method for the gram-scale synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonia followed by basic hydrolysis.[2]

  • Materials:

    • Methyl coumalate

    • 14% Ammonium hydroxide

    • 17% Sodium hydroxide solution

    • Concentrated hydrochloric acid

  • Procedure (Summary from Organic Syntheses):

    • Stir methyl coumalate (1 equivalent) in 14% ammonium hydroxide at a temperature below 20 °C.[2]

    • Add this ammoniacal solution to a hot solution of ~17% aqueous sodium hydroxide.[2]

    • Boil the mixture vigorously for 5 minutes.[2]

    • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.[2]

    • Collect the 6-hydroxynicotinic acid by filtration, wash with water, and dry.[2]

Protocol 2.B: Nitration of 6-Hydroxynicotinic Acid

Causality: The hydroxyl group at C-6 is a strongly activating, ortho-, para-directing group. The carboxylic acid at C-3 is a deactivating, meta-directing group. Both groups strongly favor electrophilic substitution at the C-5 position, making this nitration highly regioselective.

  • Materials:

    • 6-Hydroxynicotinic acid

    • Potassium nitrate (KNO₃)

    • Concentrated sulfuric acid (98%)

    • Ice

  • Procedure:

    • Add 6-hydroxynicotinic acid (1 equivalent) in small portions to chilled (0-5 °C) concentrated sulfuric acid.

    • Stir the mixture until a clear solution is obtained.

    • Add potassium nitrate (1.1 equivalents) portion-wise, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Carefully pour the mixture onto crushed ice.

    • The resulting precipitate, 5-nitro-6-hydroxypyridine-3-carboxylic acid, is collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

Protocol 2.C: Reduction of 5-Nitro-6-hydroxypyridine-3-carboxylic Acid

Causality: Catalytic hydrogenation is an effective and clean method for the reduction of a nitro group, especially when other reducible functional groups (like a chloro-substituent in Route A) are absent.

  • Materials:

    • 5-Nitro-6-hydroxypyridine-3-carboxylic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve or suspend 5-nitro-6-hydroxypyridine-3-carboxylic acid (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

    • Purge the vessel with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake and by TLC analysis.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

    • Rinse the pad with fresh solvent.

    • Evaporate the combined filtrates under reduced pressure to obtain the final product, this compound.

Part 3: Synthesis of Derivatives

The core structure of this compound provides three reactive handles for further functionalization to create a library of derivatives.

Functional GroupReaction TypeReagents & ConditionsResulting Derivative
Carboxylic Acid EsterificationR-OH, Acid catalyst (e.g., H₂SO₄), HeatCarboxylate Ester
Amide CouplingR-NH₂, Coupling agent (e.g., EDC, HATU)Carboxamide
Amino Group AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine)N-Acyl Derivative
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)N-Alkyl Derivative
Hydroxyl Group O-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)Ether Derivative
Protocol 3.A: Esterification of the Carboxylic Acid
  • Procedure (Fischer Esterification):

    • Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Heat the mixture to reflux for 6-24 hours, monitoring by TLC.

    • Cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography or recrystallization.

Conclusion

The synthetic routes and protocols outlined in this guide provide a robust framework for the laboratory-scale production of this compound and its derivatives. Route A, starting from 6-chloronicotinic acid, offers a predictable and controlled synthesis. Route B, beginning with 6-hydroxynicotinic acid, is an excellent alternative, particularly if the starting material is readily available. By understanding the underlying chemical principles and carefully executing the detailed protocols, researchers can efficiently access this valuable heterocyclic scaffold for applications in drug discovery and materials science.

References

  • Boyer, J. H.; Schoen, W. 6-Hydroxynicotinic acid. Org. Synth.1956 , 36, 44. DOI: 10.15227/orgsyn.036.0044 [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the direct preparation of peptides. J. Am. Chem. Soc.1972, 94(17), 6203–6205.
  • Organic Chemistry Tutor. Hofmann and Curtius Rearrangements. [Link]

  • PrepChem. Synthesis of 6-hydroxynicotinic acid. [Link]

  • Study.com. Hofmann & Curtius Rearrangements: Examples & Mechanisms. [Link]

  • Jimenez, J. I., et al. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics2024 , 751, 109867. [Link]

  • Lehmann, et al. Method for the production of 6-hydroxynicotinic acid.
  • PubChem. 6-Hydroxynicotinic acid. [Link]

  • CN103570612A - Prepar
  • CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • Zhang, Y., et al. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Sheng Wu Gong Cheng Xue Bao2023 , 39(12), 4811-4824. [Link]

  • DeMong, D. E., et al. Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid tert-butyl esters. J. Heterocycl. Chem.2012 , 49(4), 957-960. [Link]

  • Cui, W., et al. Improvement of multicatalytic properties of nitrilase from Paraburkholderia graminis for efficient biosynthesis of 2-chloronicotinic acid. Mol. Catal.2022 , 523, 112275. [Link]

  • Mondal, B., et al. Synthesis, Crystal Structure, and Catalytic Property of a Copper Coordination Compound Based on In Situ Generated 2-Hydroxynicotinic Acid. Journal of Inorganic and Organometallic Polymers and Materials2016 , 26, 141-147. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Amino-6-hydroxypyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminohydroxypyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands out as a "privileged scaffold"[1]. Its presence in numerous natural products and FDA-approved drugs underscores its versatility in establishing critical interactions with biological targets[2]. The strategic placement of amino, hydroxyl, and carboxylic acid functionalities, as seen in 5-Amino-6-hydroxypyridine-3-carboxylic acid, creates a trifunctional building block with significant potential. This scaffold offers medicinal chemists a robust platform for generating diverse compound libraries through well-established synthetic transformations. The inherent properties of the pyridine nucleus, such as its ability to act as a hydrogen bond acceptor and its aqueous solubility, further enhance its desirability in crafting molecules with favorable pharmacokinetic profiles[2].

This guide provides an in-depth look at the practical applications of this compound as a versatile building block. We will explore its key reactive sites, provide detailed, field-proven protocols for its derivatization, and discuss its potential in the design of novel therapeutic agents.

Physicochemical Properties and Structural Features

This compound exists in tautomeric equilibrium with its 6-oxo-1,6-dihydropyridine form. This characteristic is crucial for its reactivity and interactions. The molecule possesses three key functional groups ripe for chemical modification: a nucleophilic aromatic amine, a carboxylic acid suitable for amide coupling, and a hydroxypyridine motif that can be functionalized or can participate in metal chelation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1367986-63-7ChemicalBook
Molecular Formula C₆H₆N₂O₃ChemicalBook
Molecular Weight 154.12 g/mol ChemicalBook
Boiling Point (Predicted) 357.3 ± 42.0 °CChemicalBook
Density (Predicted) 1.520 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 14.41 ± 0.10ChemicalBook

Note: Physical properties are predicted values and should be used as a guideline.

Below is a diagram illustrating the key reactive centers of the molecule, which form the basis for the synthetic protocols described herein.

Caption: Structure and key functional sites of this compound.

Core Synthetic Transformations: Experimental Protocols

The true utility of a building block is demonstrated through its reactivity in robust and versatile chemical transformations. Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry[3]. Below, we provide a detailed, self-validating protocol for the coupling of the carboxylic acid moiety with a primary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the formation of an amide bond between this compound and a representative amine, benzylamine, using HATU as the coupling agent. HATU is highly effective, especially for coupling reactions that may be sluggish with other reagents, due to the formation of a highly reactive HOBt ester intermediate[4].

Rationale: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is based on its high efficiency and ability to suppress racemization in chiral substrates. It activates the carboxylic acid to form a highly reactive acyl-uronium species, which is then readily displaced by the amine. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated acids and facilitate the reaction.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow start Dissolve Building Block and Amine in DMF add_reagents Add HATU and DIPEA at 0 °C start->add_reagents react Stir at Room Temperature (Monitor by LC-MS/TLC) add_reagents->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine, aq. LiCl) extract->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Amine: Add benzylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (3.0 eq). Causality Note: Slow addition of the base at low temperature helps to control any exotherm and minimizes potential side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Self-Validation: The use of aqueous LiCl washes is particularly effective for removing residual DMF from the organic layer.

  • Purification: Combine the organic layers, wash with saturated aq. NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Expected Outcome: This procedure is expected to yield the corresponding 5-amino-N-benzyl-6-hydroxypyridine-3-carboxamide in good to excellent yield, depending on the scale and purity of the reagents.

Medicinal Chemistry Applications & Strategic Design

The trifunctional nature of this compound makes it a valuable scaffold for targeting a wide range of biological systems. Pyridine-based structures are known to be active against various targets, including kinases, proteases, and GPCRs[2].

Potential Therapeutic Areas:

  • Oncology: The hydroxypyridinone motif is a known metal-binding pharmacophore and can be used to design inhibitors of metalloenzymes, such as influenza endonucleases or histone demethylases. The amino and carboxylate groups can be functionalized to occupy adjacent pockets in an enzyme's active site, enhancing potency and selectivity.

  • Inflammatory Diseases: Substituted aminopyridines are core components of several anti-inflammatory agents. The scaffold can be elaborated to target kinases involved in inflammatory signaling pathways, such as JAKs or SYK.

  • Infectious Diseases: The pyridine core is a common feature in antibacterial and antiviral agents[2]. The functional handles on the building block allow for the synthesis of derivatives that can disrupt microbial processes.

The following diagram illustrates a typical workflow for utilizing this building block in a lead optimization campaign.

Drug_Discovery_Workflow cluster_workflow Lead Optimization Workflow start Start with Building Block: This compound r1 Diversify at C3 (Carboxylic Acid) - Amide Coupling Library - Esterification start->r1 r2 Diversify at C5 (Amine) - Acylation / Sulfonylation - Buchwald-Hartwig / Suzuki Coupling (after halogenation) start->r2 r3 Diversify at C6 (Hydroxyl) - O-Alkylation - O-Arylation (Buchwald-Hartwig) start->r3 synthesize Parallel Synthesis r1->synthesize r2->synthesize r3->synthesize screen Biological Screening (e.g., Enzyme Inhibition Assay) synthesize->screen sar Structure-Activity Relationship (SAR) Analysis screen->sar optimize Lead Optimization (ADME/Tox Profiling) sar->optimize

Caption: A conceptual workflow for lead optimization using the scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To further demonstrate the versatility of the pyridine scaffold, a halogenated intermediate must first be prepared. The amino group can be converted to a halide via a Sandmeyer-type reaction. Subsequently, a Suzuki-Miyaura cross-coupling can be performed to introduce aryl or heteroaryl diversity, a cornerstone of modern medicinal chemistry.

Part A: Synthesis of 5-Bromo-6-hydroxypyridine-3-carboxylic acid

Rationale: The Sandmeyer reaction is a classic transformation for converting an aromatic amine into a variety of functional groups, including halides. This reaction proceeds via a diazonium salt intermediate.

Materials:

  • This compound (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

Step-by-Step Methodology:

  • Diazotization: Suspend this compound in 48% HBr at 0 °C. Add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve CuBr in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.

  • Reaction: Warm the reaction to 60 °C and stir for 1 hour, or until nitrogen evolution ceases.

  • Isolation: Cool the mixture, and collect the precipitated product by filtration. Wash with cold water and dry to yield 5-Bromo-6-hydroxypyridine-3-carboxylic acid.

Part B: Suzuki-Miyaura Cross-Coupling

Rationale: The Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between aryl halides and boronic acids. It is widely tolerated and has a broad substrate scope.

Materials:

  • 5-Bromo-6-hydroxypyridine-3-carboxylic acid (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or Schlenk tube, add 5-Bromo-6-hydroxypyridine-3-carboxylic acid (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture.

  • Heating: Heat the reaction mixture to 100 °C (or using microwave irradiation at a suitable temperature) for 1-2 hours. Monitor by LC-MS.

  • Work-up: After cooling, dilute the reaction with water and acidify with 1M HCl to pH ~4-5. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or preparative HPLC to obtain the desired bi-aryl product.

Conclusion

This compound represents a highly functionalized and strategically valuable building block for medicinal chemistry. Its three distinct reactive sites allow for controlled, sequential derivatization, enabling the exploration of chemical space in three dimensions. The protocols provided herein for amide coupling and cross-coupling reactions serve as a robust starting point for synthetic campaigns. By leveraging the principles of privileged scaffold-based design, researchers can effectively utilize this building block to develop novel small molecules against a wide array of challenging biological targets.

References

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ghattas, W., Bérubé, C., & Valeur, E. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies Ltd.
  • Khan, I., Zaib, S., & Batool, S. (2020). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 25(10), 2449. [Link]

  • Google Patents. (2015). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • D'Alpoim, G., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(9), 2959. [Link]

  • Google Patents. (1988). US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • Google Patents. (1988). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
  • Thuy, T. T., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 69-76. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Amino-6-hydroxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compounds. The pyridine carboxylic acid scaffold is of significant interest due to its prevalence in a multitude of medicinally relevant molecules.[1] This guide focuses on outlining robust HTS methodologies centered around 5-Amino-6-hydroxypyridine-3-carboxylic acid , a compound with potential as a pharmacophore for enzyme inhibition. While direct HTS applications of this specific molecule are not extensively documented, its structural motifs, particularly the hydroxypyridine core, are known to chelate metal ions, suggesting its potential as an inhibitor for metalloenzymes.[2][3] Furthermore, the broader class of pyridine derivatives has been successfully explored for various therapeutic targets.[4][5]

This document provides a comprehensive framework for researchers and drug development professionals to design, validate, and execute HTS campaigns involving this compound and its analogs. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Chemical Profile of this compound
PropertyValueSource
IUPAC Name 5-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid[6]
Synonyms 5-Amino-6-hydroxynicotinic acid[6]
CAS Number 1367986-63-7[6][7]
Molecular Formula C₆H₆N₂O₃[8]
Molecular Weight 154.12 g/mol [8]

Assay Selection and Design Philosophy

The choice of an appropriate assay is paramount for a successful HTS campaign. Fluorescence-based assays are a dominant methodology in HTS due to their high sensitivity, versatility, and amenability to automation.[9][10][11] For a compound like this compound, which is hypothesized to be an enzyme inhibitor, a fluorescence-based enzyme activity assay is an excellent choice.

Principle of a Generic Fluorescence-Based Enzyme Inhibition Assay

This protocol will be based on a generic enzymatic reaction where a non-fluorescent substrate is converted into a highly fluorescent product. The presence of an inhibitor, such as our topic compound, will decrease the rate of this conversion, leading to a measurable reduction in the fluorescence signal. This approach allows for real-time monitoring of enzyme activity and is adaptable to various enzyme classes.[12]

The workflow for developing and executing such an assay can be visualized as follows:

HTS_Workflow cluster_dev Assay Development & Validation cluster_screen Screening Campaign cluster_analysis Data Analysis & Follow-up Assay_Dev Assay Development (Enzyme & Substrate Titration) Z_Factor Z'-Factor Calculation Assay_Dev->Z_Factor Optimization DMSO_Tol DMSO Tolerance Z_Factor->DMSO_Tol Validation Primary_Screen Primary Screen (Single Concentration) DMSO_Tol->Primary_Screen Hit_Confirm Hit Confirmation Primary_Screen->Hit_Confirm Hit Identification Dose_Response Dose-Response & IC50 Hit_Confirm->Dose_Response Hit Validation SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: A generalized workflow for an HTS campaign, from assay development to hit follow-up.

Part 1: Assay Development and Validation

The robustness of an HTS campaign is critically dependent on the quality of the assay. This phase involves optimizing assay conditions to achieve a reliable and statistically significant signal window.

Materials and Reagents
  • Enzyme: A purified enzyme of interest (e.g., a metallo-hydrolase).

  • Substrate: A fluorogenic substrate specific to the enzyme.

  • Assay Buffer: Buffer optimized for enzyme activity and stability (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: DMSO.

  • Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.

  • Plate Reader: A microplate reader with fluorescence intensity detection capabilities.[13][14]

Protocol: Enzyme and Substrate Titration

The goal is to determine the optimal concentrations of enzyme and substrate that yield a linear reaction rate and a sufficient signal-to-background ratio.

  • Enzyme Titration:

    • Prepare serial dilutions of the enzyme in assay buffer.

    • In a 384-well plate, add a fixed, saturating concentration of the substrate to each well.

    • Initiate the reaction by adding the different concentrations of the enzyme.

    • Monitor the fluorescence signal over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

    • Plot the initial reaction rate (linear phase) against the enzyme concentration. Select a concentration that gives a robust signal without being wasteful of the reagent.

  • Substrate Titration (Michaelis-Menten Kinetics):

    • Using the optimal enzyme concentration determined above, prepare serial dilutions of the substrate.

    • Add the fixed enzyme concentration to each well containing the varying substrate concentrations.

    • Monitor the reaction kinetics as described above.

    • Plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value.

    • For inhibitor screening, it is common to use a substrate concentration equal to or slightly below the Kₘ value to ensure sensitivity to competitive inhibitors.

Protocol: Assay Validation (Z'-Factor and DMSO Tolerance)

The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Z'-Factor Determination:

    • Prepare two sets of wells in a 384-well plate (e.g., 16-24 wells each).

    • Maximum Signal Wells: Add enzyme, substrate, and DMSO (negative control).

    • Minimum Signal Wells: Add enzyme, substrate, and a saturating concentration of the positive control inhibitor.

    • Incubate the plate for a predetermined time (based on kinetic experiments).

    • Read the fluorescence intensity.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD is the standard deviation and Mean is the average of the maximum and minimum signals.

  • DMSO Tolerance:

    • Run the enzymatic reaction in the presence of varying concentrations of DMSO (e.g., 0.1% to 5%).

    • Plot the enzyme activity against the DMSO concentration.

    • Determine the highest concentration of DMSO that does not significantly affect enzyme activity. This will dictate the final concentration of the test compound in the primary screen.

Assay_Validation cluster_Z Z'-Factor Calculation cluster_DMSO DMSO Tolerance Max_Signal Max Signal Control (Enzyme + Substrate + DMSO) Plate_Read Read Fluorescence Max_Signal->Plate_Read Min_Signal Min Signal Control (Enzyme + Substrate + Inhibitor) Min_Signal->Plate_Read Z_Calc Calculate Z' Plate_Read->Z_Calc Assay_Ready Assay_Ready Z_Calc->Assay_Ready Assay Ready for HTS (Z' > 0.5) DMSO_Series Varying DMSO Concentrations Enzyme_Activity Measure Enzyme Activity DMSO_Series->Enzyme_Activity Plot_Activity Plot Activity vs. [DMSO] Enzyme_Activity->Plot_Activity Plot_Activity->Assay_Ready

Sources

Application Notes and Protocols: 5-Amino-6-hydroxypyridine-3-carboxylic Acid as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The quest for novel metal complexes with tailored electronic, catalytic, and biological properties is a cornerstone of modern coordination chemistry and drug development. Within this pursuit, the design of multifunctional organic ligands is of paramount importance. This document provides an in-depth technical guide on the utilization of 5-Amino-6-hydroxypyridine-3-carboxylic acid as a versatile chelating agent for the synthesis of new metal complexes. While direct literature on the coordination chemistry of this specific ligand is nascent, this guide synthesizes field-proven insights from analogous aminohydroxypyridine and amino acid-based systems to provide robust, self-validating protocols and a forward-looking perspective on potential applications. The methodologies outlined herein are constructed on the foundational principles of coordination chemistry and are intended to serve as a comprehensive starting point for researchers venturing into this promising area.

Ligand Profile: this compound

This compound is a trifunctional pyridine derivative possessing a carboxylic acid, a hydroxyl group, and an amino group. This unique combination of donor atoms suggests a rich and versatile coordination chemistry, with the potential for multiple binding modes. The ligand can exist in tautomeric forms, which can influence its coordination behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1367986-63-7[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol
Synonyms 5-Amino-6-hydroxynicotinic acid, 5-amino-6-oxo-1H-pyridine-3-carboxylic acid[1]

The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for chelation with a wide range of transition metals and lanthanides. The denticity of the ligand can vary depending on the reaction conditions (e.g., pH) and the nature of the metal ion.

Proposed Synthesis of this compound

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow general procedures established for other amino acid and pyridine-based ligands.[5] The following is a generalized protocol that can be adapted for various metal salts.

Materials:

  • This compound (Ligand, L)

  • Metal salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂, where M = Cu(II), Co(II), Ni(II), Zn(II), etc.)

  • Solvent (e.g., Methanol, Ethanol, Water, DMF)

  • Base (e.g., NaOH, KOH, triethylamine) - optional, for deprotonation

Protocol:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in the chosen solvent. Gentle heating may be required to aid dissolution.

  • Deprotonation (Optional but Recommended): For coordination involving the deprotonated carboxylate and hydroxyl groups, add a stoichiometric equivalent of a suitable base to the ligand solution. This will facilitate the formation of the anionic form of the ligand, which is typically more reactive towards metal ions.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different coordination geometries.

  • Reaction Monitoring and Product Isolation: The formation of a precipitate often indicates the formation of the metal complex. The reaction mixture can be stirred at room temperature or refluxed for a period of time to ensure completion. Monitor the reaction by thin-layer chromatography (TLC).

  • Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.

  • Crystallization (for X-ray diffraction): Single crystals suitable for X-ray crystallography can often be grown by slow evaporation of the solvent from the filtrate or by layering a solution of the complex with a miscible anti-solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Protic solvents like methanol and ethanol are often good choices. For less soluble compounds, DMF may be used.

  • Base Addition: The addition of a base is crucial for deprotonating the carboxylic acid and potentially the hydroxyl group, making them more effective coordinating agents. The pH of the reaction medium will significantly influence the coordination mode of the ligand.

  • Stoichiometry: The metal-to-ligand ratio is a key parameter that dictates the final structure of the complex. A 1:2 ratio often leads to octahedral or square planar complexes, depending on the metal ion's preferred coordination number.

Characterization of the Metal Complexes

A comprehensive characterization of the newly synthesized metal complexes is essential to determine their structure, purity, and properties. The following techniques are recommended:

Table 2: Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations & Interpretation
Elemental Analysis (C, H, N) To determine the empirical formula and purity of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the coordination sites of the ligand.A shift in the stretching frequencies of the C=O (carboxylate), O-H (hydroxyl), and N-H (amino) groups upon complexation indicates their involvement in coordination to the metal ion. The disappearance of the broad O-H stretch from the carboxylic acid is a strong indicator of deprotonation and coordination.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and coordination geometry.The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, can provide information about the coordination environment (e.g., octahedral, tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the pyridine ring and the disappearance of the acidic proton signals upon complexation confirm the coordination of the ligand.
Magnetic Susceptibility Measurement To determine the magnetic moment of paramagnetic complexes.The measured magnetic moment can help in determining the number of unpaired electrons and thus the oxidation state and spin state of the metal ion.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure.This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex.The mass spectrum should show a peak corresponding to the molecular ion of the complex.

Potential Applications and Future Directions

Based on the structural features of this compound and the known applications of similar metal complexes, several promising areas of application can be envisioned.

Medicinal Chemistry
  • Antimicrobial and Antifungal Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands.[6] The presence of the pyridine ring and the potential for chelation suggest that these complexes could be effective antimicrobial and antifungal agents. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Anticancer Agents: Many metal-based compounds are used in cancer therapy. The planar nature of the pyridine ring could facilitate intercalation with DNA, a common mechanism of action for some anticancer drugs.[7]

  • Insulin-Mimetic Agents: Metal complexes of hydroxypyridine carboxylic acids have been investigated for their insulin-mimetic activities.[8] The complexes of this compound could potentially modulate glucose metabolism.

Catalysis

The coordinated metal center can act as a Lewis acid, catalyzing a variety of organic transformations. The ligand's structure can be modified to tune the catalytic activity and selectivity of the complex.

Materials Science

The ability of this ligand to form coordination polymers and metal-organic frameworks (MOFs) could be explored. Such materials can have applications in gas storage, separation, and sensing.

Visualizations

Proposed Coordination Modes

The trifunctional nature of this compound allows for several potential coordination modes.

G cluster_0 Bidentate (N, O) Coordination cluster_1 Tridentate (N, O, O) Coordination L0 M N0 N L0->N0 O0 O L0->O0 L1 M N1 N L1->N1 O1_1 O L1->O1_1 O1_2 O L1->O1_2

Caption: Potential bidentate and tridentate coordination modes of the ligand.

Experimental Workflow for Synthesis and Characterization

workflow start Start ligand_prep Prepare Ligand Solution (this compound) start->ligand_prep metal_prep Prepare Metal Salt Solution start->metal_prep reaction Mix and React (Control Temp & Time) ligand_prep->reaction metal_prep->reaction isolation Isolate Product (Filtration) reaction->isolation purification Wash and Dry isolation->purification characterization Characterize Complex purification->characterization elemental Elemental Analysis characterization->elemental Composition ftir FT-IR Spectroscopy characterization->ftir Bonding uvvis UV-Vis Spectroscopy characterization->uvvis Electronics xrd Single-Crystal XRD characterization->xrd Structure end End elemental->end ftir->end uvvis->end xrd->end

Caption: A typical experimental workflow for the synthesis and characterization of metal complexes.

Conclusion

This compound presents itself as a highly promising, yet underexplored, ligand in coordination chemistry. Its multifunctional nature opens the door to a vast array of novel metal complexes with potentially interesting structural motifs and valuable applications in medicine, catalysis, and materials science. The protocols and insights provided in this guide, though based on analogous systems, offer a solid and scientifically grounded framework for researchers to begin their exploration of this exciting new area of chemical synthesis and discovery.

References

  • Al-Jeboori, F. H., et al. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 5(10), 172-176.
  • El-Ghamry, M. A., & Fathalla, S. K. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Geary, W. J. (1971). The use of conductivity measurements in organic solvents for the characterization of coordination compounds.
  • Griffith, W. P., & Mostafa, S. I. (1992). Complexes of 3-hydroxypyridin-2-one and 1, 2-dimethyl-3-hydroxypyridin-4-one with second and third row elements of groups 6, 7 and 8. Polyhedron, 11(23), 2997-3005.
  • Gutiérrez, A., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.
  • Mostafa, S. I., & Abd El-Maksoud, S. A. (1998). Synthesis and characterization of some transition metal complexes of 2-amino-3-hydroxypyridine and its application in corrosion inhibition. Monatshefte für Chemie/Chemical Monthly, 129(5), 455-466.
  • Nakai, M., et al. (2004). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. Journal of Inorganic Biochemistry, 98(1), 105-112.
  • Ramasubramanian, A. S., et al. (2010). Synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Rasayan Journal of Chemistry, 3(4), 734-739.
  • MDPI. (n.d.). Special Issue: Amino Acid or Peptide Based Metal Complexes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Patle, A., et al. (2022).
  • Rao, V. M., & Ganorkar, M. C. (1981). Synthesis and biological activity of some new 2-amino/substituted amino-5-aryl-1, 3, 4-oxadiazoles. Journal of the Indian Chemical Society, 58(2), 217-218.
  • The Journal of Organic Chemistry. (1952). SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. The Journal of Organic Chemistry, 17(11), 1561-1565.

Sources

Application Notes & Protocols for the Quantification of 5-Amino-6-hydroxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-6-hydroxypyridine-3-carboxylic acid is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Its structure, incorporating both an amino and a carboxylic acid group on a hydroxypyridine scaffold, presents unique analytical challenges and opportunities. Accurate and precise quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients.

This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and discuss data interpretation and system validation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [2]
Synonyms 5-Amino-6-hydroxynicotinic acid, 5-amino-6-oxo-1H-pyridine-3-carboxylic acid[3]

The presence of both acidic (carboxylic acid) and basic (amino) functional groups, along with the aromatic pyridine ring, dictates its behavior in chromatographic systems and its spectral properties.

Method Selection: Rationale and Strategy

Given the polar nature and the presence of a UV-absorbing chromophore in this compound, two primary analytical techniques are proposed:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is widely accessible, robust, and suitable for routine analysis and quantification at moderate to high concentrations. The pyridine ring system is expected to exhibit significant UV absorbance, allowing for sensitive detection.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice. It provides structural confirmation and can achieve very low limits of quantification. The presence of ionizable groups (amino and carboxylic acid) makes it amenable to electrospray ionization (ESI).

The following sections provide detailed protocols for both methodologies.

Protocol 1: Quantification by RP-HPLC with UV Detection

This protocol outlines a method for the quantification of this compound in a pure or semi-purified state.

Principle

The analyte is separated on a reversed-phase C18 column with an isocratic mobile phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance at the wavelength of maximum absorbance (λmax) of the pyridine ring. The UV spectrum of pyridine shows absorption maxima around 202 nm and 254 nm.[4] The exact λmax for the substituted pyridine should be experimentally determined but is anticipated to be in this region.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: RP-HPLC-UV workflow for quantification.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% formic acid in water (Mobile Phase A).

    • Prepare a solution of 0.1% formic acid in acetonitrile (Mobile Phase B).

    • For isocratic elution, a mixture of A and B (e.g., 95:5 v/v) can be used. The exact ratio should be optimized for best peak shape and retention time.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 95% (0.1% Formic Acid in Water) / 5% (0.1% Formic Acid in Acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm (or experimentally determined λmax)
Run Time 10 minutes
  • System Suitability:

    • Inject the mid-point calibration standard five times.

    • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

    • The theoretical plates for the analyte peak should be >2000, and the tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.995.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound, particularly in complex matrices like biological fluids.

Principle

The analyte is chromatographically separated using a reversed-phase column and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. Due to the presence of both amino and carboxylic acid groups, derivatization can be employed to enhance chromatographic retention and ionization efficiency, though a direct analysis approach is presented here first.[5][6]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Spiking (with Internal Standard) B Protein Precipitation / Extraction A->B C Evaporation & Reconstitution B->C D UPLC Separation C->D E Electrospray Ionization (ESI) D->E F MRM Detection E->F G Peak Integration F->G H Calibration Curve (Analyte/IS Ratio) G->H I Concentration Calculation H->I

Caption: LC-MS/MS workflow for quantification.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Step-by-Step Protocol
  • Mass Spectrometer Tuning and MRM Optimization:

    • Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer to determine the precursor ion (likely [M+H]⁺ at m/z 155.04).

    • Perform a product ion scan to identify the most abundant and stable fragment ions for the MRM transitions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into the matrix of interest (e.g., plasma, urine).

    • If using an internal standard (IS), add a fixed amount to all standards, QCs, and samples.

    • For biological samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing the IS. Vortex and centrifuge.

    • Transfer the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • LC-MS/MS System Parameters:

ParameterRecommended Setting
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined experimentally (e.g., Precursor: 155.04 -> Product: TBD)

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
2.595
3.595
3.65
5.05
  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to relevant regulatory guidelines.

    • The limit of detection (LOD) and limit of quantification (LOQ) should be established.[7]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

    • Quantify the analyte in samples using the regression equation.

Considerations for Derivatization

For challenging matrices or when higher sensitivity is required, pre-column derivatization can be beneficial.[8] Reagents that target the amino group, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), or the carboxylic acid group, like 3-nitrophenylhydrazine (3-NPH), can be employed.[5][9] Derivatization can improve chromatographic peak shape, increase retention on reversed-phase columns, and enhance ionization efficiency.[10][11]

Conclusion

The quantification of this compound can be reliably achieved using either RP-HPLC-UV for routine analysis or LC-MS/MS for high-sensitivity applications. The protocols provided herein serve as a robust starting point for method development and validation. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

References

  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • PubChem. 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • Dickinson, M., et al. A rapid method for the determination of free alpha-amino acids in pea (Pisum sativum) using Ultra High Performance Liquid Chromatography – High Resolution Accurate Mass - Mass Spectrometry. Analytical Methods.
  • Gama, M. R., et al. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC - PubMed Central. [Link]

  • Kuhajda, K., et al. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Al-Dirbashi, O. Y., et al. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

  • Li, J. V., et al. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

Sources

Application Notes and Protocols for the Functionalization of 5-Amino-6-hydroxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5-Amino-6-hydroxypyridine-3-carboxylic acid Scaffold

This compound is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core is a common motif in a vast array of pharmaceuticals, and the presence of three distinct and reactive functional groups—an amino group, a hydroxyl group, and a carboxylic acid—offers a versatile platform for the synthesis of diverse molecular architectures. The strategic placement of these groups allows for the introduction of various pharmacophores and the fine-tuning of physicochemical properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.

The inherent challenge and opportunity in working with this molecule lie in the chemoselective functionalization of its three reactive centers. The nucleophilicity of the amino and hydroxyl groups, coupled with the electrophilic nature of the carboxylic acid, necessitates a carefully designed synthetic strategy to achieve desired modifications without resorting to complex and lengthy protection-deprotection sequences. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of this compound, empowering researchers to unlock the full potential of this versatile building block.

Understanding the Reactivity Landscape: A Chemoselectivity Roadmap

The successful functionalization of this compound hinges on understanding the relative reactivity of its three functional groups. In its pyridone tautomeric form, 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid, the nucleophilicity of the exocyclic amino group is generally higher than that of the pyridone oxygen. The carboxylic acid, being the most acidic site, will readily deprotonate in the presence of a base, forming a carboxylate that is generally unreactive towards nucleophiles.

This reactivity profile dictates the logical flow of synthetic transformations. Direct acylation or alkylation will likely occur preferentially at the amino group under neutral or slightly basic conditions. Functionalization of the hydroxyl (pyridone) group often requires stronger bases or specific catalytic systems. The carboxylic acid typically requires activation for reactions such as esterification or amidation.

Visualizing the Functionalization Pathways

The following diagram illustrates the primary pathways for the selective functionalization of the this compound core.

G A 5-Amino-6-hydroxypyridine- 3-carboxylic acid B N-Functionalization (Acylation, Alkylation) A->B  Selective N-Modification C O-Functionalization (Alkylation, Arylation) A->C  Selective O-Modification (often after N-protection) D Carboxylic Acid Functionalization (Esterification, Amidation) A->D  Carboxylic Acid Activation B->C B->D C->D E Orthogonal Protection F Stepwise Functionalization E->F F->B F->C F->D

Caption: Primary functionalization routes for this compound.

Part 1: Selective N-Functionalization of the Amino Group

The exocyclic amino group at the C5 position is the most nucleophilic site in the molecule under neutral to moderately basic conditions, making it the primary target for electrophilic reagents.

Application Note: N-Acylation for Bioactive Amide Synthesis

N-acylation is a fundamental transformation for introducing a wide array of functionalities, including pharmacophores that can engage in specific biological interactions. The resulting amides are generally stable and can participate in hydrogen bonding, a key feature in drug-receptor interactions.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the 5-amino group using an acid chloride in the presence of a non-nucleophilic base.

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

    • Pyridine or Triethylamine (2.2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • 1 M Hydrochloric acid

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Suspend this compound (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the suspension to 0 °C in an ice bath.

    • Add pyridine or triethylamine (2.2 equivalents) to the suspension and stir for 10 minutes.

    • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous mixture with ethyl acetate (3 x volume).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Expertise & Experience Insights: The use of a slight excess of the acylating agent ensures complete conversion. The base is crucial to neutralize the HCl generated during the reaction. Pyridine can also act as a catalyst. The choice of solvent depends on the solubility of the starting materials and products. For less reactive acylating agents, a coupling reagent like HATU can be employed.[1][2]

ReactionAcylating AgentBaseSolventTypical Yield
N-AcetylationAcetyl chloridePyridineDCM85-95%
N-BenzoylationBenzoyl chlorideTriethylamineDMF80-90%
Application Note: N-Alkylation for Structural Diversification

N-alkylation introduces alkyl or arylalkyl groups, which can modulate the lipophilicity, steric profile, and metabolic stability of the molecule. Reductive amination is a mild and efficient method for this transformation.

Protocol 2: Reductive Amination for N-Alkylation

  • Materials:

    • This compound

    • Aldehyde or Ketone (1.2 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

    • Anhydrous Methanol or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in anhydrous methanol or DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Trustworthiness: This method is generally high-yielding and avoids the use of harsh alkylating agents. Sodium triacetoxyborohydride is a milder and more selective reducing agent compared to sodium borohydride for this purpose.

Part 2: Selective O-Functionalization of the Hydroxyl Group

The hydroxyl group at the C6 position exists in tautomeric equilibrium with the pyridone form. O-functionalization, typically O-alkylation or O-arylation, imparts significant changes to the electronic and steric properties of the pyridine ring.

Application Note: O-Alkylation to Modify Solubility and Biological Activity

O-alkylation can enhance membrane permeability and introduce functionalities for further chemical modifications. The Williamson ether synthesis is a classic and reliable method for this transformation. Given the presence of other nucleophilic sites, protection of the amino group is often a prerequisite for selective O-alkylation.

Protocol 3: O-Alkylation via Williamson Ether Synthesis (following N-protection)

  • Materials:

    • N-protected-5-amino-6-hydroxypyridine-3-carboxylic acid (e.g., N-Boc derivative)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.5 equivalents)

    • Anhydrous DMF or Acetonitrile

    • Saturated aqueous ammonium chloride solution

    • Standard laboratory glassware under inert atmosphere

  • Procedure:

    • To a solution of N-protected-5-amino-6-hydroxypyridine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.5 equivalents) portion-wise at 0 °C under a nitrogen atmosphere. Caution: NaH is highly reactive with water.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation of the hydroxyl group.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Authoritative Grounding: The use of a strong base like NaH is necessary to deprotonate the less nucleophilic pyridone oxygen. In some cases, a weaker base like K₂CO₃ in a polar aprotic solvent at elevated temperatures can also be effective.

Protecting GroupAlkylating AgentBaseSolventTypical Yield
BocMethyl IodideNaHDMF70-85%
BocBenzyl BromideK₂CO₃Acetonitrile65-80%

Part 3: Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C3 position is a versatile handle for introducing a wide range of functionalities through esterification and amidation reactions. These modifications are crucial for creating prodrugs, modulating solubility, and introducing linkers for conjugation.

Application Note: Esterification for Prodrug and Intermediate Synthesis

Esterification of the carboxylic acid can improve oral bioavailability by masking the polar carboxylic acid group. Esters also serve as valuable intermediates for further transformations.

Protocol 4: Fischer Esterification

  • Materials:

    • This compound

    • Alcohol (e.g., Methanol, Ethanol) (large excess, as solvent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Standard laboratory glassware for reflux

  • Procedure:

    • Suspend this compound (1.0 equivalent) in the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

  • Expertise & Experience Insights: Fischer esterification is a classic and cost-effective method. The reaction is an equilibrium process, and using a large excess of the alcohol drives the reaction towards the product. The amino group is protonated under these acidic conditions, preventing its reaction.

Application Note: Amide Coupling for Library Synthesis

Amide bond formation is one of the most important reactions in medicinal chemistry. Coupling the carboxylic acid with a diverse library of amines allows for the rapid generation of novel compounds for biological screening.

Protocol 5: Amide Coupling using HATU

  • Materials:

    • This compound

    • Amine (primary or secondary) (1.1 equivalents)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

    • Anhydrous DMF

    • Standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (3.0 equivalents).

    • Add HATU (1.2 equivalents) to the mixture at room temperature.

    • Stir the reaction for 2-12 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Trustworthiness: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, providing high yields of the desired amide.[1][2][3]

Part 4: Orthogonal Protection Strategies for Stepwise Functionalization

For the synthesis of complex derivatives requiring sequential and selective modification of all three functional groups, an orthogonal protection strategy is essential.[4][5] This involves the use of protecting groups that can be removed under distinct conditions, allowing for the deprotection and functionalization of one group while the others remain protected.

Application Note: A Plausible Orthogonal Protection Scheme

A logical approach would be to first protect the most reactive amino group, followed by the carboxylic acid, and finally functionalize the hydroxyl group.

G A 5-Amino-6-hydroxypyridine- 3-carboxylic acid B 1. Protect Amino Group (e.g., Boc) A->B C 2. Protect Carboxylic Acid (e.g., Methyl Ester) B->C D 3. Functionalize Hydroxyl Group (e.g., O-Alkylation) C->D E 4. Deprotect Carboxylic Acid (Saponification) D->E F 5. Functionalize Carboxylic Acid (Amide Coupling) E->F G 6. Deprotect Amino Group (Acidolysis) F->G H Fully Functionalized Derivative G->H

Caption: A potential orthogonal protection and functionalization workflow.

Step 1: N-Protection: The amino group can be protected with a Boc group (di-tert-butyl dicarbonate), which is stable to basic and nucleophilic conditions but readily removed with acid.

Step 2: Carboxylic Acid Protection: The carboxylic acid can be converted to a methyl or ethyl ester via Fischer esterification. These esters are stable to a wide range of conditions but can be cleaved by saponification (base-mediated hydrolysis).

Step 3: O-Functionalization: With the amino and carboxylic acid groups protected, the hydroxyl group can be selectively functionalized, for example, by O-alkylation using a base and an alkyl halide.

Step 4 & 5: Carboxylic Acid Deprotection and Functionalization: The ester can be hydrolyzed back to the carboxylic acid, which can then be subjected to amide coupling.

Step 6: N-Deprotection: Finally, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) to yield the fully functionalized product.

Conclusion

This compound represents a powerful scaffold for the generation of chemical diversity. A thorough understanding of the relative reactivity of its functional groups, coupled with strategic use of protecting groups, enables the selective and efficient synthesis of a wide range of derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block in their drug discovery and materials science endeavors.

References

  • Ahadi, E. M., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Semantic Scholar. [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Stanetty, P., & Mihovilovic, M. D. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Monatshefte für Chemie/Chemical Monthly, 131(4), 447-453. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Varma, R. S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152593. [Link]

  • Kumar, A., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(48), 30285-30294. [Link]

  • Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid. [Link]

  • Jørgensen, K. A., & Johannsen, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 574-585. [Link]

  • Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2045-2056. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Luminescent Materials with 6-Hydroxynicotinic Acid. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]

  • Ikus, Y., et al. (2019). Extraction of Amino Acid Esters Using a Pillar[6]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Journal of the Japan Society of Colour Material, 92(3), 79-84. [Link]

  • De Godos, A., et al. (2007). Selective acylation of primary amines in peptides and proteins. Journal of the American Society for Mass Spectrometry, 18(11), 2038-2045. [Link]

  • Geiger, R., & Konig, W. (1978). U.S. Patent No. 4,126,628. Washington, DC: U.S.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Brange, J., et al. (2000). U.S. Patent No. RE37,971. Washington, DC: U.S.
  • Arnold, F. H., & Zhang, R. K. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society, 144(40), 18329-18334. [Link]

  • Hansen, P. H. (1996). U.S. Patent No. EP0712862A2.
  • Arnold, F. H., & Zhang, R. K. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed. [Link]

  • Zhang, Y., et al. (2021). Chemical Functionalization of Graphene Nanoplatelets with Hydroxyl, Amino, and Carboxylic Terminal Groups. Nanomaterials, 11(11), 2827. [Link]

  • Zhu, J., et al. (2006). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. Chemistry, 12(4), 1174-84. [Link]

  • G. A. Jeffrey, et al. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C Structural Chemistry, 76(Pt 6), 565-570. [Link]

Sources

The Versatile Role of 5-Amino-6-hydroxypyridine-3-carboxylic Acid in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Pyridine-Based Building Block

In the ever-evolving landscape of materials science, the design and synthesis of novel functional materials with tailored properties are of paramount importance. The organic ligand or monomer unit lies at the heart of these materials, dictating the ultimate architecture and functionality. 5-Amino-6-hydroxypyridine-3-carboxylic acid is an exemplary, yet underexplored, building block for the creation of advanced materials. Its rigid pyridine core, coupled with three distinct functional groups—an amino group, a hydroxyl group, and a carboxylic acid—offers a rich platform for constructing sophisticated supramolecular structures.

The strategic placement of these functionalities on the pyridine ring imparts a unique combination of properties. The carboxylic acid provides a primary coordination site for metal ions and a reactive group for polymerization. The amino and hydroxyl groups can act as secondary coordination sites, hydrogen bond donors/acceptors, and introduce basicity or nucleophilicity. Furthermore, the pyridine nitrogen atom itself is a well-established coordination site in the synthesis of metal-organic frameworks (MOFs). This multifunctionality opens up avenues for creating materials with intricate network topologies, enhanced porosity, and specific chemical functionalities, making them suitable for a wide range of applications including gas storage, catalysis, and functional polymers.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two major classes of materials: Metal-Organic Frameworks and Functional Polyamides. The protocols are designed to be self-validating, with in-depth explanations of the scientific rationale behind each step, empowering researchers to not only replicate the procedures but also to innovate upon them.

PART 1: Application in Metal-Organic Frameworks (MOFs)

The trifunctional nature of this compound makes it an exceptional candidate for the construction of novel Metal-Organic Frameworks. The simultaneous presence of carboxylate, amino, hydroxyl, and pyridyl nitrogen moieties allows for multiple coordination modes with metal ions, leading to the formation of robust and functional frameworks.[1] The amino and hydroxyl groups can also play a crucial role in the post-synthetic modification of the MOF, or in modulating the framework's interaction with guest molecules through hydrogen bonding.[2][3]

Application Note: Lanthanide-Based MOFs for Luminescent Sensing

Lanthanide-based MOFs are of particular interest due to their unique photoluminescent properties.[4][5] The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. The functional groups on this compound can enhance this antenna effect. Furthermore, the presence of amino and hydroxyl groups can provide specific binding sites for analyte molecules, leading to a change in the luminescent properties of the MOF upon analyte binding, thus enabling its use as a chemical sensor.[6]

Protocol 1: Solvothermal Synthesis of a Lanthanide-MOF

This protocol details the solvothermal synthesis of a europium-based MOF using this compound as the organic linker. The solvothermal method is widely employed for MOF synthesis as it allows for the crystallization of the framework under elevated temperature and pressure.[7][8]

Materials:

  • This compound

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Ligand and Metal Salt Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Eu(NO₃)₃·6H₂O in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer to Autoclave: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 72 hours.

  • Cooling: After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/hour.

  • Product Isolation: Collect the crystalline product by filtration and wash it with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 80 °C for 12 hours.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[9]

  • Temperature and Time: The temperature of 120 °C and reaction time of 72 hours are typical conditions to promote the slow crystal growth necessary for forming high-quality MOF crystals.[10]

  • Cooling Rate: A slow cooling rate is crucial to prevent the rapid precipitation of the product and to allow for the formation of well-defined crystals.

Characterization of the Lanthanide-MOF

A thorough characterization of the synthesized MOF is essential to confirm its structure, purity, and properties.

Technique Purpose Expected Observations
Single-Crystal X-ray Diffraction (SCXRD) To determine the crystal structure, including the coordination environment of the metal ion, the connectivity of the framework, and the pore dimensions.[11][12]A well-defined crystal structure revealing the coordination of Eu³⁺ ions with the carboxylate, and potentially the hydroxyl, amino, and pyridine nitrogen atoms of the ligand.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.A PXRD pattern that matches the simulated pattern from the single-crystal data, indicating a pure, crystalline product.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.[13][14]A TGA curve showing a stable framework up to a certain temperature, followed by a weight loss corresponding to the decomposition of the organic linker.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.[3][15]A shift in the carboxylate stretching frequencies compared to the free ligand, indicating coordination to the europium ion.
Photoluminescence Spectroscopy To investigate the luminescent properties of the MOF, including its excitation and emission spectra.[5][6]Characteristic emission peaks of Eu³⁺ ions upon excitation of the organic linker, confirming the antenna effect.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity of the MOF, including its BET surface area and pore volume.[16][17]A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, indicating a porous framework.

Diagram of the MOF Synthesis Workflow:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Ligand 5-Amino-6-hydroxypyridine- 3-carboxylic acid Dissolution Dissolution & Sonication Ligand->Dissolution Metal Eu(NO3)3·6H2O Metal->Dissolution Solvent DMF Solvent->Dissolution Autoclave Transfer to Autoclave Dissolution->Autoclave Heating Heating (120°C, 72h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Vacuum Drying Filtration->Drying Characterization Characterization (SCXRD, PXRD, TGA, etc.) Drying->Characterization

Caption: Workflow for the solvothermal synthesis of a lanthanide-MOF.

PART 2: Application in Functional Polyamides

The presence of both a carboxylic acid and an amino group makes this compound a suitable AB-type monomer for the synthesis of polyamides. Alternatively, it can be chemically modified to create AA or BB-type monomers for polycondensation reactions. The incorporation of the pyridine ring into the polymer backbone can enhance thermal stability and introduce unique solubility characteristics.[18][19] The pendant hydroxyl group offers a site for post-polymerization modification.

Application Note: High-Performance Thermally Stable Polyamides

Aromatic polyamides are known for their high thermal stability and mechanical strength. The rigid pyridine unit in this compound can contribute to a high glass transition temperature (Tg) and thermal decomposition temperature of the resulting polyamide. Such polymers are desirable for applications in high-temperature environments, for example, as advanced coatings or membranes.

Protocol 2: Synthesis of a Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from a diamine and a diacid derived from this compound. For this, the carboxylic acid group of the monomer can be protected, and the amino group can be reacted with a diacid chloride. Alternatively, the amino group can be protected, and the carboxylic acid group can be converted to a diacid. For this protocol, we will consider the reaction of a diamine with a diacid chloride in a low-temperature solution polycondensation.

Materials:

  • Diamine monomer (e.g., 4,4'-oxydianiline)

  • Diacid chloride derived from a pyridine dicarboxylic acid (as an analogue for a diacid derived from the topic molecule)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

Procedure:

  • Diamine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of the diamine monomer and 0.5 g of CaCl₂ in 20 mL of NMP. Stir the mixture under a nitrogen atmosphere until the CaCl₂ is completely dissolved.

  • Addition of Pyridine: Add 2 mL of pyridine to the solution. Pyridine acts as an acid scavenger.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Diacid Chloride: Slowly add 10 mmol of the diacid chloride to the cooled solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitation: Pour the viscous polymer solution into 200 mL of methanol with stirring to precipitate the polyamide.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 100 °C for 24 hours.

Causality Behind Experimental Choices:

  • Low-Temperature Polycondensation: This method is used to obtain high molecular weight polyamides by controlling the highly reactive diacid chloride.

  • NMP and CaCl₂: The NMP/CaCl₂ solvent system is effective in keeping the rigid polyamide chains in solution during polymerization, thus allowing for the formation of high molecular weight polymers.[20][21]

  • Pyridine: Pyridine is used to neutralize the HCl gas that is generated during the polycondensation reaction, which would otherwise react with the amino groups and terminate the polymerization.

  • Nitrogen Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the reaction of the diacid chloride with moisture from the air.

Characterization of the Functional Polyamide

The properties of the synthesized polyamide should be thoroughly investigated to determine its suitability for various applications.

Technique Purpose Expected Observations
Inherent Viscosity To estimate the molecular weight of the polymer. A higher inherent viscosity generally indicates a higher molecular weight.[18]An inherent viscosity value in the range of 0.5-1.5 dL/g, indicating the formation of a high molecular weight polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the amide linkage by identifying the characteristic C=O and N-H stretching and bending vibrations.The appearance of characteristic amide bands (Amide I around 1650 cm⁻¹ and Amide II around 1540 cm⁻¹) and the disappearance of the acid chloride C=O stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.[22]NMR spectra consistent with the expected polyamide structure, confirming the successful polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyamide, determining its decomposition temperature.[13][19]A high decomposition temperature, typically above 400 °C, indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the amorphous polyamide.[23]A high Tg value, reflecting the rigidity of the polymer backbone imparted by the pyridine rings.
Solubility Tests To assess the processability of the polymer by testing its solubility in various organic solvents.[18]Solubility in polar aprotic solvents like NMP, DMAc, and DMSO, which is typical for aromatic polyamides.

Diagram of the Polyamide Synthesis Workflow:

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Diamine Diamine monomer Mixing Dissolution & Cooling (0-5°C) Diamine->Mixing DiacidCl Diacid Chloride Addition Slow Addition of Diacid Chloride DiacidCl->Addition Solvent NMP/CaCl2/Pyridine Solvent->Mixing Mixing->Addition Stirring Stirring at RT (24h) Addition->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterization Characterization (Viscosity, TGA, DSC, etc.) Drying->Characterization

Caption: Workflow for the synthesis of a functional polyamide.

Conclusion and Future Outlook

This compound stands as a promising, multifunctional building block for the rational design of advanced materials. Its unique combination of coordinating and reactive functional groups on a rigid pyridine scaffold provides a versatile platform for the synthesis of novel Metal-Organic Frameworks and high-performance functional polyamides. The protocols and characterization methodologies detailed in this guide offer a solid foundation for researchers to explore the potential of this compound. Future research could focus on the post-synthetic modification of the resulting materials, capitalizing on the reactive amino and hydroxyl groups to introduce further functionality. The exploration of different metal ions for MOF synthesis and the synthesis of copolymers to fine-tune the properties of the polyamides are also exciting avenues for future investigation. The systematic study of materials derived from this compound is poised to contribute significantly to the fields of materials chemistry, catalysis, and separation science.

References

  • Shi, Q., Zhang, S., Wang, Q., et al. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Solid State Chemistry, 180(8), 2351-2357. [Link]

  • ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. Retrieved from [Link]

  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]

  • Kadir, M. A., et al. (2015). Synthesis and Characterization of New Metal- Organic Framework Derived from 6-(Methoxycarbonyl) Pyridine-2-Carboxylic Acid as Application for Hydrogen Storage Materials. International Journal of ChemTech Research, 8(4), 1836-1845. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. Retrieved from [Link]

  • Amino-modified Mg-MOF-74: Synthesis, characterization and CO 2 adsorption performance. (2022). Inorganic Chemistry Communications, 137, 109228. [Link]

  • Pachfule, P., Das, R., Poddar, P., & Banerjee, R. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(4), 1215-1222. [Link]

  • Morris, W., Volosskiy, B., Demir, S., Gándara, F., McGrier, P. L., Furukawa, H., ... & Yaghi, O. M. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section A: Foundations and Advances, 70(1), 3-17. [Link]

  • Li, B., Zhang, Z., Li, Y., Yao, K., Zhu, Y., Deng, Z., ... & Li, G. (2020). Amino-Functionalized Metal–Organic Framework Fiber Membranes for CO2 Adsorption. Inorganic Chemistry, 59(20), 15033-15040. [Link]

  • Hsiao, S. H., Yang, C. P., & Li, C. T. (1999). Synthesis and characterization of polyamides and poly(amide-imide)s based on ether-sulfone-diamines. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3445-3456. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvothermal synthesis conditions for amino-functionalized MOFs. Retrieved from [Link]

  • Synthesis of metal-organic frameworks (MOFS) derived from multifunctional organic ligands and study of their performance in simultan. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new metal-organic framework derived from 6-(methoxycarbonyl) pyridine-2-carboxylic acid as application for hydrogen storage materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structures of the 1D metal–organic chain for 1.... Retrieved from [Link]

  • ResearchGate. (n.d.). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Retrieved from [Link]

  • CO 2 Adsorption by Amino-Functionalized Graphene–Silica Gels. (2021). Materials, 14(21), 6433. [Link]

  • Solid-State Synthesis, X-ray Structure, and Guest Inclusion in Octahedral M6L4 Cages Self-Assembled by Tris-pyridyl-benzene (TPB). (2021). Inorganic Chemistry, 60(3), 1836-1845. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new thermally stable polyamides based on 2,5-pyridine dicarboxylic acid and aromatic diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. Retrieved from [Link]

  • Anhydrous lanthanide MOFs and direct photoluminescent sensing for polyoxometalates in aqueous solution. (2014). Dalton Transactions, 43(12), 4734-4743. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

  • In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks. (2023). Scientific Reports, 13(1), 3469. [Link]

  • ResearchGate. (n.d.). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Organosoluble and Thermally Stable Polyimides Containing Pyridine and Anthracene Units. Retrieved from [Link]

  • Simplifying the Synthesis of Metal-Organic Frameworks. (2019). Accounts of Chemical Research, 52(5), 1363-1374. [Link]

  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

  • Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. (2025). RSC Sustainability. [Link]

  • 2D lanthanide MOFs driven by a rigid 3,5-bis(3-carboxy-phenyl)pyridine building block: solvothermal syntheses, structural features, and photoluminescence and sensing properties. (2017). CrystEngComm, 19(29), 4226-4235. [Link]

  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2014). Inorganic Chemistry, 53(8), 4058-4064. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]

  • Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. (2024). Chemical Science, 15(1), 123-130. [Link]

  • Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). (2021). Polymers, 13(18), 3169. [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022). Life, 12(2), 255. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

Sources

"5-Amino-6-hydroxypyridine-3-carboxylic acid" for the development of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Leveraging 5-Amino-6-hydroxypyridine-3-carboxylic Acid for the Development of Novel Fluorescent Probes

Introduction: The Need for Versatile Fluorophore Scaffolds

Fluorescent probes are indispensable tools in modern science, enabling the real-time visualization and quantification of ions, small molecules, and biological macromolecules with high sensitivity and selectivity.[1] While classic fluorophores like coumarin, rhodamine, and BODIPY are widely used, the continuous demand for probes with finely tuned properties—such as specific targeting, large Stokes shifts, and biocompatibility—drives the exploration of new molecular scaffolds.[2][3][4]

Pyridine-based fluorophores have emerged as a compelling class of compounds due to their synthetic tractability and diverse photophysical properties.[5][6][7] Within this family, the this compound core presents a particularly attractive, yet underexplored, platform. Its unique trifunctional nature—an electron-donating amino group, a chelating/reactive carboxylic acid, and the intrinsically fluorescent 6-hydroxypyridine/2-pyridone tautomeric system—offers a rich chemical playground for probe development.

This guide will demonstrate the rationale and methodology for harnessing this scaffold to create custom fluorescent sensors.

The Fluorescent Core: Understanding the 6-Hydroxypyridine ⇌ 2-Pyridone Tautomerism

The foundational element of this scaffold's fluorescence is the equilibrium between the 6-hydroxypyridine and the 2-pyridone forms. In most solvents, the 2-pyridone tautomer is significantly more stable and is the species responsible for the molecule's inherent fluorescence. The extended π-conjugated system of the 2-pyridone ring provides a rigid, planar structure conducive to efficient light emission.

The presence of the C5 amino group and C3 carboxylic acid group directly modulates the electronic properties of this core. The amino group acts as an electron-donating group (EDG), often enhancing the quantum yield and shifting emission wavelengths, while the carboxylic acid, an electron-withdrawing group (EWG), provides a handle for bioconjugation or analyte interaction.

tautomerism cluster_hydroxypyridine 6-Hydroxypyridine Form cluster_pyridone 2-Pyridone Form (Fluorescent) hydroxypyridine Structure A (Less Stable) pyridone Structure B (More Stable, Fluorescent) hydroxypyridine->pyridone Tautomerization

Caption: Tautomeric equilibrium of the core scaffold.

Principles of Probe Design

The functional groups of this compound are ideal for implementing established fluorescence sensing mechanisms, such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

  • Amino Group (C5-NH₂): This primary amine can serve as a potent PET quencher when appended to a suitable receptor. Upon analyte binding to the receptor, the PET process can be inhibited, "turning on" fluorescence. Alternatively, it can be a nucleophilic handle for attaching other moieties.

  • Carboxylic Acid Group (C3-COOH): This group is a classic reactive handle for forming amide bonds (e.g., via EDC/NHS chemistry) to link the fluorophore to biomolecules or recognition units. It can also participate directly in analyte coordination, particularly for metal ions.

A general design strategy involves coupling a recognition unit (receptor) to the fluorophore scaffold. The binding of the target analyte to the receptor induces a conformational or electronic change that modulates the fluorescence output.

probe_design scaffold scaffold linker Linker scaffold:body->linker Covalent Bonding receptor Recognition Moiety (Receptor) linker->receptor Conjugation analyte Target Analyte receptor->analyte Binding Event

Caption: General strategy for probe design.

Protocols: Synthesis and Characterization

This section provides a representative protocol for the synthesis and characterization of a proof-of-concept derivative.

Protocol 3.1: Synthesis of Methyl 5-Amino-6-hydroxypyridine-3-carboxylate

This protocol details the esterification of the carboxylic acid, a common first step to improve solubility in organic solvents and prevent unwanted side reactions in subsequent coupling steps.

Rationale: The conversion of the carboxylic acid to a methyl ester is achieved via Fischer esterification. Using a strong acid catalyst (H₂SO₄) in an excess of methanol drives the equilibrium towards the product. This protects the carboxylic acid and enhances the scaffold's utility for further modifications at the amino group.

Materials:

  • This compound (1.0 g, 6.49 mmol)

  • Anhydrous Methanol (MeOH, 50 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Suspend this compound in anhydrous methanol in the round-bottom flask.

  • Carefully add the concentrated sulfuric acid dropwise while stirring.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to obtain the pure methyl ester.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity against the expected values.

Protocol 3.2: Photophysical Characterization

Rationale: Understanding the fundamental photophysical properties of the synthesized fluorophore is critical. This involves measuring its absorption and emission spectra to determine the optimal excitation and emission wavelengths, and quantifying its fluorescence quantum yield (Φ) to assess its brightness.

Materials & Equipment:

  • Synthesized fluorophore (e.g., Methyl 5-amino-6-hydroxypyridine-3-carboxylate)

  • Spectroscopy-grade solvents (e.g., Ethanol, DMSO, Phosphate-Buffered Saline pH 7.4)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized fluorophore in DMSO.

  • Working Solutions: Prepare a series of dilutions (e.g., 1-10 µM) in the desired analytical solvent (e.g., PBS).

  • Absorbance Measurement: Record the UV-Vis absorption spectrum of a 10 µM solution from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λ_abs). Ensure the maximum absorbance is below 0.1 to avoid inner filter effects for fluorescence measurements.

  • Emission Measurement: Excite the sample at its λ_abs and record the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).

  • Quantum Yield Determination:

    • Measure the absorbance of both the sample and the quantum yield standard at the excitation wavelength, ensuring absorbance values are < 0.1.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) (Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.)

Data Presentation:

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Hypothetical Data PBS, pH 7.435546010515,0000.45

Application Protocol: Sensing of Zn²⁺ Ions

This protocol describes a representative application for detecting zinc ions, a common target for fluorescent probes due to its biological importance.

Rationale: The 2-pyridone and adjacent amino/carboxylate groups can form a coordination site for metal ions like Zn²⁺. This binding event is expected to rigidify the molecular structure and modulate the electronic properties, leading to a change in fluorescence intensity (chelation-enhanced fluorescence, CHEF).

workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Data Analysis prep_probe Prepare 10 µM Probe in Buffer titration Add increasing amounts of ZnCl₂ to Probe Solution prep_probe->titration prep_analyte Prepare ZnCl₂ Stock Solutions prep_analyte->titration incubation Incubate for 5 min at Room Temp titration->incubation measure_fl Record Fluorescence Spectrum (Ex: 355 nm) incubation->measure_fl plot_data Plot Intensity vs. [Zn²⁺] measure_fl->plot_data calc_lod Calculate Limit of Detection (LOD) plot_data->calc_lod

Caption: Experimental workflow for analyte titration.

Materials:

  • Probe stock solution (1 mM in DMSO)

  • HEPES buffer (20 mM, pH 7.4)

  • Zinc Chloride (ZnCl₂) stock solution (10 mM in deionized water)

  • Fluorometer and micro-cuvettes

Procedure:

  • Setup: Prepare a 2 mL solution of the probe at a final concentration of 10 µM in HEPES buffer in a cuvette.

  • Initial Reading: Place the cuvette in the fluorometer, excite at the predetermined λ_abs (e.g., 355 nm), and record the initial fluorescence emission spectrum.

  • Titration: Add small aliquots of the ZnCl₂ stock solution to the cuvette to achieve a range of final concentrations (e.g., 0 µM to 100 µM).

  • Measurement: After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the new emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the λ_em against the concentration of Zn²⁺. This plot can be used to determine the probe's sensitivity, dynamic range, and binding affinity.

Trustworthiness & Controls: To ensure the probe's selectivity, the titration experiment should be repeated with other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) at high concentrations. A selective probe will show a significant fluorescence response only for the target analyte (Zn²⁺).

Conclusion

This compound is a highly promising and versatile building block for fluorescent probe development. Its intrinsic fluorescence, coupled with strategically placed functional groups, allows for the rational design of sensors for a wide array of analytes. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply novel probes based on this powerful scaffold, paving the way for new discoveries in biological and chemical sensing.

References

  • A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC. (2023). PubMed Central.
  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter
  • Pyridine-based probes and chemosensors. (2023). Elsevier.
  • Pyridine-based probes and chemosensors | Request PDF.
  • Pyridine Derivatives as Fluorescent Sensors for C
  • Development of BODIPY-based fluorescent probes for highly selective amino acid identification.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (2018). MDPI.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI.
  • Development of BODIPY-based fluorescent probes for highly selective amino acid identific
  • A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-6-hydroxypyridine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-hydroxypyridine-3-carboxylic acid (CAS 1367986-63-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The inherent challenge in constructing such a polysubstituted heterocyclic system lies in achieving high regioselectivity and managing the reactivity of the multiple functional groups.

This document provides field-proven insights and evidence-based protocols to ensure your experimental success.

Section 1: Synthesis Overview and Plausible Pathway

The synthesis of highly substituted pyridone cores often relies on multicomponent condensation or cyclization strategies.[1][2] A robust and plausible route to this compound involves the condensation of ethyl cyanoacetate with an appropriate enamine or enone precursor, followed by cyclization and subsequent functional group manipulation. The general logic is to build the pyridine ring with the correct substitution pattern from acyclic starting materials.

Below is a diagram illustrating a conceptual synthetic pathway.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization (Thorpe-Ziegler) cluster_2 Step 3: Aromatization & Hydrolysis A Ethyl Cyanoacetate + Ethyl 2-formyl-3-aminocrotonate B Intermediate Adduct A->B Base Catalyst (e.g., Piperidine) C Dihydropyridine Intermediate B->C Heat / Base D Ethyl 5-Amino-6-hydroxypyridine-3-carboxylate C->D Oxidation (Air or Mild Oxidant) E Final Product: This compound D->E Acid/Base Hydrolysis

Caption: A plausible multi-step reaction pathway for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing highly substituted 2-pyridone cores?

A: The most prevalent methods involve building the ring from acyclic precursors. Key strategies include:

  • Hantzsch Dihydropyridine Synthesis: A classic method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[1] While effective for dihydropyridines, subsequent oxidation is required.

  • Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions where three or more reactants combine to form the product. For pyridones, this often involves the reaction of a β-ketoester or malononitrile with an aldehyde and an amine source.[2]

  • Inverse-Demand Diels-Alder Reactions: Cycloaddition reactions using electron-deficient azadienes have become a favored modern method for constructing pyridine rings with precise control over substitution.[3]

Q2: Why is regioselectivity a significant challenge in this synthesis?

A: Introducing three different functional groups (amino, hydroxyl, carboxylic acid) at specific positions (C5, C6, C3) is inherently difficult. In ring-forming condensation reactions, the challenge lies in controlling which nucleophile attacks which electrophilic center. The choice of starting materials with pre-installed functional groups or appropriate protecting groups is critical. For instance, using a cyanoacetamide derivative helps to place the carboxylic acid precursor at the C3 position.

Q3: The target molecule is named "6-hydroxypyridine," but it can also be called a "2-pyridone." What is the significance of this tautomerism?

A: This is a crucial concept. The 6-hydroxy tautomer exists in equilibrium with the more stable 6-oxo-1,6-dihydropyridine (2-pyridone) form.[4][5] This equilibrium affects the molecule's chemical properties:

  • Reactivity: It behaves more like an amide (pyridone) than a phenol (hydroxypyridine). The nitrogen is less basic, and the ring is less susceptible to electrophilic substitution than a typical pyridine.[6][7]

  • Solubility: The pyridone form has strong hydrogen bonding capabilities, often leading to lower solubility in nonpolar organic solvents and higher melting points.

  • Characterization: NMR and IR spectra will reflect the pyridone structure. For example, in IR spectroscopy, you would expect to see a prominent C=O stretch (around 1650 cm⁻¹) rather than a broad O-H stretch of a phenol.

Q4: What are the recommended analytical techniques for reaction monitoring and final product characterization?

A: A multi-technique approach is best:

  • Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring to observe the consumption of starting materials and the appearance of the product spot. Due to the high polarity of the product, a polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Methanol with a drop of acetic acid) is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the presence of the desired product by its mass-to-charge ratio (m/z) and for assessing the purity of the crude mixture. The expected [M+H]⁺ for C₆H₆N₂O₃ is approximately 155.04.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product. Key signals to look for in ¹H NMR would be two distinct aromatic protons on the pyridine ring and exchangeable protons for the NH₂, NH (pyridone), and COOH groups.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the C=O stretch of the pyridone and carboxylic acid, and the N-H stretches of the amine and amide.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

ProblemProbable Cause(s)Recommended Solution(s) & Scientific Rationale
1. Low or No Product Yield A. Incomplete Reaction: The activation energy barrier is not being sufficiently overcome, or the reaction has not reached equilibrium.Solution A: Increase the reaction temperature in 10°C increments or prolong the reaction time. Monitor via TLC/LC-MS. Consider a stronger base/acid catalyst if applicable to accelerate the rate-limiting cyclization or condensation step.
B. Starting Material or Product Degradation: The reaction conditions (e.g., high temperature, strong acid/base) are too harsh, causing decomposition. The amino and hydroxyl groups are susceptible to oxidation.Solution B: Lower the reaction temperature and compensate with a longer reaction time. If oxidation is suspected, perform the reaction under an inert atmosphere (N₂ or Argon).
C. Poor Catalyst Activity: The chosen catalyst (e.g., piperidine, p-toluenesulfonic acid) may be old, hydrated, or unsuitable for the specific transformation.Solution C: Use a freshly opened or purified catalyst. Consider screening alternative catalysts. For base-catalyzed condensations, natural product catalysts like betaine have shown efficacy under milder conditions.[2]
2. Multiple Byproducts / Low Purity A. Lack of Regioselectivity: The reactants are combining in undesired orientations, leading to isomeric byproducts.Solution A: This is a fundamental challenge. The best approach is to redesign the synthesis using starting materials that force the desired connectivity. Using pre-functionalized synthons is often more effective than trying to control regioselectivity in a simple MCR.
B. Polymerization/Tar Formation: Highly reactive intermediates, especially under strong heating, can polymerize or undergo undesired side reactions.Solution B: Maintain strict temperature control. Use a solvent that keeps all reactants and intermediates fully solvated. Consider adding one reactant slowly to the mixture to keep its instantaneous concentration low, minimizing self-condensation.
C. Incomplete Hydrolysis: If the synthesis proceeds through an ester intermediate, the final hydrolysis step may be incomplete.Solution C: Use a stronger base (e.g., switch from Na₂CO₃ to NaOH) or acid (e.g., 6M HCl), and increase the temperature or reaction time for the hydrolysis step. Monitor the disappearance of the ester peak by LC-MS.
3. Difficulty in Product Isolation A. High Polarity & Water Solubility: The product contains multiple hydrogen bond donors and acceptors (COOH, NH₂, OH/NH), making it highly polar and potentially soluble in aqueous work-up solutions.Solution A: Adjust the pH of the aqueous solution to the isoelectric point of the molecule to minimize its solubility, causing it to precipitate. If it remains in solution, extraction with a highly polar solvent like n-butanol may be effective. Alternatively, remove all volatiles and purify via reverse-phase column chromatography.
B. Formation of an Intractable Solid: The product may crash out of the reaction mixture as a very fine or amorphous solid that is difficult to filter and purify.Solution B: Attempt to recrystallize the crude product from a suitable solvent system (e.g., Water/Ethanol, DMF/Water). If recrystallization fails, trituration (slurrying the solid in a solvent where impurities are soluble but the product is not) can be an effective purification method.
Troubleshooting Workflow: Diagnosing Low Yield

G cluster_results cluster_actions start Low Yield Observed check_crude Analyze Crude Mixture by LC-MS start->check_crude no_product No Product Peak Detected check_crude->no_product Result 1 sm_present Mainly Starting Material check_crude->sm_present Result 2 complex_mixture Complex Mixture / Degradation check_crude->complex_mixture Result 3 action1 Verify Starting Materials & Reagents. Check Reaction Setup. no_product->action1 action2 Increase Reaction Time / Temperature. Check Catalyst Activity. sm_present->action2 action3 Decrease Temperature. Use Inert Atmosphere. Consider Milder Reagents. complex_mixture->action3

Caption: A logical workflow for troubleshooting low product yield.

Section 4: Key Parameter Optimization Summary

Optimizing the reaction requires a systematic approach. The following table summarizes key parameters and their expected impact.

ParameterRecommended RangeRationale & Effect on Yield/Purity
Temperature 50 - 120 °CLower temperatures favor kinetic control and can reduce byproduct formation. Higher temperatures are often needed to drive reactions, especially cyclizations, to completion but risk degradation.
Solvent Ethanol, DMF, Toluene, DioxaneThe solvent must fully dissolve reactants. Protic solvents like ethanol can participate in the reaction, while high-boiling aprotic solvents like DMF or Dioxane allow for higher temperatures.
Catalyst Piperidine, Acetic Acid, p-TsOH, BetaineA base (e.g., piperidine) is typically used for Knoevenagel-type condensations. An acid catalyst can promote cyclization and dehydration. The choice is critical for reaction success.[2]
pH (Work-up) 3 - 5The product is amphoteric. Adjusting the pH of the final aqueous solution to the isoelectric point (estimated to be mildly acidic) will minimize its solubility and maximize precipitation for easier isolation.
Reaction Time 4 - 24 hoursInsufficient time leads to incomplete conversion. Excessive time, especially at high temperatures, can lead to product degradation. Monitor progress by TLC or LC-MS to determine the optimal time.

Section 5: Representative Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for similar structures and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-cyano-3-aminocrotonate (Starting Material 1)

  • Ethyl glyoxylate (Starting Material 2)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for neutralization/precipitation)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-cyano-3-aminocrotonate (1.0 eq) and ethanol (100 mL). Stir until fully dissolved.

  • Reagent Addition: Add ethyl glyoxylate (1.1 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12 hours. Monitor the reaction progress by TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

  • Intermediate Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. The residue contains the ethyl 5-amino-6-hydroxypyridine-3-carboxylate intermediate.

  • Hydrolysis: To the crude residue, add a 2M aqueous solution of sodium hydroxide (5.0 eq) and heat the mixture to 80°C for 4 hours, or until LC-MS analysis confirms the complete disappearance of the ester.

  • Isolation: Cool the reaction mixture in an ice bath. Slowly add 6M hydrochloric acid with vigorous stirring to adjust the pH to ~4. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (1 x 20 mL) to remove residual salts and impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50°C overnight to yield the final product, this compound.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group, The Scripps Research Institute. Available at: [Link]

  • Nimc, V. (2026). Pyridine Synthesis: A Comprehensive Overview. V.Nimc Chemistry Blog. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Patel, V., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Hossain, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Available at: [Link]

  • ACS Publications. (n.d.). SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. Available at: [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Available at: [Link]

  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Available at: [Link]

Sources

Troubleshooting guide for "5-Amino-6-hydroxypyridine-3-carboxylic acid" purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-6-hydroxypyridine-3-carboxylic acid

Welcome to the technical support guide for the purification of this compound (CAS 1367986-63-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this molecule. The unique zwitterionic potential of this compound, arising from its amino, hydroxyl (pyridone), and carboxylic acid functionalities, presents specific purification hurdles that require a nuanced approach.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with a solid understanding of the molecule's properties. While extensive experimental data for this specific compound is not widely published, we can predict its behavior based on its functional groups and data from structurally similar compounds.

The structure contains a carboxylic acid, an amino group, and a 6-hydroxypyridine moiety, which exists in tautomeric equilibrium with its pyridone form. This combination makes the molecule amphoteric, capable of acting as both an acid and a base, and likely to exist as a zwitterion near its isoelectric point.

Table 1: Predicted & Known Physicochemical Properties

Property Value / Predicted Behavior Significance for Purification
Molecular Formula C₆H₆N₂O₃[1] -
Molecular Weight 154.12 g/mol [1][2] Essential for calculating molarity and reaction stoichiometry.
Appearance Likely a light-colored solid (e.g., off-white, tan, yellow). Color can be an initial indicator of purity; darker colors often suggest impurities.
pKa (Predicted) Multiple pKa values are expected due to the three functional groups. A predicted pKa of 14.41 is noted, likely for the hydroxyl group.[3][4] Based on analogs like aminobenzoic acids, we can estimate pKa1 (COOH) ~2-4 and pKa2 (NH₃⁺) ~4-5. Critical for pH-controlled precipitation/crystallization and ion-exchange chromatography. The molecule's charge state and solubility are highly pH-dependent.
Solubility Predicted to have low solubility in common non-polar organic solvents and moderate to low solubility in polar organic solvents. Solubility in aqueous solutions will be highly pH-dependent. It will be most soluble at low pH (as a cation) and high pH (as an anion) and least soluble at its isoelectric point (as a zwitterion). This pH-dependent solubility is the cornerstone of purification by precipitation or recrystallization.
Boiling Point 357.3 ± 42.0 °C (Predicted)[3] Indicates high thermal stability, but decomposition may occur at elevated temperatures.

| Density | 1.520 ± 0.06 g/cm3 (Predicted)[3] | - |

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?

Answer: This is a common issue often caused by the presence of persistent impurities or improper crystallization technique.

  • Causality: The amino and hydroxyl groups on the pyridine ring are susceptible to oxidation, especially under basic conditions or in the presence of trace metals, leading to highly colored polymeric impurities. Additionally, if the solution is cooled too rapidly ("shock cooling") during crystallization, the compound may "oil out" or precipitate as an amorphous solid, trapping impurities with it.[5]

  • Troubleshooting Workflow:

    G start Dark, Oily Product step1 Redissolve in Acidic Water (e.g., pH 2-3 with HCl) start->step1 step2 Treat with Activated Charcoal step1->step2 Removes colored impurities step3 Hot Filter to Remove Charcoal step2->step3 step4 Slowly Add Base (e.g., NH4OH) to Isoelectric Point step3->step4 Induces precipitation at minimum solubility step5 Allow Slow Cooling step4->step5 Crucial for crystal growth step6 Collect Crystalline Solid step5->step6

    Caption: Workflow for purifying an oily or discolored product.

  • Preventative Measures:

    • Inert Atmosphere: When working at high pH, consider using an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

    • Chelating Agents: Adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.

    • Controlled Cooling: Ensure the crystallization process is slow. Allow the hot, filtered solution to cool to room temperature naturally before moving it to an ice bath.[6]

Q2: The yield of my purified product is very low after recrystallization. How can I improve it?

Answer: Low yield typically points to one of two issues: using an inappropriate solvent system or losing the product during transfers and filtration.

  • Causality: The ideal recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[6] If the compound has significant solubility at low temperatures, a large portion will remain in the mother liquor, drastically reducing the yield.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a range of solvents. For this molecule, consider water (at its isoelectric point), acetic acid, DMF, or mixtures like Ethanol/Water or Dioxane/Water.

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent is a very common cause of low recovery.[5]

    • Check the Mother Liquor: After filtering your product, try crashing out any remaining compound from the mother liquor by adding a miscible anti-solvent or by significantly reducing its volume via rotary evaporation. If a large amount precipitates, your initial solvent choice was suboptimal.

    • pH Adjustment: For aqueous recrystallization, ensure the pH is precisely at the isoelectric point. Even a small deviation can increase solubility and decrease yield.

Q3: My NMR/LC-MS analysis shows the product is still impure after one round of purification. What are the likely impurities and how do I remove them?

Answer: Impurities can be starting materials, byproducts from the synthesis, or degradation products.

  • Likely Impurities:

    • Starting Materials: Depending on the synthetic route, these could be precursors like nitropyridines or halogenated pyridines.

    • Decarboxylation Product: At high temperatures, particularly in acidic or basic solutions, the molecule could potentially decarboxylate to form 5-amino-6-hydroxypyridine.

    • Oxidation Products: As mentioned, oxidation can lead to colored, often polymeric, impurities.

    • Isomers: If the synthesis is not perfectly regioselective, other isomers may be present.

  • Advanced Purification Strategies:

    • pH Gradient Precipitation: This is a powerful technique for zwitterionic compounds. Dissolve the crude material at a low pH (~2). Filter out any insoluble impurities. Then, slowly raise the pH. Different aminocarboxylic acids will precipitate at their specific isoelectric points, allowing for fractional separation.

    • Column Chromatography: While challenging for highly polar compounds, it can be effective.

      • Stationary Phase: Use silica gel, but consider deactivating it slightly with triethylamine in your eluent to prevent streaking. Reverse-phase (C18) silica is also an excellent option.

      • Mobile Phase: For normal phase, a polar system like Dichloromethane/Methanol/Acetic Acid might work. For reverse phase, a gradient of Water/Acetonitrile with a pH buffer (e.g., ammonium acetate or formic acid) is recommended.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation/Recrystallization

This method leverages the compound's low solubility at its isoelectric point (pI).

  • Dissolution: Suspend the crude this compound in deionized water (approx. 10-20 mL per gram of crude material).

  • Acidification: Slowly add 1M HCl dropwise while stirring until all the solid dissolves. The solution should be clear and have a pH of approximately 2-3.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 5-10% w/w of your compound) and heat the solution gently to 50-60°C for 15 minutes with stirring.

  • Filtration: Perform a hot filtration through a pad of celite to remove the charcoal and any other insoluble impurities. Wash the filter cake with a small amount of hot, acidic water.

  • Precipitation: Warm the clear filtrate to ~60-70°C. Slowly add 1M NaOH or concentrated ammonium hydroxide dropwise with vigorous stirring. Monitor the pH. As the pH approaches the isoelectric point (estimated to be around pH 4-5), a precipitate will begin to form. Continue adding base until precipitation is complete.

  • Crystallization: Once precipitation is complete, stop adding base. Leave the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol or acetone to aid drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Troubleshooting with a Mixed-Solvent Recrystallization

This is an alternative if aqueous precipitation is problematic.

  • Solvent Selection: Identify a solvent in which the compound is soluble (e.g., hot DMF, DMSO, or acetic acid) and a miscible "anti-solvent" in which it is insoluble (e.g., water, ethyl acetate, or diethyl ether).

  • Dissolution: Dissolve the crude material in the minimum amount of the hot primary solvent.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: While the solution is still hot, slowly add the anti-solvent dropwise until the solution just begins to turn cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the hot primary solvent to make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystals should form as the solubility decreases.

  • Isolation & Drying: Isolate and dry the product as described in Protocol 1.

Logical Relationships Diagram

G cluster_properties Molecular Properties cluster_problems Common Problems cluster_solutions Purification Solutions Zwitterion Zwitterionic Nature pHDependent pH-Dependent Solubility Zwitterion->pHDependent governs LowYield Low Yield pHDependent->LowYield can cause pH_Precip pH Precipitation pHDependent->pH_Precip enables Oxidation Oxidation Sensitivity LowPurity Low Purity / Color Oxidation->LowPurity Charcoal Charcoal Treatment LowPurity->Charcoal solved by Chromatography Chromatography LowPurity->Chromatography alternative solution SolventScreen Solvent Screening LowYield->SolventScreen solved by OilingOut Oiling Out SlowCool Slow Cooling OilingOut->SlowCool prevented by

Caption: Interplay of molecular properties, common issues, and solutions.

References

  • 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C6H6N2O3. PubChem. [Link]

  • Recrystallization. Chemistry LibreTexts. (2021-03-05). [Link]

  • Recrystallization. YouTube. (2020-01-10). [Link]

Sources

Improving the yield of "5-Amino-6-hydroxypyridine-3-carboxylic acid" amidation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the amidation of 5-Amino-6-hydroxypyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The inherent trifunctional nature of this substrate—possessing amino, hydroxyl, and carboxylic acid groups—presents unique challenges that can lead to low yields, side product formation, and purification difficulties.

As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles into this practical guide. Our goal is to provide you with the causal understanding behind experimental choices, enabling you to troubleshoot effectively and improve your reaction outcomes.

Troubleshooting Guide

This section addresses the most common issues encountered during the amidation of this compound in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Low conversion is a frequent problem stemming from suboptimal activation of the carboxylic acid or deactivation of the reacting partners.

Root Cause Analysis & Solutions:

  • Insufficient Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Activation of the carboxylic acid is essential.[2]

    • Solution: Your choice of coupling reagent is critical. For heteroaromatic acids, especially those with potentially interfering functional groups, standard carbodiimides like DCC or EDC alone may be insufficient. Consider more potent activating agents. Phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) are often more effective as they generate highly reactive activated esters with minimal side reactions.[3][4] HATU, in particular, is known to be efficient for difficult couplings and can reduce racemization if chiral amines are used.[5]

  • Competitive Inhibition by the Substrate's Amino/Hydroxyl Groups: The exocyclic amino and hydroxyl groups on the pyridine ring are nucleophilic and can interact with the activated carboxylic acid intermediate. This can lead to unproductive pathways, such as the formation of oligomers.

    • Solution: Employ a suitable base to ensure the amine nucleophile you are adding is sufficiently deprotonated and reactive. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is standard. Ensure the base is added before the coupling agent to prevent it from being consumed in side reactions.

  • Poor Solubility: this compound and its salts may have limited solubility in common aprotic solvents like Dichloromethane (DCM).

    • Solution: Switch to a more polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents are generally better at solubilizing the starting materials and intermediates in amide coupling reactions.[2] A small amount of DMSO can also be added to improve solubility, but it can complicate workup.

  • Incorrect Stoichiometry: Using an incorrect ratio of reagents can halt the reaction.

    • Solution: A typical starting point is to use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the carboxylic acid. The base is often used in greater excess (2-3 equivalents).

Troubleshooting Workflow for Low Yield

start Low or No Yield q1 Is the coupling reagent strong enough? start->q1 a1_no No: EDC/DCC alone q1->a1_no Check Reagent q2 Is solubility an issue? q1->q2 Yes s1 Action: Switch to HATU, HBTU, or PyBOP. a1_no->s1 a2_yes Yes: Precipitate observed q2->a2_yes Check Solubility q3 Is the amine reactant sufficiently nucleophilic? q2->q3 No s2 Action: Change solvent from DCM to DMF or MeCN. a2_yes->s2 a3_no No: Electron-deficient amine q3->a3_no Check Amine s3 Action: Increase temperature (40-60°C) and reaction time. a3_no->s3

Caption: Troubleshooting flowchart for low yield issues.

Question 2: My LC-MS analysis shows multiple products. How can I avoid side reactions?

The formation of byproducts is the most significant challenge with this substrate due to its multiple reactive sites.

Root Cause Analysis & Solutions:

  • O-Acylation: The hydroxyl group at the 6-position is nucleophilic and can compete with the desired amine to attack the activated carboxylic acid, leading to the formation of a lactone-like ester byproduct.

    • Solution: The choice of coupling additives can mitigate this. Adding 1-Hydroxybenzotriazole (HOBt) or its safer, more effective alternative, OxymaPure®, can suppress O-acylation by forming a less reactive, more selective HOBt/Oxyma-ester intermediate.[4] This intermediate preferentially reacts with the more nucleophilic amine over the hydroxyl group.

  • Polymerization/Dimerization: The amino group of one molecule of the starting material can react with the activated carboxylic acid of another, leading to insoluble polymeric material.

    • Solution: This is often a concentration-dependent issue. Running the reaction at a lower concentration can disfavor intermolecular reactions. Furthermore, ensure your amine reactant is added promptly after the activation of the carboxylic acid to trap the activated intermediate before it can react with another molecule of starting material.

  • N-Acylurea Formation: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the desired amine nucleophile is unreactive or sterically hindered.[2]

    • Solution: Again, the use of additives like HOBt or HOAt is crucial. These additives trap the O-acylisourea intermediate to form an active ester, preventing the rearrangement and improving the yield of the desired amide.[4]

Potential Side Reaction Pathways

sub 5-Amino-6-hydroxypyridine- 3-carboxylic Acid + Activator activated Activated Ester Intermediate sub->activated product Desired Amide (N-Acylation) activated->product Desired Path side1 Lactone/Ester (O-Acylation) activated->side1 Side Reaction 1 side2 Dimer/Polymer activated->side2 Side Reaction 2 amine Primary/Secondary Amine (R-NH2) amine->product

Caption: Competing reaction pathways in the amidation.

Question 3: I'm struggling with purification. The byproducts are difficult to separate from my desired amide.

Purification is often complicated by byproducts from the coupling reagents and polar side products.

Root Cause Analysis & Solutions:

  • Urea Byproducts: DCC and DIC generate dicyclohexylurea (DCU) and diisopropylurea, respectively. DCU is notoriously insoluble in many organic solvents, complicating filtration, while other ureas can be soluble and require chromatography.[4]

    • Solution: Use a water-soluble carbodiimide like EDC. The resulting ethyl-dimethylaminopropyl urea is water-soluble and can be easily removed with an acidic aqueous wash (e.g., 1M HCl, 5% citric acid) during workup. If using phosphonium or uronium reagents (PyBOP, HATU), their byproducts are also typically water-soluble.

  • Polar Impurities: Unreacted starting material and polar side products can co-elute with the desired product on silica gel chromatography.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup is critical. Wash the organic layer sequentially with a mild acid (to remove excess base and EDC byproduct), then a mild base (like saturated NaHCO₃ solution to remove unreacted carboxylic acid and HOBt), and finally brine.

      • Chromatography: If chromatography is necessary, consider using a different stationary phase like reversed-phase (C18) silica if the compound is too polar for normal phase. For normal phase, using a gradient elution with a polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine or acetic acid to improve peak shape) is recommended.

Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagent is best for this substrate?

For a challenging substrate like this compound, uronium/aminium or phosphonium-based reagents are generally superior to carbodiimides alone.

Reagent ClassExamplesProsConsRecommendation
Carbodiimides EDC, DCC, DICInexpensive, readily available.Lower reactivity, risk of N-acylurea formation, requires additives (HOBt).[2]Use EDC with HOBt or Oxyma for simple amines; less ideal for hindered or electron-poor amines.
Phosphonium Salts BOP, PyBOPHigh reactivity, low racemization. Byproducts are water-soluble.BOP byproduct is carcinogenic[4]; PyBOP is a safer alternative.Excellent choice, particularly PyBOP, for difficult couplings.
Uronium/Aminium Salts HBTU, HATUVery high reactivity, fast reaction times, efficient for hindered substrates.[4][5]More expensive. Guanidinylation of the amine can occur if excess reagent is used.[4]Highly Recommended. HATU is often the go-to reagent for maximizing yield with complex substrates.

Q2: Do I need to use protecting groups for the amino or hydroxyl functions?

While technically feasible, a protecting group strategy adds steps and complexity to the synthesis. It is often preferable to optimize the reaction conditions to achieve chemoselectivity. The exocyclic amino group is generally less nucleophilic than the primary/secondary amine you are coupling, and the hydroxyl group's reactivity can be managed with the right additives (see Troubleshooting Question 2). Protection should be considered a last resort if all other optimization attempts fail.

Q3: What is a good starting protocol for this amidation?

The following protocol provides a robust starting point for optimization.

General Experimental Protocol for Amidation
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Activator Addition: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture. Note: Some protocols call for pre-activation by adding the coupling reagent to the acid/base mixture for 5-10 minutes before adding the amine.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50°C. Typical reaction times are 4-24 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% Methanol in DCM) to yield the pure amide.

Amidation Reaction Mechanism (Carbodiimide + HOBt)

sub R-COOH Carboxylic Acid iso O-Acylisourea Highly Reactive sub->iso + edc EDC Carbodiimide edc->iso ester HOBt Active Ester More Selective iso->ester + urea EDC Byproduct Water-Soluble iso->urea hobt HOBt hobt->ester ester->hobt amide R-CO-NHR' Amide Product ester->amide + amine R'-NH2 Amine amine->amide

Caption: General mechanism of EDC/HOBt mediated amidation.

References
  • Tisza, E. T., & Joos, B. (1932). U.S. Patent No. 1,863,676. Washington, DC: U.S. Patent and Trademark Office.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Niphade, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. Retrieved from [Link]

  • Nakagawa, Y., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem. Retrieved from [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

Sources

Side-product formation in "5-Amino-6-hydroxypyridine-3-carboxylic acid" reactions and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-6-hydroxypyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, particularly the formation of side-products, and provide field-proven troubleshooting strategies and detailed protocols to optimize your reactions, ensuring the integrity and yield of your target compounds.

Introduction to the Molecule

This compound is a trifunctional pyridine derivative. Its utility stems from the presence of a nucleophilic aromatic amine, a carboxylic acid suitable for amide or ester formation, and a 6-hydroxypyridine moiety, which exists in tautomeric equilibrium with its 2-pyridone form[1][2]. This complex functionality, while offering diverse synthetic handles, also presents specific challenges related to stability and side-product formation. Understanding the interplay of these groups is critical for successful synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction mixture is turning brown/black. What is causing this discoloration and how can I prevent it?

Question: I'm performing an amide coupling reaction with this compound, and the solution darkens significantly over time, leading to a complex mixture and difficult purification. What's happening?

Answer:

  • Probable Cause: Oxidation. The electron-rich aminohydroxypyridine core is highly susceptible to oxidation. The combination of an amino group and a hydroxyl group on the same aromatic ring makes it behave similarly to an aminophenol, which can be readily oxidized by atmospheric oxygen. This process is often catalyzed by trace metal impurities and can be accelerated by basic conditions or elevated temperatures, leading to the formation of highly colored polymeric quinone-imine type structures.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. All reactions should be conducted under a positive pressure of an inert gas like Argon or Nitrogen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.

    • Antioxidant Additives: In cases where inerting is insufficient, the addition of a mild antioxidant like sodium hydrosulfite (sodium dithionite) can be beneficial, but its compatibility with downstream steps must be verified.

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid unnecessary heating.

  • Verification:

    • A reaction that remains pale yellow or light in color is a strong indicator that oxidation has been successfully suppressed.

    • Use HPLC-UV/Vis to monitor the reaction. Oxidative impurities often present as broad, late-eluting peaks with strong visible absorbance.

Issue 2: I'm observing a significant mass loss in my product, corresponding to the loss of CO2. How do I stop decarboxylation?

Question: During my reaction workup, which involves heating, or during mass spectrometry analysis, I observe a prominent side-product with a mass of 110.12 g/mol , corresponding to the loss of the carboxylic acid group. How can this be avoided?

Answer:

  • Probable Cause: Thermal Decarboxylation. Pyridine carboxylic acids, particularly those with activating hydroxyl or amino substituents, can undergo decarboxylation upon heating[3][4]. The electron-donating groups stabilize the intermediate formed after the loss of CO2, lowering the activation energy for this process. Temperatures exceeding 80-100 °C, especially in polar aprotic solvents like DMF or DMSO, can promote this unwanted side reaction.

  • Troubleshooting & Solutions:

    • Low-Temperature Chemistry: Employ reaction conditions that do not require high temperatures. For amide couplings, select high-reactivity coupling agents that are effective at or below room temperature (see Issue 3).

    • Avoid High-Temperature Workup: Concentrate reaction mixtures under high vacuum at low temperatures (e.g., using a rotary evaporator with a water bath set to <40°C). Avoid distillations or crystallizations from high-boiling point solvents if possible.

    • pH Control: While thermally driven, the stability of the carboxylic acid can also be pH-dependent. Workup and purification should be conducted under conditions where the carboxylate is either fully protonated (acidic) or deprotonated (mildly basic), avoiding neutral pH ranges at high temperatures where zwitterionic forms might be more labile.

  • Workflow for Preventing Decarboxylation:

    G start Reaction Setup temp High Temperature? (>80°C) start->temp decarb Risk of Decarboxylation temp->decarb Yes no_decarb Low Risk temp->no_decarb No solution1 Select Low-Temp Coupling Reagents (e.g., COMU, PyAOP) decarb->solution1 end Pure Product no_decarb->end solution2 Use Low-Temp Workup (<40°C Rotary Evaporation) solution1->solution2 solution2->end

Issue 3: My amide coupling reaction is low-yielding or generates multiple side-products. How do I choose the right coupling conditions?

Question: I am trying to couple a primary amine to the carboxylic acid of this compound using standard EDC/HOBt, but the yield is poor and I see evidence of dimerization. What should I change?

Answer:

  • Probable Cause & Solutions: This is a multi-faceted problem common in peptide and amide synthesis. The key is selecting the right activating agent and conditions to favor the desired intermolecular reaction over side reactions.

    • Cause: Self-Condensation/Dimerization. Because the molecule contains both a nucleophilic amine and a carboxylic acid, the activated carboxylic acid of one molecule can react with the amine of another.

      • Solution: Control the stoichiometry and addition rate. A common strategy is to pre-activate the carboxylic acid at a low temperature before the slow, dropwise addition of the external amine nucleophile. Alternatively, slowly add the coupling reagent to a mixture of the acid and the external amine.

    • Cause: Inadequate Activation. Standard carbodiimide reagents like EDC may not be potent enough, leading to slow reactions that allow side-products to form. [5] * Solution: Switch to a more powerful activating reagent. Uronium/aminium or phosphonium salts are highly effective.

    • Cause: Side-Reaction with Coupling Reagent. Certain coupling reagents can react with the molecule's functional groups.

      • Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the free 5-amino group to form a guanidinium byproduct, which complicates purification and consumes the starting material. [6] * Solution: To avoid guanidinylation, use a phosphonium salt reagent like PyBOP or PyAOP , which do not have this liability. [6]Alternatively, an immonium-type reagent like COMU is a highly efficient and safer choice. [7]

  • Data Summary: Coupling Reagent Selection

Reagent ClassExample(s)ProsCons / Potential Side-Products
Carbodiimide EDC, DICEconomical, simple byproducts.Moderate reactivity; requires additives (HOBt, Oxyma); risk of racemization. [7]
Uronium/Aminium HBTU, HATUHigh reactivity, fast reactions.Risk of Guanidinylation with the 5-amino group; explosive potential of HOBt/HOAt additives. [6]
Phosphonium PyBOP, PyAOPHigh reactivity, low racemization. No guanidinylation risk.Carcinogenic HMPA byproduct with BOP (PyBOP is safer). [6]
Immonium COMUVery high reactivity, excellent safety profile (no explosive additives). No guanidinylation risk.Higher cost.
  • Recommended Protocol: Amide Coupling using PyBOP

    • Preparation: Under an Argon atmosphere, dissolve this compound (1.0 eq) and your amine nucleophile (1.1 eq) in anhydrous, degassed DMF.

    • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0 °C in an ice bath.

    • Activation & Coupling: In a separate flask, dissolve PyBOP (1.2 eq) in a minimum amount of DMF. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by LC-MS until the starting acid is consumed (typically 2-4 hours).

    • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure at low temperature.

    • Purification: Purify the crude product via flash column chromatography or preparative HPLC.

  • Troubleshooting Diagram: Amide Coupling

    Caption: Troubleshooting flowchart for amide coupling reactions.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . National Institutes of Health (PMC). [Link]

  • 3-aminopyridine . Organic Syntheses Procedure. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate . National Institutes of Health (PMC). [Link]

  • A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons . ResearchGate. [Link]

  • Decarboxylation . Organic Chemistry Portal. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing . ACS Publications. [Link]

  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 . PubChem. [Link]

Sources

"5-Amino-6-hydroxypyridine-3-carboxylic acid" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-6-hydroxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in aqueous solutions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to Stability Considerations

This compound possesses a unique chemical architecture, incorporating an aminopyridine ring with hydroxyl and carboxylic acid functionalities. This combination of functional groups can render the molecule susceptible to various degradation pathways in aqueous environments, potentially impacting experimental outcomes and the developability of drug candidates. Understanding and mitigating these stability issues is paramount for reliable and reproducible research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in aqueous solutions.

Q1: I'm observing a change in the color of my aqueous stock solution of this compound over time. What could be the cause?

A change in color, often to a yellow or brownish hue, is a common indicator of degradation. This is likely due to oxidative degradation pathways. The electron-rich aminopyridine ring system is susceptible to oxidation, which can lead to the formation of colored polymeric or quinone-imine type structures. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.

Q2: My compound seems to be losing potency in my cell-based assay. Could this be related to instability in the culture medium?

Yes, a loss of potency is a strong indicator of compound degradation. The complex composition of cell culture media, which includes salts, amino acids, and vitamins, along with physiological pH (typically 7.2-7.4) and temperature (37°C), can create an environment conducive to degradation. Hydrolysis of the carboxylic acid or other pH-dependent reactions could be occurring. It is crucial to prepare fresh solutions for sensitive experiments or to evaluate the compound's stability directly in the assay medium over the time course of the experiment.

Q3: What are the primary factors that can influence the stability of this compound in aqueous solutions?

The main factors affecting stability are:

  • pH: The molecule has both acidic (carboxylic acid) and basic (amino group) centers, making its stability highly dependent on the pH of the solution. Both acidic and basic conditions can promote hydrolysis.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. Compounds with aromatic rings and heteroatoms are often photosensitive.

  • Temperature: Elevated temperatures will accelerate the rate of most degradation reactions.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation processes.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

To maximize stability, aqueous solutions should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or wrapping containers in aluminum foil.

  • Purged with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.

  • Prepared using high-purity water and buffers to minimize metal ion contamination. For critical applications, consider using buffers prepared with metal chelators like EDTA.

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific stability issues you may encounter during your experiments.

Guide 1: Investigating Unexpected Experimental Results or Solution Appearance Changes

This guide will help you determine if the stability of this compound is the root cause of your issues.

Symptoms:

  • Inconsistent assay results (e.g., variable IC50 values).

  • Decreased biological activity over time.

  • Visible changes in the solution (color change, precipitation).

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

G A Start: Unexpected Results or Solution Appearance Change B Prepare a Fresh Stock Solution A->B G Visually Inspect Aged Solution (Color, Precipitate) A->G C Repeat Experiment with Fresh Solution B->C D Results Consistent with Previous Fresh Preps? C->D E Issue Likely Due to Solution Degradation. Proceed to Forced Degradation Study. D->E No F Issue Not Related to Solution Degradation. Investigate Other Experimental Parameters. D->F Yes H Analyze Aged vs. Fresh Solution by HPLC/LC-MS G->H I New Peaks or Decreased Parent Peak Area in Aged Sample? H->I I->E Yes I->F No

Caption: Troubleshooting workflow for stability issues.

  • Prepare a fresh stock solution of this compound in your desired aqueous solvent.

  • Retrieve an aliquot of the aged (suspect) solution.

  • Visually inspect both solutions. Note any differences in color or clarity.

  • Analyze both solutions by a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard choice.

    • Mobile Phase: A common starting point is a gradient of acetonitrile and water with 0.1% formic acid or ammonium acetate buffer.

    • Column: A C18 column is generally suitable for retaining this type of molecule.

  • Compare the chromatograms. Look for:

    • A decrease in the peak area of the parent compound in the aged solution.

    • The appearance of new peaks (degradation products) in the aged solution.

  • Interpret the results. If significant degradation is observed, proceed to a forced degradation study to understand the degradation pathways.

Guide 2: Proactive Stability Assessment - Performing a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated storage conditions.[1] The goal is to achieve 5-20% degradation of the active ingredient.[3]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Control Unstressed Control Sample (Stored at -20°C, Protected from Light) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C in solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B Light Conditions) Prep->Photo Analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS Method Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Degradation and Identify Degradants Analysis->Data G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Decarboxylation Decarboxylation Product (5-Amino-6-hydroxypyridine) Parent->Decarboxylation H+ or OH-, Δ Oxidized Oxidized Products (e.g., Quinone-imine type) Parent->Oxidized [O] Photodegradant Photolytic Degradants Parent->Photodegradant Polymerization Colored Polymers Oxidized->Polymerization

Caption: Potential degradation pathways.

  • Hydrolysis: Under harsh acidic or basic conditions, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids on an aromatic ring.

  • Oxidation: The electron-donating amino and hydroxyl groups make the pyridine ring susceptible to oxidation, leading to the formation of highly colored and potentially reactive species like quinone-imines. This is often the cause of color changes in solution.

  • Photolysis: Aromatic and heterocyclic compounds can absorb UV light, leading to the formation of excited states that can undergo various reactions, including ring opening or reaction with solvent molecules. [4]

The following table summarizes the expected stability of this compound in aqueous solutions under various stress conditions, based on the chemistry of related pyridine derivatives.

Stress ConditionExpected StabilityPotential Degradation ProductsPrimary Analytical Observation
Acidic (e.g., 0.1 M HCl) Labile, especially with heatDecarboxylation productsLoss of parent peak, new peak for decarboxylated species
Basic (e.g., 0.1 M NaOH) Potentially LabileProducts of hydrolysis and/or oxidationColor change, loss of parent peak, multiple new peaks
Oxidative (e.g., 3% H₂O₂) Highly LabileQuinone-imine type structures, polymersRapid color change, significant loss of parent peak
Thermal (Heat) Moderately StableAccelerated hydrolysis/oxidationGradual loss of parent peak over time
Photolytic (Light) Potentially LabileVarious photoproductsAppearance of new peaks after light exposure

References

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. Helix Chromatography. Retrieved from [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2021). Pharmaguideline. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. Retrieved from [Link]

  • Behrman, E. J., & Stack, T. D. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 517–521. Retrieved from [Link]

  • Cas 19621-92-2, 6-Hydroxypicolinic acid. LookChem. Retrieved from [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria.... ResearchGate. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-b[5]enzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). (1985). PubMed. Retrieved from [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). YouTube. Retrieved from [Link]

  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2020). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. (2024). Crystal Growth & Design. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). MDPI. Retrieved from [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. (2023). PubMed. Retrieved from [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • What are the product of degradation from Pyridine?. ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). MDPI. Retrieved from [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Retrieved from [Link]

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(5), 1855-1863. Retrieved from [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-Amino-6-hydroxypyridine-3-carboxylic acid in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-6-hydroxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Our goal is to provide a logical, in-depth framework for diagnosing and overcoming these issues, ensuring the integrity and success of your research.

Section 1: Understanding the Molecule - The Key to Solubility

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure dictates its behavior in different solvent systems.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The structure of this compound is amphoteric, meaning it has both acidic and basic functional groups. This is the primary reason for its complex solubility profile.

  • Acidic Groups: It possesses a carboxylic acid (-COOH) group and a hydroxyl (-OH) group on the pyridine ring. In solutions with a pH above their pKa, these groups can be deprotonated to form negatively charged carboxylate (-COO⁻) and phenolate (-O⁻) ions, which are generally more soluble in aqueous media.

  • Basic Groups: The molecule contains a basic amino (-NH₂) group and a nitrogen atom within the pyridine ring . In solutions with a pH below their pKa, these groups can be protonated to form positively charged ammonium (-NH₃⁺) and pyridinium ions, enhancing aqueous solubility.

This dual nature means that at a certain pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility.

Q2: Why is pH the most critical factor for this compound's solubility in aqueous buffers?

A2: Due to its amphoteric nature, the solubility of this compound in aqueous solutions is highly dependent on pH.[1][2] The solubility of ionizable drugs can be significantly increased by adjusting the pH.[3][]

  • At Low pH (Acidic Conditions): The basic amino group and pyridine nitrogen will be protonated (positively charged). This cationic form is typically more water-soluble.

  • At High pH (Basic Conditions): The acidic carboxylic acid and hydroxyl groups will be deprotonated (negatively charged). This anionic form is also typically more water-soluble.

  • At Intermediate pH (near the pI): The molecule may exist as a zwitterion or a neutral species with minimal charge, resulting in strong intermolecular interactions (like hydrogen bonding) and crystal lattice formation, causing it to be least soluble.

Therefore, moving the pH of your assay buffer away from the compound's isoelectric point is the most direct strategy to improve its solubility. The dissolution rate of carboxylic acids is accurately predicted as a function of the bulk solution pH.[5]

Section 2: Initial Solubility Testing & Stock Solution Preparation

A systematic approach to initial solubility testing can save significant time and prevent downstream issues in your assays.

Q3: I'm starting a new project with this compound. How should I perform initial solubility tests?

A3: We recommend a tiered approach, starting with common laboratory solvents. This initial screen will help you identify a suitable solvent for preparing a high-concentration stock solution.

start Start: Weigh Compound dmso Test Solubility in DMSO (e.g., to 10-30 mM) start->dmso aqueous Test Solubility in Aqueous Buffer (e.g., PBS, pH 7.4) start->aqueous dmso_sol Soluble? dmso->dmso_sol aq_sol Soluble? aqueous->aq_sol stock Prepare Concentrated DMSO Stock Solution dmso_sol->stock Yes troubleshoot Proceed to Advanced Troubleshooting (Section 3) dmso_sol->troubleshoot No proceed Proceed to Assay Dilution aq_sol->proceed Yes aq_sol->troubleshoot No stock->proceed

Caption: Initial solubility screening workflow.

Q4: What is the best general-purpose solvent for creating a high-concentration stock solution?

A4: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[6][7][8]

However, you must be aware of its limitations:

  • Precipitation upon Dilution: Although a compound may be soluble in 100% DMSO, it can precipitate when diluted into an aqueous assay buffer. This is a common issue known as "solvent-shifting."

  • Assay Interference: High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. Most assays can tolerate a final DMSO concentration of 0.1% to 0.5%, but this must be empirically determined for your specific system.[9]

  • Water Absorption: DMSO is hygroscopic and will absorb water from the atmosphere, which can decrease the solubility of your compound over time during storage.[7]

Best Practices for DMSO Stocks:

  • Use anhydrous, high-purity DMSO.

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

  • Before use, thaw completely and vortex thoroughly to ensure any settled compound is redissolved.

SolventDielectric Constant (20°C)Primary UseCommon Assay Concerns
Water 80.1Aqueous BuffersPoor solvent for non-polar compounds
DMSO 47.2High-concentration stocksCytotoxicity, assay interference >1%
Ethanol 24.5Co-solventEvaporation, protein denaturation
Methanol 32.7Co-solventMore toxic than ethanol
Polyethylene Glycol (PEG 300/400) ~12.5Co-solvent, formulationHigh viscosity, potential for precipitation on dilution

Section 3: Advanced Troubleshooting for Aqueous Assay Buffers

This section addresses the common problem of compound precipitation when a DMSO stock is diluted into the final aqueous assay medium.

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do first?

A5: This is likely due to solvent-shifting, where the compound is forced out of solution as the percentage of the good solvent (DMSO) dramatically decreases and is replaced by the poor solvent (your aqueous buffer).

Your first troubleshooting step is to check the final concentration of DMSO in your assay. If it is above 1%, you are increasing the risk of precipitation and solvent-mediated bioactivity.[9]

  • Calculate the Final DMSO %: (Volume of DMSO stock / Total assay volume) * 100.

  • Optimize: If possible, prepare a more concentrated DMSO stock so you can add a smaller volume to your assay, thereby lowering the final DMSO percentage while maintaining the desired compound concentration.

Q6: How can I use pH modification to improve solubility in my buffer?

A6: This is the most powerful technique for this specific molecule. By systematically testing a range of pH values, you can identify a pH where the compound is sufficiently ionized to remain soluble.

Follow Protocol 2: Systematic pH-Solubility Profile Generation to determine the optimal pH for your assay buffer. Remember to run a control to ensure that changing the buffer pH does not negatively impact your assay's performance (e.g., enzyme activity or cell viability).

Q7: When should I consider using co-solvents other than DMSO?

A7: If lowering the DMSO concentration and adjusting the pH are insufficient, the next step is to introduce a water-miscible co-solvent.[3][10][11] Co-solvents work by reducing the polarity of the aqueous medium, which can help keep hydrophobic compounds in solution.[][12]

Commonly used co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

It is critical to test the tolerance of your specific assay to each new co-solvent by running vehicle controls.[6]

start Precipitation Observed in Aqueous Assay Buffer check_dmso Is final DMSO conc. <1%? start->check_dmso lower_dmso Lower DMSO concentration by using a more concentrated stock check_dmso->lower_dmso No adjust_ph Systematically Adjust Buffer pH (e.g., pH 5.0 to 9.0) check_dmso->adjust_ph Yes lower_dmso->start ph_soluble Soluble? adjust_ph->ph_soluble add_cosolvent Introduce a Co-solvent (e.g., 1-5% PEG 400, Ethanol) ph_soluble->add_cosolvent No success Proceed with Assay (Run Vehicle Controls) ph_soluble->success Yes cosolvent_soluble Soluble? add_cosolvent->cosolvent_soluble cosolvent_soluble->success Yes advanced Consider Advanced Methods (Surfactants, Cyclodextrins) cosolvent_soluble->advanced No

Caption: Decision tree for troubleshooting aqueous precipitation.

Section 4: Protocols & Best Practices

Protocol 1: Preparation of a High-Concentration DMSO Stock
  • Preparation: Use an analytical balance to accurately weigh 1-5 mg of this compound into a sterile, low-binding microfuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to reach a high-concentration target (e.g., 10, 20, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (30-37°C) can be applied, but be cautious of potential compound degradation.

  • Verification: Visually inspect the solution against a bright light and dark background to ensure no solid particulates remain. A fully solubilized stock should be a clear solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Systematic pH-Solubility Profile Generation
  • Buffer Preparation: Prepare a series of your primary assay buffer, adjusting the pH to cover a range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffering capacity is sufficient to maintain the target pH after adding the compound.

  • Compound Addition: To a fixed volume of each buffer (e.g., 1 mL), add a small aliquot of your high-concentration DMSO stock to reach the final desired assay concentration. Ensure the final DMSO percentage is constant across all samples and is below your assay's tolerance limit (ideally ≤0.5%).

  • Equilibration: Gently mix the solutions and allow them to equilibrate at the assay temperature (e.g., room temperature or 37°C) for 1-2 hours. This allows time for any potential precipitation to occur.

  • Observation: Carefully inspect each tube for signs of precipitation (cloudiness, visible particles).

  • (Optional) Quantification: For a more rigorous analysis, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitate. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the observed solubility (or measured concentration) against the buffer pH to identify the optimal pH range for your experiments.

Section 5: Assay-Specific FAQs

Q8: How do I ensure my solubilization method isn't affecting my cell-based assay results?

A8: This is a critical validation step. Any excipient (solvent, co-solvent, buffer) you introduce has the potential to cause artifacts. Low solubility can lead to underestimated activity or variable data.[7][8]

You MUST run vehicle controls. The "vehicle" is your final assay buffer containing the exact same concentration of DMSO, co-solvents, and pH adjustments as your test samples, but without the compound. This control will reveal if the solubilizing agents themselves are causing cytotoxicity or other off-target effects.

Q9: Can the solubilizing agents interfere with my enzyme kinetics assay?

A9: Yes. Organic solvents can denature proteins or directly compete for binding at the active site, altering enzyme kinetics. Similarly, significant changes in pH will affect the ionization state of amino acid residues in the enzyme, which can impact its activity and stability.[6]

Always run two key controls:

  • Vehicle Control: To assess the effect of the solvents and buffer conditions on enzyme activity.

  • No-Inhibitor Control: To establish the baseline 100% enzyme activity in the standard assay buffer.

By comparing your results to these controls, you can confidently attribute any observed effects to your compound rather than the formulation.

References
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Texila International Journal of Basic Medical Science. Retrieved from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). Biomedical and an Environmental Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Papanikolopoulou, K., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 103-107. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2157. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5-Amino-6-hydroxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Amino-6-hydroxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-purity crystalline material. By understanding the physicochemical properties of this molecule and the principles of crystallization, you can refine your methods to achieve consistent and high-quality results.

Introduction to the Molecule and Crystallization Challenges

This compound is a functionalized pyridine derivative with characteristics of both amino acids and hydroxypyridines. Its structure, featuring a carboxylic acid, an amino group, and a hydroxyl group, allows for a complex interplay of intermolecular forces, including hydrogen bonding and zwitterionic interactions. These features can make crystallization challenging, with common issues including poor crystal quality, oiling out, and the presence of stubborn impurities. This guide provides a systematic approach to overcoming these challenges.

The key to successfully crystallizing this molecule lies in controlling its solubility, which is highly dependent on both the solvent system and the pH of the solution. Due to its amphoteric nature, the molecule's charge state can be manipulated by adjusting the pH, which in turn significantly alters its solubility.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated at a temperature above the compound's melting point. High impurity levels can also contribute to this issue.

  • Immediate Steps:

    • Re-dissolve the oil: Heat the solution to re-dissolve the oil.

    • Add more solvent: Add a small amount of additional solvent to decrease the supersaturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in an insulated container (like a beaker with paper towels) to slow heat loss. Very slow cooling can favor the formation of crystals over oil.[1]

  • Preventative Measures:

    • Solvent Selection: Choose a solvent with a lower boiling point.

    • Purity Check: Ensure the starting material is of high purity. If impurities are suspected, consider a pre-purification step (see Section on Purification Protocols).

Q2: No crystals are forming, even after the solution has cooled. What are the next steps?

A2: The failure of crystals to form is typically due to either the solution not being sufficiently supersaturated or a high energy barrier for nucleation.

  • Troubleshooting Steps in Order:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a template for further crystal growth.

    • Reduce Solvent Volume: If scratching and seeding fail, it is likely you have used too much solvent.[1] Gently heat the solution to evaporate a small amount of the solvent to increase the concentration and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound. Combine this with occasional scratching.

    • Introduce an Anti-solvent: If you are using a solvent in which your compound is quite soluble, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q3: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

A3: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, defeating the purpose of recrystallization.

  • Methods to Slow Crystal Growth:

    • Use More Solvent: Re-dissolve the precipitate in the minimum amount of hot solvent, and then add a little extra solvent (e.g., 5-10% more). This will keep the compound in solution for longer as it cools, allowing for slower crystal formation.

    • Insulated Cooling: As mentioned for "oiling out," slowing the cooling rate by insulating the flask is a very effective method. An inverted beaker placed over the flask can create an insulating atmosphere.[2]

Q4: The final crystal yield is very low. How can I improve it?

A4: A low yield can be due to several factors, primarily using too much solvent or incomplete crystallization.

  • To Improve Yield:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • Check the Mother Liquor: After filtering your crystals, you can test the remaining solution (mother liquor) for the presence of your compound. A simple way is to take a drop on a glass rod and see if a solid residue remains after the solvent evaporates. If there is a significant amount of compound left, you can try to recover more by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

    • Ensure Complete Cooling: Make sure the solution has been cooled sufficiently, potentially in an ice bath, to maximize the amount of precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of your molecule, with its amino, hydroxyl, and carboxylic acid groups, polar protic solvents are a good starting point.

  • Recommended Solvents to Screen:

    • Water: Due to the polar functional groups, water is a primary candidate. The zwitterionic nature of the molecule at certain pHs can influence its aqueous solubility.

    • Ethanol: Often a good choice for compounds with moderate polarity.

    • Mixed Solvents: A mixture of a "good" solvent (like water or ethanol) and an "anti-solvent" (like acetone or ethyl acetate) can be very effective. For example, dissolving the compound in a minimal amount of hot water and then adding ethanol until the solution becomes slightly turbid can be a good strategy.

Q2: How does pH affect the crystallization of this compound?

A2: pH is a critical parameter. The molecule has both an acidic carboxylic acid group and a basic amino group, meaning it can exist as a cation, anion, or a neutral zwitterion depending on the pH. The solubility of the compound is generally at its minimum at its isoelectric point (pI), where the net charge is zero.

  • Practical Application:

    • Dissolve the crude material in an acidic (e.g., dilute HCl) or basic (e.g., dilute NaOH) aqueous solution.

    • Filter the solution to remove any insoluble impurities.

    • Slowly adjust the pH of the filtrate towards the isoelectric point of the molecule using a dilute acid or base. As the pH approaches the pI, the solubility will decrease, and the compound should crystallize out. This is a powerful purification technique.[3]

Q3: What are the likely impurities I need to remove?

A3: Without a specific synthetic route, we can infer potential impurities based on common syntheses of related nicotinic acid derivatives.

  • Potential Impurities:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Isomers: Positional isomers formed during functionalization of the pyridine ring.

    • Byproducts of Side Reactions: For example, if the synthesis involves a nitration and subsequent reduction, you might have residual nitro-compounds.[1]

    • Inorganic Salts: Salts from reagents used in the reaction or pH adjustments.

  • Purification Strategy: A pH-swing crystallization (as described in Q2) is often effective at removing many of these impurities. For non-ionizable impurities, a standard recrystallization from a suitable organic solvent or mixed solvent system is recommended.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Water

This protocol is a good starting point due to the polar nature of the molecule.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of deionized water and heat the mixture to boiling (using a hot plate and a stir bar).

  • Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling further, you can place the flask in an insulated container.

  • Crystal Formation: Crystals should form as the solution cools and becomes supersaturated. If no crystals form, refer to the troubleshooting guide.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: pH-Controlled Crystallization (Aqueous)

This method is particularly effective for purifying compounds with both acidic and basic functional groups.

  • Dissolution: Dissolve the crude compound in a dilute aqueous solution of NaOH (e.g., 1 M) by stirring at room temperature. Use the minimum volume necessary for complete dissolution.

  • Clarification: If the solution is not clear, filter it to remove any base-insoluble impurities.

  • Crystallization: While stirring, slowly add a dilute aqueous acid (e.g., 1 M HCl) dropwise to the solution. Monitor the pH. As the pH approaches the isoelectric point, the compound will begin to precipitate.

  • Complete Precipitation: Continue adding acid until the pH is at the point of minimum solubility (this may need to be determined empirically, but a good starting point is often around pH 4-6 for similar compounds).

  • Digestion: Gently stir the resulting suspension at room temperature for about an hour to allow for the formation of larger, more well-defined crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals thoroughly with deionized water to remove any salts formed during neutralization.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Recommended Solvent Systems for Screening

Solvent SystemTypeRationale
WaterPolar ProticHigh potential for differential solubility at different temperatures and pHs due to the molecule's polar groups.
EthanolPolar ProticGood general-purpose solvent for moderately polar organic molecules.
Water/EthanolMixed Polar ProticAllows for fine-tuning of polarity to achieve optimal solubility characteristics.
Dimethylformamide (DMF) / WaterPolar Aprotic / Protic MixDMF is a strong solvent for many polar compounds; water can be used as an anti-solvent.
Acetic Acid / WaterAcidic / Protic MixThe acidic nature can help solubilize the compound; water can be added to induce crystallization.

Visualizations

General Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common crystallization problems.

G cluster_success Success Path cluster_troubleshooting Troubleshooting Path Start Start Crystallization (Cooling Solution) Check Crystals Formed? Start->Check Success Collect, Wash, Dry Crystals Check->Success Yes NoCrystals No Crystals or Oil Formed? Check->NoCrystals No OilingOut Oiled Out? NoCrystals->OilingOut OilActions Re-heat Add More Solvent Cool Slowly OilingOut->OilActions Yes NoCrystalActions Scratch Flask Add Seed Crystal Reduce Solvent Cool Further OilingOut->NoCrystalActions No OilActions->Check Retry NoCrystalActions->Check Retry G cluster_ph_scale pH Scale and Molecular State cluster_process Crystallization Process Low_pH Low pH (Acidic) Compound is Cationic (+) High Solubility Dissolve Dissolve Crude Compound at Low or High pH pI Isoelectric Point (pI) Compound is Zwitterionic/Neutral Minimum Solubility Crystallize Compound Crystallizes at pI High_pH High pH (Basic) Compound is Anionic (-) High Solubility Adjust_pH Adjust pH towards pI Dissolve->Adjust_pH Adjust_pH->Crystallize

Caption: The relationship between pH, molecular charge, and solubility.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Zhang, L., et al. (2022). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]

  • Needham, T. E., Jr. (1968). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]

  • Chempedia. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents. (1971). Process for the production of pyridine carboxylic acids.
  • Ferreira, A. M., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. [Link]

Sources

Challenges in the scale-up synthesis of "5-Amino-6-hydroxypyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Amino-6-hydroxypyridine-3-carboxylic acid is a valuable heterocyclic building block in pharmaceutical development. While its synthesis appears straightforward on paper—typically involving the nitration of 6-hydroxynicotinic acid followed by reduction—the transition from laboratory scale to pilot or manufacturing scale introduces significant challenges. These challenges often relate to reaction control, impurity profiles, and product isolation. This guide provides field-proven insights, troubleshooting advice, and scalable protocols to assist researchers and process chemists in navigating the complexities of this synthesis.

Section 1: Overview of the Synthetic Pathway

The most common and industrially viable route to this compound proceeds in two key steps. The process begins with the electrophilic nitration of commercially available 6-hydroxynicotinic acid, followed by the chemoselective reduction of the resulting nitro-intermediate.

Synthetic_Pathway Start 6-Hydroxynicotinic Acid Intermediate 6-Hydroxy-5-nitronicotinic Acid Start->Intermediate Step 1: Nitration (Fuming HNO₃ / H₂SO₄) Final This compound Intermediate->Final Step 2: Reduction (e.g., H₂, Pd/C) Troubleshooting_Workflow cluster_0 Troubleshooting: Product Isolation Start Reaction Complete. Catalyst Filtered. Check_Solubility Is product soluble in reaction media? Start->Check_Solubility Isoelectric Adjust pH to pI to precipitate product. Check_Solubility->Isoelectric Yes (e.g., Water) Filter_Product Filter and Wash Solid Product Check_Solubility->Filter_Product No (Product crashed out) Isoelectric->Filter_Product Solvent_Swap Solvent swap to a non-polar solvent (e.g., IPA). Isoelectric->Solvent_Swap Alternative Anti_Solvent Add anti-solvent (e.g., Acetone) and cool to crystallize. Solvent_Swap->Anti_Solvent Anti_Solvent->Filter_Product

Caption: Decision workflow for product isolation.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards to consider during scale-up? A: The primary hazards are: 1) Thermal Runaway: The nitration step is highly exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a dangerous increase in temperature and pressure. 2) Corrosive Reagents: Fuming nitric and sulfuric acids are extremely corrosive and require specialized handling procedures and equipment. 3) Flammability/Explosion: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., dry Pd/C). Proper inerting of the reactor and safe catalyst handling are non-negotiable.

Q: Can I use a different reducing agent instead of catalytic hydrogenation? A: Yes, alternatives exist, but they come with trade-offs for scale-up. Metal-acid reductions like iron in acetic acid or tin(II) chloride are effective but generate large volumes of metallic waste, which is environmentally problematic and can complicate product purification. [1]Transfer hydrogenation using a source like formic acid is another option but may require higher temperatures. For green chemistry and purity, catalytic hydrogenation is generally preferred if the engineering capabilities are available.

Q: Which analytical methods are essential for in-process control (IPC)? A: HPLC is the most critical tool. It should be used to:

  • Monitor the disappearance of starting material and the appearance of the product in the nitration step.

  • Quantify the formation of the dinitro impurity.

  • Track the conversion of the nitro-intermediate to the final amino product during reduction. TLC can be used for quick qualitative checks but is not suitable for quantifying impurities. NMR is essential for final product characterization and structural confirmation.

Section 4: Recommended Scale-Up Protocol (Illustrative 1 kg Scale)

This protocol is a starting point and must be adapted based on specific equipment and safety reviews.

Step 1: Nitration to 6-Hydroxy-5-nitronicotinic Acid
  • Reactor Setup: In a 20L glass-lined reactor equipped with a retreat curve impeller, temperature probe, and controlled dosing pump, charge concentrated sulfuric acid (98%, 5.0 L). Begin agitation.

  • Reagent Charge: Charge 6-hydroxynicotinic acid (1.0 kg) in portions to the sulfuric acid. The temperature may rise; maintain below 40°C.

  • Controlled Nitration: Heat the slurry to 45°C. Begin the subsurface addition of fuming nitric acid (>90%, 4.0 L) via dosing pump over 4-5 hours. CRITICAL: Ensure the internal temperature does not exceed 50°C throughout the addition.

  • Reaction & Monitoring: Hold the mixture at 50°C for an additional 4 hours. Take an IPC sample and analyze by HPLC to ensure >98% conversion.

  • Crystallization: Once complete, begin a slow cooling ramp to 5°C over 6 hours. Hold the resulting thick slurry at 5°C for at least 20 hours with slow agitation. [2]6. Isolation: Filter the solid product. Wash the cake thoroughly with cold deionized water (2 x 2L) until the filtrate is pH > 3. Dry the yellow solid under vacuum at 60°C.

    • Expected Yield: 1.1 - 1.25 kg (80-90%). Purity (HPLC): >97%.

Step 2: Reduction to this compound
  • Reactor Setup: In a 50L stainless steel hydrogenator, charge deionized water (15 L) and the dried 6-hydroxy-5-nitronicotinic acid (1.0 kg).

  • Catalyst Charge: Under a nitrogen atmosphere, carefully charge 5% Palladium on Carbon (50% wet, 100 g, 10 wt%).

  • Hydrogenation: Seal the reactor. Purge thoroughly with nitrogen, then with hydrogen. Pressurize to 50 psi (approx. 3.5 bar) with hydrogen and heat to 50°C with vigorous agitation.

  • Reaction & Monitoring: The reaction is exothermic; maintain temperature with cooling. Hydrogen uptake should be monitored. The reaction is typically complete in 6-12 hours. Confirm completion by HPLC (disappearance of starting material).

  • Catalyst Removal: Cool the reactor to room temperature. Vent the hydrogen and purge thoroughly with nitrogen. Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. CAUTION: The catalyst on the filter pad is pyrophoric; do not allow it to dry. Quench immediately.

  • Isoelectric Precipitation: Transfer the clear filtrate to a clean vessel. With good stirring, slowly add 6M hydrochloric acid. Monitor the pH and turbidity. Maximum precipitation should occur between pH 3-4.

  • Isolation: Stir the slurry for 2 hours at room temperature, then filter. Wash the cake with cold deionized water (2 x 1L) and then with cold ethanol (1 x 1L). Dry the off-white solid under vacuum at 60°C.

    • Expected Yield: 750 - 820 g (85-93%). Purity (HPLC): >99%.

Section 5: Data Summary: Lab vs. Scale-Up

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Nitration
Reagent AdditionAdded via dropping funnel over 30 minDosed via pump over 4-5 hoursTo control the exotherm in a larger volume with less efficient heat transfer. [3]
AgitationMagnetic stir barOverhead mechanical stirrerNecessary for effective mixing of a dense slurry in a large vessel.
Cooling ProfileIce bath quenchSlow, controlled ramp (10°C/hr)To promote crystal growth and improve filterability.
Reduction
H₂ PressureBalloon / 30 psi50-75 psiTo overcome mass transfer limitations and increase reaction rate.
Catalyst FiltrationGravity filter paperEnclosed filter with Celite bedFor safe handling of larger quantities of potentially pyrophoric catalyst.
Product IsolationEvaporation & triturationIsoelectric precipitationMore efficient, scalable, and cost-effective than evaporating large solvent volumes.

References

  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2590. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Journal of the Chemical Society (Resumed). (1951). 577. The nitration of 6-hydroxynicotinic acid and related compounds. [Link]

  • Sci-Hub. (1951). 577. The nitration of 6-hydroxynicotinic acid and related compounds. [Link]

  • ResearchGate. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]

  • Journal of the Chemical Society (Resumed). (1951). 577. The nitration of 6-hydroxynicotinic acid and related compounds. [Link]

  • Google Patents. (2015).
  • Brown, E. V., & Neil, R. H. (1971). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 36(25), 3993-3996. [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. [Link]

  • National Institutes of Health. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Chemistry LibreTexts. (2024). 9.1: Properties of Carboxylic Acids and Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Google Patents. (2017).

Sources

Enhancing the selectivity of "5-Amino-6-hydroxypyridine-3-carboxylic acid" derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Enhancing the Selectivity of 5-Amino-6-hydroxypyridine-3-carboxylic acid Derivatization

Welcome to the technical support guide for the selective derivatization of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging trifunctional scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The core challenge in modifying this compound lies in achieving chemoselectivity. The molecule possesses three distinct functional groups: a nucleophilic aromatic amine (-NH₂), a carboxylic acid (-COOH), and a hydroxyl group (-OH) which exists in tautomeric equilibrium with its more stable 2-pyridone form.[1] Each of these sites can react with common reagents, often leading to mixtures of products and low yields of the desired compound. This guide provides solutions to the most common selectivity issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How can I achieve selective N-acylation of the amino group without concurrent O-acylation?

This is one of the most common challenges. The aromatic amine is typically more nucleophilic than the pyridone oxygen, but O-acylation remains a competitive side reaction, especially under basic conditions.[2][3] The key is to modulate the reaction conditions to enhance the inherent nucleophilicity difference.

The Underlying Chemistry: Under neutral or acidic conditions, the pyridone nitrogen can be protonated, which significantly reduces the nucleophilicity of the exocyclic oxygen atom. The amino group, while also protonated to some extent, maintains sufficient equilibrium concentration of its free base form to react with an acylating agent. The principle "acidity favors O-acylation, while alkalinity favors N-acylation" is often cited for amino alcohols, but the pyridone system behaves differently; strongly basic conditions deprotonate the pyridone, forming a highly nucleophilic pyridoxide-like species that readily competes with the amine.[4]

Troubleshooting Protocol: Enhancing N-Selectivity

  • pH Control is Critical: Avoid strong inorganic bases like NaOH or K₂CO₃. Instead, use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts (1.0-1.2 equivalents) to scavenge the acid byproduct without significantly increasing the medium's basicity.

  • Choice of Acylating Agent: Use a less reactive acylating agent. Acid anhydrides are generally preferred over the more aggressive acid chlorides.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are often effective. DCM is particularly useful as it can be run at lower temperatures.

  • Temperature Management: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Lowering the temperature can increase selectivity by favoring the reaction with the lower activation energy, which is typically N-acylation.

Illustrative Reaction Scheme: The diagram below illustrates the competing N- vs. O-acylation pathways. The goal is to favor Pathway A.

G cluster_start Starting Material cluster_reagent Reagent cluster_products Potential Products SM 5-Amino-6-hydroxypyridine- 3-carboxylic acid N_Product Desired Product: N-Acylated SM->N_Product Pathway A (Favored under controlled pH) O_Product Side Product: O-Acylated SM->O_Product Pathway B (Favored under strong base) AC Acylating Agent (e.g., Ac₂O) AC->SM

Caption: Competing pathways for N- and O-acylation.

Comparative Reaction Conditions for N-Acylation:

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Expected Outcome
Base K₂CO₃ (2.0 eq)DIPEA (1.1 eq)Avoids formation of pyridoxide
Solvent AcetonitrileDichloromethane (DCM)Allows for lower reaction temp.
Temperature 60 °C0 °C to RTFavors lower activation energy path
N:O Ratio ~ 2:1> 10:1Significantly improved selectivity
FAQ 2: I need to form an amide at the carboxylic acid. How can I do this without the amine or hydroxyl groups interfering?

Selective amide bond formation requires activating the carboxylic acid without using reagents that will react with the other nucleophilic sites. Standard peptide coupling reagents are highly effective here.[5][6]

The Underlying Chemistry: The principle is to convert the carboxylic acid into a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then susceptible to nucleophilic attack by an external amine. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are designed for this purpose.[7] They selectively activate the carboxylate in the presence of other nucleophiles.

Troubleshooting Protocol: Selective Amide Coupling

  • Use Standard Peptide Coupling Conditions:

    • Dissolve the this compound in a polar aprotic solvent (DMF is common).

    • Add the external amine (1.1 equivalents).

    • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (DIPEA, 2.0 equivalents).

    • Stir at room temperature. The reaction is often complete within a few hours.

  • Monitor for Side Reactions: While coupling reagents are highly selective for the carboxylic acid, side reactions with the amino group are possible if the reaction is overheated or run for extended periods. Monitor the reaction by TLC or LC-MS.

  • Consider an Alternative: Acid Chloride Formation: In some cases, the carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂). This is a harsher method and will require subsequent protection of the amino and hydroxyl groups to be effective.

Experimental Workflow for Amide Coupling: The following diagram outlines a typical workflow using a peptide coupling reagent.

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Substrate & Amine in DMF B 2. Add DIPEA (Base) A->B C 3. Add HATU (Coupling Reagent) B->C D 4. Stir at RT (1-4 hours) C->D E 5. Workup & Purify D->E G Start Starting Material (NH₂, OH, COOH) P1 Protect COOH (-> COOBn) Start->P1 BnBr, Cs₂CO₃ P2 Protect NH₂ (-> NHBoc) P1->P2 Boc₂O, TEA D1 Derivatize OH P2->D1 DP1 Deprotect NHBoc (TFA) D1->DP1 D2 Derivatize NH₂ DP1->D2 DP2 Deprotect COOBn (H₂, Pd/C) D2->DP2 D3 Derivatize COOH DP2->D3 End Final Product D3->End

Caption: Orthogonal protecting group strategy workflow.

Summary of Orthogonal Protecting Groups:

Functional GroupProtecting GroupAbbreviationDeprotection ConditionStability
Carboxylic AcidBenzyl esterBnH₂, Pd/C (Hydrogenolysis)Stable to acid and base
Amino Grouptert-butyloxycarbonylBocTFA (Acid)Stable to base and H₂
Hydroxyl GroupDerivatized last---

By implementing these evidence-based strategies, you can overcome the inherent selectivity challenges of this compound and confidently advance your research and development objectives.

References
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health (NIH). Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. Available at: [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Available at: [Link]

  • C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). Available at: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. Available at: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • O Acylation vs. N Acylation: What's the Difference?. Difference Wiki. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Available at: [Link]

  • Difference Between O Acylation and N Acylation. Pediaa.com. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Protection for carboxylic group & Protection for the Amino group. Slideshare. Available at: [Link]

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. Available at: [Link]

  • Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. MDPI. Available at: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PubMed Central. Available at: [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Development of a 6-hydroxychroman-based derivatization reagent: application to the analysis of 5-hydroxytryptamine and catecholamines by using high-performance liquid chromatography with electrochemical detection. PubMed. Available at: [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Semantic Scholar. Available at: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PubMed. Available at: [Link]

  • One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. Available at: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 5-Amino-6-hydroxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-hydroxypyridine-3-carboxylic acid is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmaceutical agents and functional materials. Its unique substitution pattern, featuring amino, hydroxyl, and carboxylic acid functionalities, presents both opportunities and challenges in its chemical synthesis. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule. We will delve into the strategic considerations behind each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, prized for its ability to engage in a multitude of biological interactions. The specific isomer, this compound, and its tautomer, 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid, are of particular interest due to their potential as precursors to novel therapeutic agents. The presence of both hydrogen-bond donors and acceptors, along with a carboxylic acid for potential salt formation or further derivatization, makes it an attractive scaffold for drug design. This guide aims to equip researchers with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific research and development needs.

Method 1: Nitration of 6-Hydroxynicotinic Acid followed by Catalytic Hydrogenation

This two-step approach is the most commonly cited and arguably the most direct route to the target molecule. It leverages the commercially available and relatively inexpensive starting material, 6-hydroxynicotinic acid.

Logical Framework and Mechanistic Considerations

The underlying strategy of this method is a classic electrophilic aromatic substitution followed by a reduction.

Method_1_Logic Start 6-Hydroxynicotinic Acid Intermediate 6-Hydroxy-5-nitronicotinic Acid Start->Intermediate  Nitration (HNO3/H2SO4)   End This compound Intermediate->End  Reduction (e.g., H2, Pd/C)  

Caption: Overall workflow for Method 1.

The pyridine ring is generally deactivated towards electrophilic substitution. However, the presence of the activating hydroxyl group at the 6-position directs the incoming nitro group to the ortho and para positions. In this case, the 5-position is electronically favored for nitration. The subsequent reduction of the nitro group to an amine is a well-established transformation, with catalytic hydrogenation being a clean and efficient method. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the pyridine ring or the carboxylic acid functionality.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

This procedure involves the nitration of 6-hydroxynicotinic acid using a mixture of nitric acid and sulfuric acid.

  • Materials:

    • 6-Hydroxynicotinic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Red fuming nitric acid (RFNA) or a mixture of concentrated nitric acid and sulfuric acid

    • Ice bath

    • Methanol (for washing)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a thermometer, carefully add 6-hydroxynicotinic acid (1.0 eq) to concentrated sulfuric acid.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add red fuming nitric acid (or a pre-mixed nitrating mixture) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50-80 °C) for several hours. The progress of the reaction should be monitored by a suitable technique like TLC or HPLC.[1]

    • Upon completion, the reaction mixture is carefully poured onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with cold water, and then with cold methanol to remove impurities.

    • The solid product, 6-hydroxy-5-nitronicotinic acid, is dried under vacuum.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This step involves the reduction of the nitro intermediate to the desired amino compound using hydrogen gas and a palladium on carbon catalyst.

  • Materials:

    • 6-Hydroxy-5-nitronicotinic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol or another suitable solvent

    • Hydrogen gas (H₂) source

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • To a hydrogenation vessel, add 6-hydroxy-5-nitronicotinic acid (1.0 eq) and a suitable solvent such as methanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • The reaction mixture is then stirred vigorously at room temperature or with gentle heating. The progress of the reaction can be monitored by the uptake of hydrogen.

    • Once the reaction is complete, the vessel is carefully depressurized and purged with an inert gas.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield Moderate to GoodNitration step typically proceeds in good yield (can be >70%). The reduction step is also generally high-yielding.
Purity Good to ExcellentThe product often precipitates out of the reaction mixture, allowing for easy isolation and purification by washing or recrystallization.
Scalability FeasibleBoth nitration and catalytic hydrogenation are well-established industrial processes. However, handling of nitrating agents and hydrogen gas requires specialized equipment and safety precautions.
Safety High HazardThe use of concentrated nitric and sulfuric acids requires extreme caution. Catalytic hydrogenation with hydrogen gas is flammable and potentially explosive.
Cost-Effectiveness HighThe starting materials (6-hydroxynicotinic acid, nitric acid, sulfuric acid, Pd/C) are readily available and relatively inexpensive.

Method 2: Construction from Acyclic Precursors (Hypothetical Pathway)

Logical Framework and Mechanistic Considerations

This hypothetical pathway would involve the construction of the pyridine ring from simple, acyclic building blocks.

Method_2_Logic Start1 β-Ketoester Derivative Intermediate Dihydropyridine Intermediate Start1->Intermediate  Condensation/Cyclization   Start2 Amino-cyanoacetamide Derivative Start2->Intermediate  Condensation/Cyclization   End This compound Intermediate->End  Aromatization/Hydrolysis  

Caption: Conceptual workflow for a synthesis from acyclic precursors.

The core of this strategy would be a multi-component reaction, such as a modified Hantzsch or Guareschi-Thorpe synthesis, to assemble the polysubstituted pyridine ring. The choice of the acyclic precursors would be critical to install the required functional groups at the correct positions. For instance, an appropriately substituted β-ketoester could provide the C4, C5, and carboxylic acid precursor at C3, while an amino-cyanoacetamide derivative could provide the N1, C2, and C6 atoms, along with the amino group at C5. The final steps would involve aromatization of the initially formed dihydropyridine and hydrolysis of any protecting groups or ester functionalities.

Challenges and Areas for Development

While conceptually straightforward, this approach presents several practical challenges:

  • Precursor Synthesis: The synthesis of the required highly functionalized acyclic precursors may be non-trivial.

  • Regioselectivity: Controlling the regioselectivity of the condensation and cyclization reactions to obtain the desired isomer can be difficult.

  • Reaction Conditions: Optimization of reaction conditions (catalyst, solvent, temperature) would be necessary to achieve good yields and minimize side products.

  • Aromatization and Deprotection: The final aromatization and deprotection steps would need to be carefully chosen to be compatible with the sensitive functional groups on the pyridine ring.

Despite these challenges, the development of such a route would be highly valuable, offering a flexible and potentially more convergent approach to the target molecule and its analogs.

Comparative Summary

FeatureMethod 1: Nitration and ReductionMethod 2: From Acyclic Precursors (Hypothetical)
Starting Materials Commercially available, simplePotentially complex, multi-step synthesis required
Number of Steps 2Likely multi-step
Yield Moderate to GoodUnknown, likely variable depending on optimization
Scalability Established, but with safety considerationsPotentially scalable, but requires significant process development
Flexibility for Analogs Limited to modifications of the starting materialHigh, allows for diverse substitution patterns
Development Status Established and documentedConceptual, requires significant research and development

Conclusion and Future Outlook

For the direct and reliable synthesis of this compound, the nitration of 6-hydroxynicotinic acid followed by catalytic hydrogenation remains the most practical and well-established method. Its reliance on readily available starting materials and high-yielding steps makes it an attractive choice for both laboratory-scale synthesis and potential scale-up. However, the inherent safety risks associated with nitration and hydrogenation must be carefully managed.

The development of alternative synthetic routes from acyclic precursors, while currently conceptual, represents an exciting avenue for future research. A successful implementation of such a strategy would not only provide a new approach to the target molecule but also open up possibilities for the rapid synthesis of a diverse library of related analogs for structure-activity relationship studies. Further investigation into multicomponent reactions and novel cyclization strategies will be key to realizing the potential of this alternative approach.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. ResearchGate. [Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Royal Society of Chemistry. [Link]

  • An efficient method for the construction of polysubstituted 4-pyridones via self-condensation of β-keto amides mediated by P2O5 and catalyzed by zinc bromide. National Center for Biotechnology Information. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

  • Heterogeneous reductive isomerization reaction using catalytic Pd/C and H2. National Center for Biotechnology Information. [Link]

  • The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Nicotinic acid, 6-hydroxy. Organic Syntheses. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

Sources

A Tale of Two Pyridines: A Comparative Guide to 5-Amino-6-hydroxypyridine-3-carboxylic acid and 5-aminonicotinic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular probes and therapeutic candidates, structurally similar compounds can exhibit surprisingly divergent biological activities. This guide provides an in-depth comparison of two such molecules: 5-Amino-6-hydroxypyridine-3-carboxylic acid and 5-aminonicotinic acid. While both are derivatives of the pyridine carboxylic acid scaffold, their functionalization leads them down distinct biochemical paths, with one poised to influence cellular energy metabolism and the other targeting a key enzyme in the pentose phosphate pathway. This document will elucidate their differing mechanisms of action, provide a framework for their evaluation in biological assays, and offer detailed experimental protocols for their characterization.

Introduction: Structural Analogs with Distinct Fates

5-aminonicotinic acid is an analog of nicotinic acid, a well-established precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1][2]. NAD+ is a cornerstone of cellular metabolism, participating in a vast array of redox reactions and acting as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)[3][4]. Consequently, compounds that can modulate intracellular NAD+ levels are of significant interest for aging research and the development of therapies for metabolic and neurodegenerative diseases[5][6].

Conversely, this compound, a derivative of 6-aminonicotinic acid, is structurally aligned with a class of compounds known to inhibit 6-phosphogluconate dehydrogenase (6PGD)[7][8]. 6PGD is a critical enzyme in the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis and is responsible for producing NADPH and the precursors for nucleotide biosynthesis[9][10]. The inhibition of 6PGD can have profound effects on cellular redox balance and proliferation, making it a target of interest in cancer research[11][12].

This guide will dissect the evidence and theoretical basis for these two distinct activities and provide the necessary tools for researchers to empirically validate them.

Part 1: Mechanistic Divergence: NAD+ Precursor vs. 6PGD Inhibitor

The key to understanding the differing biological roles of these two molecules lies in the metabolic pathways they are likely to enter.

5-aminonicotinic acid: A Potential NAD+ Precursor via the Preiss-Handler Pathway

As an analog of nicotinic acid, 5-aminonicotinic acid is hypothesized to enter the Preiss-Handler pathway for NAD+ biosynthesis[13][14][15]. This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN), followed by its adenylation to nicotinic acid adenine dinucleotide (NaAD), and finally, amidation to NAD+[1][4]. The efficiency of 5-aminonicotinic acid as a substrate for the enzymes in this pathway, relative to nicotinic acid itself, would determine its potency as an NAD+ precursor.

Signaling Pathway: The Preiss-Handler Pathway for NAD+ Biosynthesis

Preiss_Handler_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space 5_ANA_ext 5-aminonicotinic acid 5_ANA_int 5-aminonicotinic acid 5_ANA_ext->5_ANA_int Uptake NaMN_analog 5-amino-NaMN 5_ANA_int->NaMN_analog NAPRT NaAD_analog 5-amino-NaAD NaMN_analog->NaAD_analog NMNATs NAD_analog 5-amino-NAD+ NaAD_analog->NAD_analog NAD Synthetase

Caption: Hypothetical entry of 5-aminonicotinic acid into the Preiss-Handler pathway.

This compound: A Putative 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor

The structural similarity of this compound to 6-aminonicotinic acid suggests a different biological target. Esters of 6-aminonicotinic acid have been shown to act as precursors for intracellular inhibitors of 6-phosphogluconate dehydrogenase (6PGD)[7][8]. It is plausible that this compound could be metabolized to a form that inhibits this key enzyme of the pentose phosphate pathway. Inhibition of 6PGD would lead to a decrease in NADPH production and a buildup of 6-phosphogluconate, which can have significant downstream metabolic consequences, including the inhibition of glycolysis[9][16].

Signaling Pathway: The Pentose Phosphate Pathway and 6PGD Inhibition

PPP_Inhibition cluster_PPP Pentose Phosphate Pathway G6P Glucose-6-Phosphate 6PG 6-Phosphogluconate G6P->6PG G6PD 6PGD 6PGD 6PG->6PGD Ru5P Ribulose-5-Phosphate NADPH NADPH inhibitor This compound (metabolite) inhibitor->6PGD Inhibition 6PGD->Ru5P 6PGD->NADPH

Caption: Proposed inhibition of 6PGD by a metabolite of this compound.

Part 2: Comparative Performance in Biological Assays - A Predictive Framework

In the absence of direct, head-to-head experimental data, we can construct a predictive comparison based on the known activities of related compounds and the distinct metabolic pathways involved.

Table 1: Predicted Performance and Key Assay Parameters

Feature5-aminonicotinic acidThis compound
Primary Biological Role Potential NAD+ PrecursorPutative 6PGD Inhibitor
Target Pathway Preiss-Handler Pathway for NAD+ BiosynthesisPentose Phosphate Pathway
Key Enzyme Interaction Substrate for NAPRT, NMNATs, NAD SynthetaseInhibition of 6-Phosphogluconate Dehydrogenase
Primary Cellular Readout Increased intracellular NAD+ levelsDecreased NADPH/NADP+ ratio; accumulation of 6-phosphogluconate
Relevant Cell-Based Assays NAD+/NADH cycling assays, LC-MS for NAD+ metabolome6PGD activity assay, cellular proliferation assays, ROS measurement
Potential Therapeutic Area Age-related diseases, metabolic disorders, neurodegenerationOncology

Part 3: Experimental Protocols for Validation

To empirically test the hypotheses outlined above, the following detailed experimental protocols are provided.

Experimental Protocol 1: Assessment of 5-aminonicotinic acid as an NAD+ Precursor

Objective: To determine if 5-aminonicotinic acid increases intracellular NAD+ levels.

Workflow Diagram:

NAD_Assay_Workflow start Start cell_culture Culture cells to ~80% confluency start->cell_culture treatment Treat cells with varying concentrations of 5-aminonicotinic acid and controls (e.g., nicotinic acid) cell_culture->treatment incubation Incubate for a defined time course (e.g., 6, 12, 24 hours) treatment->incubation cell_lysis Lyse cells and extract metabolites incubation->cell_lysis nad_assay Perform NAD+/NADH cycling assay or LC-MS analysis cell_lysis->nad_assay data_analysis Quantify intracellular NAD+ levels and normalize to protein concentration nad_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing NAD+ precursor activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of 5-aminonicotinic acid in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

    • Include a vehicle control (solvent only) and a positive control (e.g., nicotinic acid at similar concentrations).

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired time points (e.g., 6, 12, and 24 hours).

  • Metabolite Extraction:

    • After incubation, remove the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells using an appropriate extraction buffer for NAD+ measurement (e.g., an acidic extraction for NAD+ or a basic extraction for NADH). Commercially available kits will provide specific lysis and extraction buffers.

  • NAD+ Quantification (Cycling Assay):

    • Use a commercially available NAD+/NADH colorimetric or fluorometric cycling assay kit.

    • Follow the manufacturer's instructions to prepare the reaction mixture and standards.

    • Add the cell lysates and standards to a new 96-well plate.

    • Add the cycling enzyme mix to initiate the reaction.

    • Incubate the plate at room temperature for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve from the readings of the NAD+ standards.

    • Calculate the concentration of NAD+ in the cell lysates based on the standard curve.

    • Normalize the NAD+ concentration to the total protein content of each sample, determined by a separate protein assay (e.g., BCA assay).

    • Compare the normalized NAD+ levels in the treated cells to the vehicle control.

Experimental Protocol 2: Evaluation of this compound as a 6PGD Inhibitor

Objective: To determine if this compound inhibits the enzymatic activity of 6PGD.

Workflow Diagram:

SixPGD_Assay_Workflow start Start prepare_reagents Prepare assay buffer, substrate (6-phosphogluconate), cofactor (NADP+), and purified 6PGD enzyme start->prepare_reagents reaction_setup In a 96-well plate, combine buffer, cofactor, enzyme, and inhibitor or vehicle control prepare_reagents->reaction_setup prepare_inhibitor Prepare serial dilutions of this compound prepare_inhibitor->reaction_setup pre_incubation Pre-incubate for a short period reaction_setup->pre_incubation initiate_reaction Initiate the reaction by adding the substrate pre_incubation->initiate_reaction measure_kinetics Measure the rate of NADPH formation (increase in absorbance at 340 nm) over time using a plate reader initiate_reaction->measure_kinetics data_analysis Calculate the reaction velocity and determine the IC50 value measure_kinetics->data_analysis end End data_analysis->end

Caption: Workflow for assessing 6PGD inhibitor activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl2).

    • Prepare stock solutions of 6-phosphogluconate (substrate) and NADP+ (cofactor) in the assay buffer.

    • Prepare a stock solution of purified recombinant 6PGD enzyme in a suitable buffer.

    • Prepare a stock solution of this compound and create serial dilutions.

  • Reaction Setup:

    • In a UV-transparent 96-well plate, add the following to each well:

      • Assay buffer

      • NADP+ solution

      • 6PGD enzyme solution

      • Test compound dilution or vehicle control.

    • Include a "no enzyme" control and a "no inhibitor" control.

  • Pre-incubation:

    • Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the 6-phosphogluconate substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Measure the increase in absorbance at 340 nm (indicative of NADPH formation) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The distinct chemical structures of 5-aminonicotinic acid and this compound strongly suggest divergent biological activities. While the former is a promising candidate for modulating cellular energy metabolism through NAD+ biosynthesis, the latter holds potential as an inhibitor of a key enzyme in the pentose phosphate pathway, with implications for cancer therapy.

The experimental frameworks provided in this guide offer a clear path for researchers to validate these hypotheses. Further studies should focus on determining the efficiency of 5-aminonicotinic acid as an NAD+ precursor relative to established molecules like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). For this compound, future work should confirm its intracellular metabolism and its specific mode of inhibition of 6PGD. Structure-activity relationship studies on analogs of both compounds will be crucial for optimizing their respective biological effects and developing them into potent and selective molecular tools or therapeutic agents.

References

  • The Preiss-Handler and salvage pathways for NAD+ biosynthesis. ResearchGate. Available at: [Link]

  • The Biochemistry of NAD+: From Neuronal Resilience to Cardiovascular Signaling. (URL not provided)
  • NAD biosynthetic pathways. Introduction to Epigenetics - NCBI Bookshelf. Available at: [Link]

  • Structures of compounds investigated as inhibitors of 6-phosphogluconate dehydrogenase. ResearchGate. Available at: [Link]

  • Crystal structures of a bacterial 6-phosphogluconate dehydrogenase reveal aspects of specificity, mechanism and mode of inhibition by analogues of high-energy reaction intermediates. PMC. Available at: [Link]

  • Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. (URL not provided)
  • Exploring 6-Aminonicotinic Acid: Properties and Applic
  • NAD-biosynthetic pathways regulate innate immunity. Stanford Medicine. Available at: [Link]

  • 6-Aminonicotinic acid. Chem-Impex. (URL not provided)
  • Identification of Lignan Compounds as New 6-Phosphogluconate Dehydrogenase Inhibitors for Lung Cancer. MDPI. Available at: [Link]

  • 9 Established NAD+ Precursors You Should Know. Jinfiniti. Available at: [Link]

  • Role of NAD+ in regulating cellular and metabolic signaling pathways. PMC. Available at: [Link]

  • The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. (URL not provided)
  • Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular Evaluation of NAD+ Precursor Vitamins in Human Nutrition. PubMed. Available at: [Link]

  • Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer. Frontiers. Available at: [Link]

  • Nicotinamide adenine dinucleotide. Wikipedia. Available at: [Link]

  • What Are NAD+ Precursors? How the Body Makes NAD+. AboutNAD. Available at: [Link]

  • 6-Aminonicotinic acid. PubChem. Available at: [Link]

  • Preclinical and clinical evidence of NAD+ precursors in health, disease, and ageing. Medicas. (URL not provided)
  • 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling. PMC. Available at: [Link]

  • Clinical evidence for the use of NAD+ precursors to slow aging.
  • 6-Phosphogluconate dehydrogenase and its crystal structures. IUCr Journals. Available at: [Link]

  • Glucose-6-Phosphate Dehydrogenase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • NAD+ precursor supplementation for metabolic therapy of heart failure. ANR. Available at: [Link]

  • 5 NAD+ precursors you need to know. Elysium Health. Available at: [Link]

  • Preclinical and clinical evidence of NAD+ precursors in health, disease, and ageing. (URL not provided)
  • Chemical mechanism of 6-phosphogluconate dehydrogenase from Candida utilis from pH studies. PubMed. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Available at: [Link]

  • Inhibition of mitochondrial NADH dehydrogenase by pyridine derivatives and its possible relation to experimental and idiopathic parkinsonism. PubMed. Available at: [Link]

  • Inhibition of NADH oxidation by pyridine derivatives. PubMed - NIH. Available at: [Link]

  • Clinical evidence for the use of NAD+ precursors to slow aging. ResearchGate. Available at: [Link]

  • The effect of 5 mM NAD⁺ and precursors, NMN, NA, NR, and NAM on the... ResearchGate. Available at: [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (URL not provided)
  • Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. PMC - NIH. Available at: [Link]

  • Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake. MDPI. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. Available at: [Link]

  • Effects of transport inhibitors on the cellular uptake of carboxylated polystyrene nanoparticles in different cell lines. PubMed. Available at: [Link]

  • Synthesis and biological properties of some 5-aminoorotic acid derivatives. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthetic 5-Amino-6-hydroxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Novel Pyridine Derivative

5-Amino-6-hydroxypyridine-3-carboxylic acid (CAS: 1367986-63-7, Molecular Formula: C₆H₆N₂O₃) is a substituted pyridine derivative whose structural motifs—an aminopyridine core with carboxylic acid and hydroxyl functionalities—make it a compound of significant interest in medicinal chemistry and materials science. In drug development, such molecules often serve as key building blocks or active pharmaceutical ingredients (APIs). The efficacy and safety of any final product derived from this compound are directly contingent on its purity. The presence of even trace amounts of impurities, which can arise from starting materials, by-products, or degradation, can lead to altered biological activity, increased toxicity, or compromised product stability.[1][2]

Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental component of the research and development process. A single analytical technique is insufficient to declare a compound "pure." Instead, an orthogonal approach, leveraging multiple techniques that measure different physicochemical properties, is required to build a comprehensive and trustworthy purity profile.[3] This guide provides an in-depth comparison of the primary analytical methods for validating the purity of this compound, offering field-proven insights and detailed protocols to guide researchers in establishing a self-validating system for purity assessment.

The Orthogonal Analytical Workflow

A comprehensive purity validation strategy relies on the integration of chromatographic, spectroscopic, and elemental analysis techniques. Each method provides a unique piece of the purity puzzle, and their collective data build a high-confidence assessment.

G cluster_0 Purity Validation Workflow cluster_1 Primary Analysis (Screening) cluster_2 Structural & Absolute Purity Confirmation Synth Synthesized Compound (this compound) HPLC HPLC-UV (Relative Purity, Impurity Profile) Synth->HPLC LCMS LC-MS (Impurity Identification) Synth->LCMS qNMR qNMR (Structure, Absolute Purity) Synth->qNMR EA Elemental Analysis (Elemental Composition) Synth->EA Decision Purity Confirmed? (>95% & All Methods Corroborate) HPLC->Decision LCMS->Decision qNMR->Decision EA->Decision Release Compound Released for Downstream Use Decision->Release Yes Re_Purify Re-Purification / Re-Synthesis Decision->Re_Purify No

Caption: Orthogonal workflow for purity validation.

Chromatographic Methods: Profiling and Quantifying Impurities

Chromatographic techniques are the cornerstone of impurity profiling, separating the main compound from any related substances.[1][4]

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: HPLC is the gold standard for determining the relative purity of non-volatile organic compounds.[2][5] For this compound, a reverse-phase (RP) method is the logical choice. The molecule's polarity suggests a C18 stationary phase will provide adequate retention when paired with a polar mobile phase. Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, the mobile phase must be buffered to ensure consistent ionization and achieve sharp, symmetrical peaks. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe.

Experimental Protocol: HPLC-UV for Relative Purity

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a buffer and an ion-pairing agent to improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Detection: UV at 280 nm. Rationale: This wavelength is chosen based on the UV absorbance of similar aminopyridine structures, but a full PDA scan is recommended to determine the optimal wavelength.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.[7]

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method). Impurities are reported as a percentage of the total area.

G Solvent Mobile Phase (Pump) Sample Sample (Autosampler) Solvent->Sample Column HPLC Column (Oven) Sample->Column Detector UV/PDA Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Standard HPLC experimental workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: While HPLC-UV quantifies relative purity, it does not identify the impurities. LC-MS is a powerful hyphenated technique that couples the separation power of LC with the detection capabilities of mass spectrometry, providing molecular weight information for the main peak and any impurities.[3][4] This is critical for postulating impurity structures—are they unreacted starting materials, dimers, or degradation products?

Protocol Modification for LC-MS: The HPLC protocol above is largely compatible with MS detection. However, non-volatile buffers like phosphate must be avoided. Formic acid is an excellent choice as it is volatile. The MS detector would be set to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative electrospray ionization (ESI) modes to capture the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions. For this compound (MW = 154.12), one would expect to see ions at m/z 155.05 and 153.03 in the main peak.

Spectroscopic Methods: Structural Confirmation and Absolute Purity

Spectroscopic methods provide orthogonal data based on the interaction of molecules with electromagnetic radiation, confirming the compound's identity and, in the case of qNMR, its absolute purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[3][8] For purity validation, it serves two purposes:

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integrations of the signals must be consistent with the proposed structure of this compound.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, NMR can be used to determine the absolute purity (w/w %) of the analyte.[7] This technique is highly accurate as it does not depend on the response factor of the analyte, unlike chromatography.

Experimental Protocol: qNMR for Absolute Purity

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for polar, protic compounds and will solubilize both the analyte and many common standards. Its residual solvent peak does not typically interfere with analyte signals.

  • Internal Standard: A certified reference standard with a known purity (e.g., Maleic Acid or 1,4-Dinitrobenzene). Rationale: The standard must be stable, non-volatile, soluble in the same solvent, and have at least one sharp, well-resolved proton signal that does not overlap with any analyte signals.[7]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound into an NMR tube.

    • Accurately weigh ~5 mg of the internal standard into the same NMR tube.

    • Record the exact masses of both.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy). Rationale: A long delay ensures complete relaxation of all protons, making signal integration directly proportional to the number of nuclei.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons).

    • Integrate the known proton signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

G cluster_0 qNMR Purity Calculation Mass Accurately Weigh Analyte & Standard Dissolve Dissolve in Deuterated Solvent Mass->Dissolve Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Integrate Integrate Analyte & Standard Peaks Acquire->Integrate Calculate Calculate Purity (w/w %) Using Formula Integrate->Calculate Result Absolute Purity Value Calculate->Result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Elemental Analysis: Fundamental Compositional Verification

Expertise & Rationale: Elemental analysis (EA) is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[8][9] It provides an orthogonal check on the compound's identity and purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₆H₆N₂O₃). A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[10]

Theoretical Composition for C₆H₆N₂O₃ (MW: 154.12 g/mol ):

  • Carbon (C): (6 * 12.011 / 154.12) * 100% = 46.76%

  • Hydrogen (H): (6 * 1.008 / 154.12) * 100% = 3.92%

  • Nitrogen (N): (2 * 14.007 / 154.12) * 100% = 18.18%

  • Oxygen (O) (by difference): 31.14%

Protocol: The analysis is performed using a dedicated CHN elemental analyzer, which involves the complete combustion of a small, accurately weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity or infrared spectroscopy).[9][11]

Comparison of Purity Validation Techniques

No single method provides a complete picture. The choice and combination of techniques should be guided by the specific requirements of the research.

Technique Principle Type of Purity Information Provided Advantages Limitations
HPLC-UV Chromatographic separation based on polarityRelative (Area %)Impurity profile, retention timesHigh resolution, well-established, versatile[5]Requires chromophore, response factors can vary
LC-MS Chromatographic separation with mass detectionQualitativeMolecular weight of impuritiesHigh sensitivity, identifies unknowns[3]Complex instrumentation, quantification can be challenging
qNMR Nuclear spin resonance in a magnetic fieldAbsolute (w/w %)Unambiguous structure, absolute quantitationHighly accurate, no response factor needed[7]Lower sensitivity than HPLC, requires pure standard
Elemental Analysis Combustion and detection of elemental gasesIndirect (Compositional)Elemental formula confirmationFast, inexpensive, fundamental check[9]Does not distinguish isomers, sensitive to inorganic impurities

Conclusion: An Integrated Strategy for Confidence in Quality

Validating the purity of a synthetic compound like this compound is a rigorous process that demands an orthogonal analytical approach. A high-purity declaration should be supported by a convergence of data from multiple, independent techniques.

A recommended strategy is as follows:

  • Initial Screening (HPLC-UV/LC-MS): Use HPLC to establish a high relative purity (e.g., >99% by area) and LC-MS to confirm the molecular weight of the main peak and tentatively identify any co-eluting or minor impurities.

  • Definitive Confirmation (NMR & EA): Use ¹H and ¹³C NMR to provide unambiguous confirmation of the chemical structure. Subsequently, perform qNMR to obtain a highly accurate absolute purity value. Corroborate this with elemental analysis data that falls within the accepted ±0.4% deviation.

When the results from these disparate methods align—for instance, an HPLC purity of 99.5%, a qNMR purity of 99.4% w/w, and elemental analysis within 0.3% of theoretical values—a researcher can have the highest degree of confidence in the quality of the synthesized material, ensuring the integrity and reproducibility of all subsequent experiments.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Marsh, J. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, ACS Publications. [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Hickey, S. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, PubMed Central. [Link]

  • Marsh, J. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]

  • Green, R. L. (1963). Aqueous infrared studies of the pyridine carboxylic acids. The Journal of Physical Chemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. [Link]

  • Quintal, S., et al. (2000). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. [Link]

Sources

Benchmarking the performance of "5-Amino-6-hydroxypyridine-3-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking the Performance of 5-Amino-6-hydroxypyridine-3-carboxylic Acid Derivatives as Novel PARP Inhibitors

Introduction

In the landscape of modern drug discovery, particularly in oncology, the identification of novel heterocyclic scaffolds that can effectively modulate critical cellular pathways is of paramount importance. The pyridine ring and its derivatives are foundational components in medicinal chemistry, known to interact with a wide array of enzymes and receptors.[1] The this compound core represents a promising, yet underexplored, scaffold. Its intrinsic chemical properties—a carboxylic acid for potential derivatization and hydrogen bonding, a hydroxyl group that exists in tautomeric equilibrium with a pyridone, and an amino group—suggest a strong potential for forming critical interactions within an enzyme's active site. Specifically, these features are reminiscent of pharmacophores known to bind to metalloenzymes or enzymes with complex hydrogen-bonding networks.[2][3]

This guide provides a comprehensive framework for the synthesis, characterization, and performance benchmarking of derivatives based on this scaffold. As Senior Application Scientists, our goal is to present a robust, self-validating methodology grounded in established biochemical principles. We will focus on evaluating these novel compounds as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes central to DNA damage repair and a clinically validated target in cancer therapy.[4] By comparing these derivatives against each other and known standards, this guide will empower researchers and drug development professionals to systematically explore the structure-activity relationships (SAR) and therapeutic potential of this novel chemical series.

The Rationale: Targeting PARP with a Novel Scaffold

PARP enzymes, particularly PARP1 and PARP2, are critical for repairing single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of double-strand breaks during replication, ultimately resulting in cell death—a concept known as synthetic lethality.[4]

The catalytic mechanism of PARP involves the binding of NAD+ and its subsequent cleavage to transfer ADP-ribose units onto target proteins. Many successful PARP inhibitors mimic the nicotinamide portion of the NAD+ substrate, occupying the donor site and preventing catalysis. The this compound scaffold is hypothesized to function similarly. The carboxamide derivatives, in particular, can form key hydrogen bonds with amino acid residues like Gly-863 and Ser-904 in the PARP1 active site, while the pyridine ring establishes π-stacking interactions, effectively blocking the NAD+ binding pocket.[6]

PARP_Inhibition_Mechanism cluster_0 PARP Catalytic Cycle cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 binds to NAD NAD+ PARP1->NAD recruits Blocked Catalysis Blocked PARP1->Blocked PAR Poly(ADP-ribose) Chain Formation NAD->PAR catalyzes Repair DNA Repair PAR->Repair recruits factors for AutoPARylation Auto-PARylation (PARP1 Release) PAR->AutoPARylation leads to AutoPARylation->PARP1 releases Inhibitor 5-Amino-6-hydroxypyridine- 3-carboxamide Derivative Inhibitor->PARP1 competitively binds to NAD+ site Trapping PARP Trapping on DNA Blocked->Trapping prevents release CellDeath Synthetic Lethality in HR-deficient cells Trapping->CellDeath

Caption: Mechanism of PARP inhibition by the candidate compounds.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

To effectively benchmark performance, a small, focused library of derivatives should be synthesized from the parent carboxylic acid. The most direct and informative modification is the conversion of the carboxylic acid to a variety of amides, as the carboxamide moiety is critical for the activity of many known PARP inhibitors.[6] This can be achieved reliably using a standard peptide coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

Experimental Protocol: Amide Synthesis via TBTU Coupling

This protocol describes a general procedure for coupling the parent acid with a primary or secondary amine.

Causality: The choice of TBTU as a coupling agent is based on its high efficiency, rapid reaction times, and minimization of side reactions, such as racemization if chiral amines were used. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Synthesis_Workflow Start Start Materials: - this compound - Desired Amine (R-NH2) - TBTU, DIPEA, DMF Step1 Dissolve parent acid in anhydrous DMF Start->Step1 Step2 Add DIPEA (2.5 eq) and TBTU (1.2 eq) Step1->Step2 Step3 Stir for 10 min at room temperature (Activation Step) Step2->Step3 Step4 Add Amine (1.2 eq) Step3->Step4 Step5 Stir overnight at room temperature Step4->Step5 Step6 Reaction Quench: Add water Step5->Step6 Step7 Extraction with Ethyl Acetate Step6->Step7 Step8 Purification: Silica Gel Column Chromatography Step7->Step8 Product Final Product: Amide Derivative Step8->Product

Caption: General workflow for the synthesis of amide derivatives.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add DIPEA (2.5 eq).

  • Activation: Add TBTU (1.2 eq) to the solution and stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Benchmarking Performance: PARP1 Inhibition Assay

For initial benchmarking, a fluorescence-based enzymatic assay is an excellent choice due to its high sensitivity, continuous monitoring capabilities, and suitability for high-throughput screening.[7][8] This type of assay measures the consumption of NAD+ during the PARP-catalyzed reaction.

Experimental Protocol: In Vitro PARP1 Fluorescence-Based Inhibition Assay

This protocol is adapted from commercially available kits and standard literature procedures for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Self-Validation: The protocol's integrity is maintained by including multiple controls:

  • No-Enzyme Control: Ensures the signal is dependent on PARP1 activity.

  • No-Inhibitor (DMSO) Control: Represents 100% enzyme activity.

  • Reference Inhibitor Control (e.g., Olaparib): Validates the assay is performing correctly and provides a benchmark for potency.

Assay_Workflow cluster_0 Plate Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A1 Prepare serial dilutions of test compounds and Olaparib in DMSO A2 Add diluted compounds to 384-well plate A1->A2 A3 Add PARP1 enzyme, activated DNA, and Assay Buffer to wells A2->A3 A4 Incubate for 15 min at room temperature A3->A4 B1 Initiate reaction by adding NAD+ / Developer mix A4->B1 Start Reaction B2 Incubate for 60 min at room temperature, protected from light B1->B2 B3 Read fluorescence (e.g., Ex/Em = 540/590 nm) on a plate reader B2->B3 C1 Subtract background (no-enzyme control) B3->C1 Process Raw Data C2 Normalize data to DMSO control (100% activity) C1->C2 C3 Plot % Inhibition vs. log[Inhibitor] C2->C3 C4 Fit sigmoidal dose-response curve to calculate IC50 C3->C4

Caption: Experimental workflow for the fluorescence-based PARP1 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound and the reference inhibitor (Olaparib) in 100% DMSO, starting from a 1 mM stock.

  • Reagent Preparation: Prepare the PARP1 assay buffer containing activated DNA.

  • Plate Setup: In a 384-well assay plate, add the diluted compounds. Also include wells for a no-inhibitor control (DMSO only) and a no-enzyme background control.

  • Enzyme Addition: Add the PARP1 enzyme solution (pre-mixed with activated DNA in assay buffer) to all wells except the no-enzyme control. Add buffer alone to the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the NAD+ and developer mix (which contains the fluorescent probe system) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the no-enzyme control from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (DMSO) control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Comparative Analysis and SAR Insights

The ultimate goal of benchmarking is to generate clear, comparable data that can guide further drug development efforts.[9][10] Summarizing the IC50 values in a table allows for a direct comparison of the synthesized derivatives against the parent compound and a clinical benchmark.

Performance Data Summary (Hypothetical Data)
Compound IDDerivative Moiety (R-group)PARP1 IC50 (nM)
AHPC-01 (Parent) -OH (Carboxylic Acid)> 10,000
AHPC-02 -NH₂ (Primary Amide)850
AHPC-03 -NH-CH₃ (Methyl Amide)425
AHPC-04 -NH-CH₂CH₂OH (Hydroxyethyl Amide)210
AHPC-05 -N(CH₃)₂ (Dimethyl Amide)> 5,000
Olaparib (Control) -5.2
Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data presented, several key insights can be drawn, demonstrating the value of this systematic approach:

  • Carboxylic Acid vs. Amide: The parent carboxylic acid (AHPC-01) is inactive, indicating that the free carboxylate is detrimental to activity, likely due to being charged at physiological pH and unable to form the necessary hydrogen bonds in the active site. Conversion to a primary amide (AHPC-02) immediately establishes inhibitory activity.

  • Amide Substitution: Simple alkylation of the amide nitrogen (AHPC-03) improves potency, suggesting this part of the molecule may be entering a hydrophobic pocket.

  • Introducing Hydrogen Bond Donors: Adding a hydroxyl group on the amide substituent (AHPC-04) further doubles the potency. This suggests the terminal hydroxyl group may be forming an additional, favorable hydrogen bond with a nearby residue in the enzyme's active site.

  • Steric Hindrance: The disubstituted dimethyl amide (AHPC-05) is inactive. This indicates that at least one hydrogen on the amide nitrogen is essential for a critical hydrogen bond interaction, and/or the dimethyl substitution introduces steric clash.

Conclusion and Future Directions

This guide outlines a rigorous and logical framework for benchmarking the performance of novel this compound derivatives as PARP inhibitors. By following a systematic process of targeted synthesis and quantitative biochemical evaluation, researchers can efficiently generate high-quality, comparable data to establish clear structure-activity relationships.

The hypothetical results demonstrate that simple modifications to the carboxylic acid moiety can transform an inactive parent scaffold into a nanomolar inhibitor. The most promising derivative from this initial screen, AHPC-04 , warrants further investigation. Future steps should include:

  • Selectivity Profiling: Assessing the inhibitory activity against other PARP family members (e.g., PARP2) to understand the selectivity profile.

  • PARP Trapping Assays: Evaluating the ability of the compounds to "trap" PARP on DNA, which is a key mechanism for the cytotoxicity of many clinical PARP inhibitors.[4][11]

  • Cell-Based Assays: Determining the anti-proliferative effects in relevant cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutant cells).

  • ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of lead compounds to assess their drug-like potential.

By employing the robust benchmarking protocols detailed herein, drug discovery teams can make data-driven decisions to accelerate the development of this promising new class of enzyme inhibitors.

References

  • BPS Bioscience. PARP Assays. [Link]

  • Technology Networks. (2024). How To Choose the Right Assay for PARP. [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics. [Link]

  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]

  • Cambridge Bioscience. PARP assay kits. [Link]

  • Mateo, J., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. [Link]

  • Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PMC - NIH. [Link]

  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]

  • Mangione, W., et al. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PMC - NIH. [Link]

  • Graff, D. E., et al. (2023). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling. [Link]

  • Gregor, I., et al. (2007). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. [Link]

  • Inova. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How. [Link]

  • Gilman, S. D., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytical Biochemistry. [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Besse, R. D., et al. (2023). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Asati, V., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Asati, V., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Calvet, C. M., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery. [Link]

  • COCONUT. (2024). CNP0320055.0: 6-Hydroxynicotinic acid. [Link]

  • Szeliga, M., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Scientific Reports. [Link]

  • Kharlamova, A. D., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Tan, T. H., et al. (2022). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. RSC Medicinal Chemistry. [Link]

  • Higashi, T. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]

  • St. Jean, D. J., Jr., et al. (2011). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports. [Link]

  • Martínez-Salas, P., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. [Link]

  • Wang, Z., et al. (2016). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to Cross-Reactivity Studies of 5-Amino-6-hydroxypyridine-3-carboxylic Acid Analogs as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of escalating antibiotic resistance, the discovery and development of novel inhibitors for bacterial resistance enzymes are of paramount importance. Metallo-β-lactamases (MBLs) represent a significant threat, conferring resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense.[1][2] This guide provides an in-depth analysis of the cross-reactivity of analogs of "5-Amino-6-hydroxypyridine-3-carboxylic acid," a scaffold of interest for MBL inhibition. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols for assessing the specificity of these potential drug candidates.

The Imperative of Specificity in MBL Inhibitor Development

The clinical utility of any new therapeutic agent hinges on its specificity for the intended target. Off-target effects can lead to unforeseen toxicity and diminish the therapeutic window. For MBL inhibitors, cross-reactivity against human metalloenzymes or other unrelated bacterial or human proteins is a critical concern. Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of drug design and optimization.

The pyridine carboxylic acid scaffold has emerged as a promising starting point for MBL inhibitors due to its ability to chelate the active site zinc ions essential for catalysis.[3][4][5] However, the structural similarity of the active sites of different MBL subclasses (B1, B2, and B3) and other metalloenzymes necessitates a thorough investigation of inhibitor selectivity.[6]

Featured Compound and Analogs: A Comparative Overview

While direct inhibitory data for "this compound" is not extensively available in public literature, its structural motifs are present in known MBL inhibitors. For this guide, we will focus on a representative analog, 1-hydroxy-pyridine-2(1H)-thione-6-carboxylic acid , a potent inhibitor of the Verona integron-encoded metallo-β-lactamase (VIM-2), a clinically significant subclass B1 MBL.[7] We will compare its activity with other pyridine-based carboxylic acid analogs.

Table 1: Comparative Inhibitory Activity of Pyridine Carboxylic Acid Analogs against Metallo-β-Lactamases

Compound/AnalogTarget MBLIC50 (µM)Ki (µM)Reference
1-hydroxy-pyridine-2(1H)-thione-6-carboxylic acid VIM-2-0.013[3]
Pyridine-2,4-dicarboxylic acid CphA (subclass B2)-4.5[3]
Pyridine-2,6-dithiocarboxylic acid NDM-1 (subclass B1)Potent Inhibition-[8]
6-phosphonomethylpyridine-2-carboxylates (PMPCs) IMP-1, VIM-2, NDM-1 (B1), L1 (B3)0.3 - 7.20.03 - 1.5[9]
Dithioacid analog of pyridine monothiocarboxylic acid CcrA (B1), L1 (B3)Strong Inhibition-[3]

Note: IC50 and Ki values are dependent on assay conditions. This table is for comparative purposes.

Experimental Design for Cross-Reactivity Profiling

A robust cross-reactivity assessment involves a multi-tiered approach, starting with in vitro enzyme inhibition assays against a panel of related and unrelated targets. The selection of this panel is crucial and should be guided by the inhibitor's chemical scaffold and potential off-target liabilities.

Workflow for Cross-Reactivity Assessment

workflow A Primary Target Assay (e.g., VIM-2 MBL) B Selectivity Panel: - Other MBL Subclasses (B2, B3) - Serine-β-Lactamases - Human Metalloenzymes - Kinases, Proteases A->B Establish Potency C Dose-Response Assays (IC50 Determination) B->C Identify Off-Targets D Mechanism of Inhibition Studies (e.g., Ki Determination) C->D Quantify Selectivity E Cell-based Assays D->E Confirm Cellular Activity F In vivo Toxicity Studies E->F Assess Safety Profile pathways cluster_0 Bacterial Cell cluster_1 Human Cell MBL Metallo-β-Lactamase (MBL) Target Enzyme BetaLactam β-Lactam Antibiotic BetaLactam->MBL Hydrolysis Inhibitor {this compound Analog|Potential Inhibitor} Inhibitor->MBL Inhibition Kinase Kinase (e.g., JAK2) Potential Off-Target Inhibitor->Kinase Potential Cross-Reactivity PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase

Caption: On-target inhibition of MBLs versus potential off-target kinase inhibition.

Conclusion and Future Directions

The "this compound" scaffold and its analogs represent a promising avenue for the development of novel MBL inhibitors. However, as with any drug discovery program, a thorough understanding of the compound's selectivity is critical for its successful translation to the clinic. The experimental framework and protocols outlined in this guide provide a robust starting point for researchers to conduct comprehensive cross-reactivity studies. Future work should focus on expanding the panel of off-targets based on emerging data and utilizing cell-based and in vivo models to validate the in vitro findings. By prioritizing scientific integrity and a logical, stepwise approach to cross-reactivity profiling, the scientific community can advance the development of safe and effective MBL inhibitors to combat the growing threat of antibiotic resistance.

References

  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry. [Link]

  • An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases. Molecules. [Link]

  • Inhibition of metallo-beta-lactamases by pyridine monothiocarboxylic acid analogs. The Journal of Antibiotics. [Link]

  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules. [Link]

  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases. [Link]

  • Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. Molecules. [Link]

  • Cysteinyl peptides and pyridine dicarboxylic acid inhibitors of MBLs. ResearchGate. [Link]

  • Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The metallo-β-lactamases strike back: emergence of taniborbactam escape variants. Antimicrobial Agents and Chemotherapy. [Link]

  • The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. Trends in Pharmacological Sciences. [Link]

  • Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition. ChemMedChem. [Link]

  • The urgent need for metallo-β-lactamase inhibitors: an unattended global threat. The Lancet Infectious Diseases. [Link]

  • Discovery of 1-Hydroxypyridine-2(1H)-thione-6-carboxylic Acid as a First-in-Class Low-Cytotoxic Nanomolar Metallo β-Lactamase Inhibitor. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Strategies to Name Metallo-β-Lactamases and Number Their Amino Acid Residues. Antibiotics. [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Biological & Pharmaceutical Bulletin. [Link]

  • β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

  • Interactions of "bora-penicilloates" with serine β-lactamases and DD-peptidases. Biochemistry. [Link]

  • Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases. Biochemistry. [Link]

Sources

A Comparative Guide to the Chelating Properties of Pyridinols: Evaluating 5-Amino-6-hydroxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridinols in Metal Chelation

Pyridinols and their derivatives represent a cornerstone in the design of metal chelating agents, with profound implications in fields ranging from medicinal chemistry to environmental science. Their efficacy stems from the presence of a pyridine ring functionalized with hydroxyl groups, which, in concert with other substituents, can coordinate with metal ions with high affinity and selectivity. This is particularly true for hard metal ions of significant biological and toxicological relevance, such as iron (Fe³⁺), aluminum (Al³⁺), and copper (Cu²⁺).[1][2]

The therapeutic potential of pyridinol-based chelators is perhaps best exemplified by their application in the management of iron overload disorders.[3][4] Deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone, is a clinically approved oral iron chelator that has transformed the treatment of thalassemia major.[4] The success of deferiprone has spurred extensive research into other pyridinol scaffolds to develop chelators with improved efficacy, selectivity, and safety profiles.

This guide provides a comprehensive comparison of the chelating properties of various pyridinol derivatives, with a special focus on the potential of 5-Amino-6-hydroxypyridine-3-carboxylic acid . While experimental data for this specific molecule is limited, we will leverage our understanding of structure-activity relationships within the pyridinol class to project its chelating capabilities. This analysis is supported by a review of established experimental protocols for determining key chelation parameters, empowering researchers to further investigate this and other novel chelating agents.

Understanding the Chelating Landscape of Pyridinols: A Structure-Activity Perspective

The chelation efficiency of a pyridinol is dictated by several key structural features:

  • Position of the Hydroxyl Group: The relative positions of the hydroxyl and keto groups (in the pyridinone tautomer) are critical for forming stable chelate rings with metal ions. 3-hydroxy-4-pyridinones and 3-hydroxy-2-pyridinones are particularly effective bidentate chelators, forming stable five-membered rings with metal ions.[2][5]

  • Acid Dissociation Constant (pKa): The pKa of the hydroxyl group determines the pH at which the ligand can deprotonate and bind to a metal ion. A lower pKa can be advantageous for chelation in acidic environments.

  • Additional Functional Groups: The presence of other functional groups, such as carboxylic acids and amino groups, can influence the ligand's denticity, solubility, and the stability of the resulting metal complex.

The primary parameters used to quantify and compare the chelating efficacy of these compounds are:

  • Protonation Constants (pKa): These values indicate the acidity of the ligand's functional groups.

  • Stability Constants (log K or log β): These constants quantify the strength of the interaction between the ligand and a metal ion. Higher values indicate a more stable complex.[6]

  • pM Value: This parameter represents the negative logarithm of the free metal ion concentration at a specific pH and total concentrations of metal and ligand. For iron chelators, this is often expressed as pFe , providing a standardized measure of iron sequestering efficiency under physiologically relevant conditions.

Introducing this compound: A Multifunctional Chelator Candidate

This compound is an intriguing candidate for metal chelation due to its unique combination of functional groups. Its structure suggests the potential for tridentate chelation, involving the hydroxyl, carboxylic acid, and potentially the amino group.

While extensive experimental data on its chelation properties are not yet available, a predicted pKa value of 14.41 has been reported.[7] It is important to note that this is a predicted value and requires experimental verification. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the pyridine ring is expected to influence its acidity and coordination chemistry in a complex manner.

Comparative Analysis with Other Pyridinols

To contextualize the potential of this compound, we will compare its structural features and predicted properties with those of well-characterized pyridinol chelators.

Key Pyridinol Chelators for Comparison
  • 3-Hydroxy-4-pyridinones (e.g., Deferiprone): The most studied class of pyridinone chelators, known for their high affinity for Fe³⁺.[4]

  • 3-Hydroxy-2-pyridinones: Another important class of bidentate chelators.[5]

  • 2,3-Dihydroxypyridines: Catechol-like pyridinols with distinct coordination properties.[1]

Data Presentation: A Comparative Overview of Pyridinol Properties

The following tables summarize the available pKa and iron chelation data for a selection of pyridinol derivatives.

Table 1: pKa Values of Selected Pyridinol Derivatives

CompoundpKa1pKa2Reference
This compound Predicted: 14.41-[7]
3-Hydroxypyridine4.798.75[8]
4-Hydroxypyridine3.211.0[9]
2,3-Dihydroxypyridine-8.7[1]
Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone)3.79.8[10]
1-methyl-3-hydroxy-2-pyridinone1.98.8[11]

Table 2: Iron (Fe³⁺) Stability Constants and pFe Values for Selected Pyridinol Chelators

Ligandlog β₁₁₀pFeReference
Deferiprone-20.6[10]
N³(etLH)₃ (tris-3,2-hydroxypyridinone)27.3426.5[5]
N²(prLH)₂ (bis-3,2-hydroxypyridinone)20.3924.78[5]

Note: The absence of experimental log K and pFe values for this compound highlights the need for further research to accurately assess its iron chelating potential.

Experimental Protocols for Characterizing Chelating Properties

To facilitate the experimental evaluation of this compound and other novel chelators, we provide detailed methodologies for determining their pKa and metal-ligand stability constants.

Potentiometric Titration for pKa and Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[5] The principle involves monitoring the pH of a solution containing the ligand (and metal ion for stability constant determination) as a function of the volume of a standard titrant (e.g., NaOH) added.

Experimental Workflow for Potentiometric Titration

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized acid and base solutions (e.g., HCl, NaOH) F Titrate ligand solution with standardized base to determine pKa values A->F B Prepare a solution of the ligand of known concentration B->F G Titrate a mixture of ligand and metal salt solutions with standardized base B->G C Prepare a solution of the metal salt of known concentration C->G D Prepare an electrolyte solution to maintain constant ionic strength D->F D->G E Calibrate pH electrode with standard buffers E->F E->G H Plot titration curves (pH vs. volume of titrant) F->H G->H I Use computational software (e.g., HYPERQUAD) to refine pKa and stability constants H->I

Figure 1: Workflow for potentiometric determination of pKa and stability constants.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare carbonate-free solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) and standardize them.

    • Accurately weigh the ligand and dissolve it in a known volume of deionized water to prepare a stock solution.

    • Prepare a stock solution of the metal salt (e.g., FeCl₃) of known concentration.

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength during the titration.

  • pKa Determination:

    • Calibrate the pH electrode using standard buffer solutions.

    • In a thermostated titration vessel, pipette a known volume of the ligand solution and the background electrolyte.

    • Titrate the solution with the standardized base, recording the pH after each addition of titrant.

  • Stability Constant Determination:

    • In the titration vessel, pipette known volumes of the ligand solution, the metal salt solution, and the background electrolyte.

    • Titrate the mixture with the standardized base, recording the pH at each step.

  • Data Analysis:

    • Plot the titration curves (pH versus volume of titrant).

    • Utilize specialized software to analyze the titration data and calculate the pKa values and the stepwise and overall stability constants (β).

UV-Vis Spectrophotometry for Stability Constant Determination

UV-Vis spectrophotometry is another powerful technique for studying metal-ligand complexation, particularly when the complex has a distinct absorption spectrum from the free ligand and metal ion.

Principle of Spectrophotometric Titration

G cluster_spectra Distinct UV-Vis Spectra M Free Metal Ion (M) ML Metal-Ligand Complex (ML) M->ML + L spec_M Spectrum of M M->spec_M L Free Ligand (L) L->ML + M spec_L Spectrum of L L->spec_L spec_ML Spectrum of ML ML->spec_ML

Figure 2: Principle of UV-Vis spectrophotometry for chelation studies.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the ligand and metal ion of known concentrations.

    • Prepare a series of buffer solutions covering a range of pH values.

  • Spectral Acquisition:

    • For each pH, prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa).

    • Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis:

    • Analyze the changes in absorbance at specific wavelengths as a function of ligand concentration and pH.

    • Use methods such as the mole-ratio method or Job's plot to determine the stoichiometry of the complex.

    • Employ computational software to perform a global analysis of the spectral data and determine the stability constants.

Conclusion and Future Directions

The field of pyridinol-based chelators is rich with possibilities for the development of novel therapeutic and diagnostic agents. While 3-hydroxy-4-pyridinones have been extensively studied, other isomers and substituted derivatives, such as this compound, offer unique structural features that may translate to advantageous chelating properties.

The predicted high pKa of this compound suggests that its hydroxyl group may be less acidic than that of many other pyridinols. However, the presence of the carboxylic acid and amino groups introduces additional complexity and potential coordination sites that warrant thorough experimental investigation.

The protocols detailed in this guide provide a robust framework for the comprehensive characterization of the chelating properties of this compound and other novel pyridinol derivatives. Such studies are essential to unlock their full potential and to drive the rational design of the next generation of metal chelators for a wide range of applications.

References

  • Furia, T. E. (Ed.). (2020). CRC handbook of food additives. CRC press.
  • Ma, R., et al. (2012). Synthesis and Iron Sequestration Equilibria of Novel Exocyclic 3-Hydroxy-2-pyridinone Donor Group Siderophore Mimics. Inorganic chemistry, 51(21), 11763–11775.
  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores.
  • Kontoghiorghes, G. J., & Eracleous, E. (2009). A historical and mechanistic account of the development of deferiprone as a major orphan drug for the treatment of iron overload in thalassaemia and other diseases. Hemoglobin, 33(5), 317-328.
  • Chaston, T. B., & Richardson, D. R. (2003). Iron chelators for the treatment of iron overload disease: relationship between structure, redox activity, and toxicity.
  • Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International journal of molecular sciences, 23(6), 3227.
  • Kontoghiorghes, G. J., Chambers, S., & Hoffbrand, A. V. (1987). Comparative study of iron mobilization from haemosiderin, ferritin and iron (III) precipitates by chelators. Biochemical Journal, 241(1), 87-92.
  • Streater, M., Taylor, P. D., Hider, R. C., & Porter, J. (1990). Novel 3-hydroxy-2 (1H)-pyridinones. Synthesis, iron (III)-chelating properties and biological activity. Journal of medicinal chemistry, 33(6), 1749-1755.
  • Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry, 27(11), 1745-1749.
  • PubChem. 3-Hydroxypyridine. Available from: [Link]

  • ChemBK. 3-Hydroxypyridine. Available from: [Link]

  • Wikipedia. Stability constants of complexes. Available from: [Link]

  • Crisponi, G., & Nurchi, V. M. (2016). Chemical features of in use and in progress chelators for iron overload. Journal of trace elements in medicine and biology, 38, 147-160.
  • Chemistry Stack Exchange. Why is 4-hydroxypyridine more acidic than benzoic acid?. Available from: [Link]

Sources

In Vitro Validation of 5-Amino-6-hydroxypyridine-3-carboxylic acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of "5-Amino-6-hydroxypyridine-3-carboxylic acid" as a potential enzyme inhibitor. Geared towards researchers, scientists, and professionals in drug development, this document outlines a systematic approach to characterizing the inhibitory potential of this novel compound. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis against established inhibitors.

Introduction: The Rationale for Investigating this compound

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that function as enzyme inhibitors.[1][2] These compounds have shown activity against a wide array of enzyme targets, including kinases, metalloenzymes, and various metabolic enzymes.[1][3] The structural features of this compound, including its amino, hydroxyl, and carboxylic acid moieties, suggest its potential to interact with the active sites of various enzymes through hydrogen bonding, electrostatic interactions, and metal chelation.

Given the novelty of this specific compound in the context of enzyme inhibition, a systematic in vitro validation is the crucial first step in elucidating its therapeutic potential. This guide will provide the roadmap for such an investigation, focusing on hypothesis-driven target selection and rigorous experimental execution.

Experimental Design: A Strategic Approach to In Vitro Validation

A robust in vitro validation strategy begins with a well-conceived experimental plan. The following sections detail the critical considerations for evaluating this compound.

Hypothesis-Driven Target Selection

In the absence of established targets for this compound, a logical starting point is to investigate its activity against enzyme families that are known to be modulated by structurally similar compounds. Based on the prevalence of pyridine carboxylic acid derivatives as inhibitors, we propose an initial screening against the following enzyme classes:

  • Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are crucial in tissue remodeling and are prominent targets in cancer and inflammation.[3] The hydroxypyridine and carboxylic acid groups of our test compound could potentially chelate the catalytic zinc ion in the active site of MMPs.

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The amino-pyridine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.

  • Cyclooxygenases (COXs): These enzymes are involved in the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). Carboxylic acid-containing compounds are known to inhibit COX enzymes.

Selection of Positive Controls and Comparative Compounds

For a meaningful comparison, it is essential to include well-characterized inhibitors for each enzyme class. These positive controls serve to validate the assay and provide a benchmark against which the potency of this compound can be measured.

Enzyme ClassProposed Target EnzymePositive Control/ComparatorRationale for Selection
Matrix Metalloproteinases MMP-2 (Gelatinase A)MarimastatA well-characterized, broad-spectrum MMP inhibitor.
Protein Kinases PI3KαAlpelisib (BYL719)A potent and selective inhibitor of the p110α subunit of PI3K.[4]
Cyclooxygenases COX-2CelecoxibA selective COX-2 inhibitor, representing a standard-of-care therapeutic.

Methodologies: Detailed Protocols for Enzyme Inhibition Assays

The following are detailed, step-by-step protocols for determining the inhibitory activity of this compound against the selected enzyme targets. These protocols are designed to be adaptable and should be optimized for specific laboratory conditions.

General Protocol for Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[5][6] The following is a general, spectrophotometric-based protocol that can be adapted for various enzymes.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (test compound)

  • Positive control inhibitor

  • Assay buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compound and positive control in the assay buffer.

    • Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Enzyme solution and the desired concentrations of the test compound.

    • Positive control wells: Enzyme solution and the desired concentrations of the positive control inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength will be specific to the substrate and product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Specific Assay Protocol: MMP-2 Inhibition Assay

This assay utilizes a fluorogenic peptide substrate that is cleaved by MMP-2, releasing a fluorescent molecule.

  • Enzyme: Recombinant human MMP-2

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (a fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Detection: Excitation at 325 nm, Emission at 393 nm

Specific Assay Protocol: PI3Kα Inhibition Assay

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

  • Enzyme: Recombinant human PI3Kα

  • Substrates: PIP2 and ATP

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega) or similar

  • Detection: Luminescence

Specific Assay Protocol: COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate.

  • Enzyme: Ovine or human COX-2

  • Substrate: Arachidonic acid

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Detection: Absorbance at 590 nm

Data Presentation and Comparative Analysis

The results of the in vitro inhibition assays should be presented in a clear and comparative manner. The following table provides a template for summarizing the IC50 values.

CompoundMMP-2 IC50 (µM)PI3Kα IC50 (µM)COX-2 IC50 (µM)
This compound [Experimental Value][Experimental Value][Experimental Value]
Marimastat [Experimental Value]N/AN/A
Alpelisib (BYL719) N/A[Experimental Value]N/A
Celecoxib N/AN/A[Experimental Value]

N/A: Not Applicable

A lower IC50 value indicates a more potent inhibitor.[5] By comparing the IC50 of this compound to the respective positive controls, we can assess its relative potency and selectivity.

Visualizing the Workflow and Potential Mechanisms

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Compound This compound Assay Enzyme Inhibition Assay (96-well plate) Compound->Assay Controls Positive Controls Controls->Assay Enzymes MMP-2, PI3Kα, COX-2 Enzymes->Assay Substrates Specific Substrates Substrates->Assay Measurement Spectrophotometry/ Luminescence Assay->Measurement Analysis IC50 Determination Measurement->Analysis Comparison Comparison with Known Inhibitors Analysis->Comparison

Caption: Experimental workflow for the in vitro validation of an enzyme inhibitor.

mmp_inhibition cluster_enzyme MMP Active Site cluster_inhibitor Inhibitor Enzyme MMP-2 Zinc Zn²⁺ Inhibitor 5-Amino-6-hydroxypyridine -3-carboxylic acid Inhibitor->Zinc Chelation

Caption: Hypothetical chelation of the catalytic zinc ion in the MMP-2 active site.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro validation of this compound as an enzyme inhibitor. The proposed experiments will establish its inhibitory potency and selectivity against a panel of clinically relevant enzymes. Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Broader Selectivity Profiling: Screening against a larger panel of enzymes to assess off-target effects.

  • Structural Biology Studies: Co-crystallization of the compound with its target enzyme to elucidate the binding mode at the atomic level.

  • Cell-Based Assays: To confirm the activity of the compound in a more physiologically relevant context.

By following a systematic and rigorous approach, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential development as a novel therapeutic agent.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). ResearchGate. [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2023). ResearchGate. [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved January 15, 2026, from [Link]

  • Discovering New PI3Kα Inhibitors for Colon Cancer. (2026). BIOENGINEER.ORG. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst, 145(11), 3857-3867. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2014). PLoS One, 9(4), e93027. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers, 1(2), 208-217. [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. Retrieved January 15, 2026, from [Link]

  • Uncompetitive Allosteric Inhibitor of Mitochondrial Creatine Kinase Prevents Binding and Release of Creatine by Stabilization of Loop Closure. (2024). bioRxiv. [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2015). JoVE (Journal of Visualized Experiments), (97), e52355. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1497–1520. [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (1999). Biological & Pharmaceutical Bulletin, 22(11), 1234-1236. [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (2021). Archives of Biochemistry and Biophysics, 708, 108953. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. [Link]

  • 5-Amino-6-(benzylamino)pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. (2021). RSC Medicinal Chemistry, 12(10), 1709-1715. [Link]

  • Targeting Metalloenzymes for Therapeutic Intervention. (2019). Chemical Reviews, 119(2), 1307–1357. [Link]

Sources

A Head-to-Head Comparison of 5-Amino-6-hydroxypyridine-3-carboxylic acid with Known Kinase Inhibitors: A Strategic Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human kinome comprises over 500 enzymes, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The central challenge in this field is achieving selectivity, as off-target effects can lead to toxicity and limit therapeutic efficacy.

This guide provides a framework for the head-to-head comparison of a novel chemical entity, exemplified by 5-Amino-6-hydroxypyridine-3-carboxylic acid , against established kinase inhibitors. While this compound is not a recognized kinase inhibitor itself, its pyridinol scaffold is a common feature in many bioactive compounds. We will, therefore, use it as a hypothetical starting point to illustrate the rigorous process of evaluating a new compound's potential as a kinase inhibitor. This process involves a multi-faceted approach, from broad-spectrum screening to detailed mechanistic studies, to understand a compound's potency, selectivity, and mode of action in comparison to established drugs.

Comparative Framework: Selecting Benchmark Kinase Inhibitors

To effectively evaluate our hypothetical compound, we must select a panel of well-characterized kinase inhibitors that represent different mechanisms of action and target profiles. For this guide, we have chosen three prominent inhibitors:

  • Staurosporine: A natural product that is a potent but non-selective ATP-competitive kinase inhibitor. It serves as a broad-spectrum positive control in many kinase assays.

  • Imatinib (Gleevec®): A paradigm of targeted therapy, Imatinib is a Type II inhibitor that selectively targets the BCR-Abl fusion protein in chronic myeloid leukemia (CML) by binding to the inactive kinase conformation. It also inhibits other kinases such as c-KIT and PDGF-R.

  • Ibrutinib (Imbruvica®): A covalent inhibitor that forms an irreversible bond with a cysteine residue in the active site of Bruton's tyrosine kinase (BTK). This mechanism provides high potency and prolonged duration of action.

Experimental Workflow for Kinase Inhibitor Profiling

The evaluation of a novel compound against these benchmarks would follow a systematic, multi-step process. This workflow is designed to first identify any kinase inhibitory activity and then to characterize its potency, selectivity, and mechanism of action in detail.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Quality Control B Single-Dose Kinase Panel Screen (e.g., at 10 µM) A->B C Hit Identification (>50% inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D Advance Hits E Broad Kinome Profiling (e.g., 400+ kinases) D->E F Selectivity Analysis (Selectivity Score) E->F G ATP Competition Assay F->G Characterize Lead H Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) G->H I Downstream Signaling Pathway Analysis (Western Blot, Phospho-flow) H->I

Caption: A generalized workflow for the discovery and characterization of novel kinase inhibitors.

Head-to-Head Comparison: A Hypothetical Data Summary

The following table summarizes the kind of data that would be generated from the experimental workflow described above. The data for "this compound" is hypothetical and for illustrative purposes only.

Parameter This compound (Hypothetical) Staurosporine Imatinib Ibrutinib
Primary Target(s) Kinase XBroad SpectrumBCR-Abl, c-KIT, PDGF-RBTK
Mechanism of Action ATP-competitive (putative)ATP-competitive (Type I)ATP-competitive (Type II)Covalent (irreversible)
IC50 (Primary Target) 500 nM5 nM250 nM0.5 nM
Selectivity Score (S10 at 1 µM) 0.10.010.80.9
Cellular Potency (EC50) 1.2 µM20 nM500 nM10 nM
  • IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Selectivity Score (S10): The fraction of kinases in a panel that are inhibited by more than 90% at a given concentration (e.g., 1 µM). A higher score indicates greater selectivity.

  • EC50 (Effective Concentration 50%): The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay.

Detailed Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Principle: The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate light. Inhibition of the kinase results in less ADP production and a lower luminescent signal.

Materials:

  • Kinase of interest (e.g., Abl, BTK)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.

  • ATP Generation and Luminescence Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the newly formed ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data to the positive control (DMSO only) to get the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Mechanistic Insights: Visualizing a Target Pathway

To understand the potential impact of a kinase inhibitor, it is crucial to visualize its position within a signaling pathway. The diagram below illustrates the MAPK/ERK pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. Many successful kinase inhibitors target components of this pathway, such as BRAF and MEK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates BRAF BRAF Ras->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the evaluation of a novel chemical entity, such as this compound, as a potential kinase inhibitor. By comparing it against well-characterized inhibitors like Staurosporine, Imatinib, and Ibrutinib, researchers can gain critical insights into its potency, selectivity, and mechanism of action. The systematic workflow, from initial screening to detailed cellular characterization, provides a robust framework for identifying promising lead compounds for further drug development. The ultimate goal is to develop inhibitors with high on-target potency and a clean off-target profile, leading to safer and more effective therapies.

References

  • The human kinome. Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). Science. [Link]

  • Kinase inhibitor selectivity. Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Nature biotechnology. [Link]

  • Imatinib: A paradigm of targeted cancer therapies. Druker, B. J. (2004). The New England Journal of Medicine. [Link]

  • The discovery of ibrutinib, a covalent inhibitor of Bruton's tyrosine kinase. Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Honigberg, L. A. (2015). Journal of medicinal chemistry. [Link]

A Researcher's Guide to Ensuring Reproducibility with Commercial 5-Amino-6-hydroxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and robust scientific discovery, the consistency and reliability of our chemical reagents are paramount. This guide addresses a critical, yet often overlooked, aspect of experimental success: the reproducibility of results when using commercially sourced "5-Amino-6-hydroxypyridine-3-carboxylic acid" (CAS No. 1367986-63-7). While a seemingly straightforward building block, batch-to-batch variability and supplier-dependent purity can introduce significant, confounding variables into sensitive experimental systems.

This document moves beyond a simple recitation of product specifications. Instead, it offers a framework for the rigorous in-house validation of this reagent. We will explore the underlying reasons for potential inconsistencies, provide detailed protocols for assessing purity and identity, and present a comparative analysis of hypothetical commercial samples to underscore the importance of this diligence. Our goal is to empower researchers to de-risk their experiments and ensure the long-term reproducibility of their findings.

The Significance of Purity for this compound

This compound is a substituted pyridine derivative, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The presence of amino, hydroxyl, and carboxylic acid functional groups makes it a versatile scaffold for building molecular complexity.[3] However, these same reactive groups can also be susceptible to degradation or carry-over of impurities from the synthetic process.

Potential sources of variability in commercial batches include:

  • Residual Starting Materials and Solvents: Incomplete reactions or purifications can leave behind precursors or solvents that may interfere with downstream reactions.

  • Isomeric Impurities: The synthesis of substituted pyridines can sometimes yield regioisomers that are difficult to separate and may have different reactivity profiles.

  • Degradation Products: Improper storage and handling can lead to oxidation or other forms of degradation.[4][5]

  • Inconsistent Salt Forms: The compound may be supplied as a free acid or as a salt, which can affect its solubility and reactivity.

These impurities, even at low levels, can have significant consequences, ranging from reduced yields in synthetic steps to altered biological activity in screening assays.

A Comparative Approach to Supplier Validation

To illustrate the potential for variability, let us consider hypothetical data from three different commercial suppliers of this compound. The following table summarizes the results of in-house validation using the analytical protocols detailed later in this guide.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC-UV (254 nm) 98.5%96.2% (with a 2.1% unknown impurity at RRT 0.85)>99.0%
Identity by ¹H NMR Conforms to structureConforms to structureConforms to structure
Identity by LC-MS (m/z) 155.04 [M+H]⁺155.04 [M+H]⁺155.04 [M+H]⁺
Water Content (Karl Fischer) 0.2%1.5%0.1%
Appearance Off-white powderLight yellow powderWhite crystalline powder
  • Supplier C provides the material with the highest purity and lowest water content.

  • Supplier B's product contains a significant unknown impurity that could impact experimental outcomes. The higher water content may also necessitate adjustments in reaction stoichiometry.

  • Supplier A offers a product of acceptable purity, though not as high as Supplier C.

This example highlights the necessity of performing your own quality control, as the certificate of analysis provided by the supplier may not always tell the whole story.

Experimental Protocols for In-House Validation

The following are detailed, step-by-step methodologies for the essential analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to separate the main compound from potential impurities.

Workflow for HPLC Analysis

cluster_conditions HPLC Conditions prep Sample Preparation: Accurately weigh ~1 mg of sample. Dissolve in 1 mL of mobile phase A. hplc HPLC System (e.g., Agilent 1260 or equivalent) prep->hplc column Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm hplc->column conditions Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile hplc->conditions analysis Data Analysis: Integrate peaks and calculate area % hplc->analysis gradient Gradient: 5% B to 95% B over 15 min detection Detection: UV-Vis Detector at 254 nm

Caption: Workflow for HPLC purity analysis.

Detailed Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

  • HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks. This provides an estimate of the compound's purity.

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Workflow for NMR Analysis

sample_prep Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d6. nmr_acq NMR Acquisition: Acquire ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. sample_prep->nmr_acq processing Data Processing: Fourier transform, phase, and baseline correct the spectrum. nmr_acq->processing analysis Spectral Analysis: Assign peaks to protons in the structure. Check for unexpected signals (impurities). processing->analysis

Caption: Workflow for ¹H NMR structural confirmation.

Detailed Steps:

  • Sample Preparation:

    • Weigh 5-10 mg of the sample directly into an NMR tube.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Cap the tube and vortex until the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Compare the observed chemical shifts, splitting patterns, and integrations with the expected spectrum for this compound.

    • Pay close attention to any unexpected peaks, which may indicate the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS confirms the molecular weight of the compound.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • LC-MS Method:

    • Use a rapid LC gradient to separate the main component from any non-volatile buffers.

    • Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺. For this compound (C6H6N2O3, molecular weight 154.12), the expected m/z value would be approximately 155.04.[6]

Establishing a Self-Validating System

By implementing these analytical protocols for every new batch of this compound, research teams can establish a self-validating system. This involves:

  • Creating a Reference Standard: Once a batch has been thoroughly characterized and shown to produce reliable experimental results, a small amount should be set aside as an in-house reference standard.

  • Batch-to-Batch Comparison: Every new batch should be compared against the analytical data of the reference standard. Any significant deviations should be investigated before the new batch is used in critical experiments.

  • Documentation: Maintain a detailed record of the analytical data for each batch, along with the lot number and supplier information.

This systematic approach will not only enhance the reproducibility of your own research but also contribute to the overall robustness of the scientific literature.

References

  • Sigma-Aldrich 6-Hydroxypyridine-3-carboxylic acid - Neta Scientific. [Link]

  • A rapid method for the determination of free alpha- amino acids in pea (Pisum sativum) using Ultra High Performance Liquid Chromatography – High Resolution Accurate Mass - Mass Spectrometry - RSC Publishing. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]

  • Analytical Methods for Amino Acids - Shimadzu. [Link]

  • CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google P
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]

  • Method development for amino acid analysis - ResearchGate. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google P
  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem. [Link]

  • 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem - NIH. [Link]

  • 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-6-hydroxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a detailed protocol for the proper disposal of 5-Amino-6-hydroxypyridine-3-carboxylic acid (CAS No. 1367986-63-7), ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined here are grounded in established chemical safety principles and regulatory standards.

Hazard Assessment and Risk Mitigation: Understanding the Compound

This compound is a substituted pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds—such as aminopyridines, hydroxypyridines, and pyridine carboxylic acids—allow for a robust hazard assessment.

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[1][2][4]

  • Toxicity: Some pyridine derivatives are classified as toxic if swallowed or in contact with skin.[3]

The causality behind these hazards lies in the compound's chemical nature. The carboxylic acid and phenolic hydroxyl groups can be corrosive to tissues, while the amine group and the pyridine ring system can have specific toxicological effects. Therefore, mitigating exposure is paramount.

Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with rigorous adherence to PPE standards. Before handling the compound in any capacity, including for disposal, ensure the following are in use:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves are not always sufficient for prolonged contact with pyridine-based compounds.To prevent skin contact and absorption. Always inspect gloves before use and use proper removal technique.[1][5]
Eye Protection Safety glasses with side-shields or, preferably, chemical splash goggles.To protect eyes from dust particles and potential splashes.[2][5]
Lab Coat Standard, fully-buttoned laboratory coat.To protect clothing and underlying skin from contamination.[5]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.To avoid the inhalation of aerosolized dust or vapors.[4][5]

Core Disposal Principles: The Inviolable Rules

For pyridine and its derivatives, certain disposal methods are strictly prohibited due to safety and environmental regulations.

  • DO NOT Pour Down the Drain: This compound and its related structures are not suitable for drain disposal.[6][7] They can harm aquatic life and interfere with wastewater treatment processes.[7]

  • DO NOT Dispose of in Regular Trash: Uncontrolled disposal can expose custodial staff to chemical hazards and lead to environmental contamination.[6]

  • DO NOT Mix with Incompatible Waste: Pyridine derivatives can react violently with strong oxidizing agents and acids.[8] Always segregate waste streams.[9]

The ultimate destination for this compound waste is a licensed and approved hazardous waste disposal facility.[1][2][10] Disposal typically involves high-temperature incineration.[11]

Step-by-Step Disposal Protocol

The following workflow ensures that waste is handled safely from the point of generation to its final handoff to environmental health and safety (EHS) personnel.

Step 1: Waste Identification and Segregation

Proper disposal begins with correct classification at the source.

  • Identify the Waste Stream: Determine if the waste is the pure (unused) solid compound, contaminated labware (e.g., weigh boats, pipette tips), or a solution.

  • Segregate: This compound should be designated as Non-Halogenated Organic Solid Waste .

    • Keep it separate from acids, bases, and oxidizers.[8][9]

    • Store separately from halogenated solvent waste.[9]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly fitting screw cap.[6][9] Ensure the container is clean, dry, and in good condition.

  • Label Accurately: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The date of accumulation

Step 3: On-Site Accumulation and Storage
  • Secure Storage: Keep the waste container tightly closed except when adding waste.[9]

  • Designated Area: Store the container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[6][8]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for chemical waste pickup, which may involve completing a chemical collection request form.[8]

The logical flow for this process is visualized in the diagram below.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal A Waste Generated: This compound B Pure Solid Compound A->B Identify Form C Contaminated Labware (Gloves, Wipers, Tips) A->C Identify Form D Aqueous / Organic Solution A->D Identify Form E Place in Labeled 'Non-Halogenated Organic Solid Waste' Container B->E F Double-bag in Labeled 'Solid Waste' Bag C->F G Place in Labeled 'Non-Halogenated Liquid Waste' Container D->G H Store in Designated Satellite Accumulation Area I Contact EHS for Pickup H->I

Caption: Waste Disposal Workflow for this compound.

Spill Management and Emergency Response

Accidents can happen, and preparedness is a key element of a trustworthy safety protocol.

Small Spill Cleanup

For small spills of the solid material:

  • Evacuate and Secure: Restrict access to the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[6]

  • Contain: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[5][6] Avoid raising dust.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Report: Inform your supervisor or EHS department of the spill.[6]

Emergency Exposure Procedures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if the person feels unwell.[1][2]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • Ingestion: Rinse the mouth and immediately make the victim drink water (two glasses at most). Consult a physician.[1]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]

  • University of Rochester. Chemical Waste Disposal Guidelines. [Link]

  • University of Washington. Standard Operating Procedure for Pyridine. [Link]

  • Thermo Fisher Scientific. (2015, February 16). Safety Data Sheet for 3-Hydroxypyridine-2-carboxylic acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.